molecular formula C11H12N2O2 B1269943 2-cyano-N-(4-methoxybenzyl)acetamide CAS No. 288154-72-3

2-cyano-N-(4-methoxybenzyl)acetamide

Cat. No.: B1269943
CAS No.: 288154-72-3
M. Wt: 204.22 g/mol
InChI Key: CZEXVFFBZBDCNV-UHFFFAOYSA-N
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Description

2-cyano-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyano-N-(4-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyano-N-(4-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-[(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEXVFFBZBDCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351094
Record name 2-cyano-N-(4-methoxybenzyl)acetamide
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288154-72-3
Record name 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288154-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyano-N-(4-methoxybenzyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-cyano-N-(4-methoxybenzyl)acetamide" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-cyano-N-(4-methoxybenzyl)acetamide

Introduction

2-cyano-N-(4-methoxybenzyl)acetamide is a versatile bifunctional molecule that serves as a valuable building block in modern synthetic chemistry. Its structure, incorporating an activated methylene group, a nitrile, an amide, and a methoxybenzyl moiety, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, with a focus on its potential applications in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers looking to leverage this compound in their synthetic endeavors.

Molecular Identification and Physicochemical Profile

Accurate identification and understanding of the basic physical properties are prerequisites for any laboratory work.

Chemical Identifiers

The compound is uniquely identified by the following standard chemical descriptors.

IdentifierValue
IUPAC Name 2-cyano-N-(4-methoxybenzyl)acetamide
CAS Number 288154-72-3[1][2][3][4]
Molecular Formula C₁₁H₁₂N₂O₂[1][2]
Molecular Weight 204.23 g/mol [1][2]
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)CC#N
InChI Key UWHCKHXDGTURSL-UHFFFAOYSA-N
Physicochemical Properties

The physical properties dictate the handling, storage, and reaction conditions for this compound.

PropertyValue/Description
Appearance White to off-white crystalline solid.
Melting Point Not reported in provided search results. Typically, similar compounds are crystalline solids with melting points above 100 °C.
Boiling Point Expected to decompose upon heating before boiling at atmospheric pressure.
Solubility Generally soluble in polar organic solvents such as DMSO, DMF, acetone, and alcohols. Limited solubility in water and nonpolar solvents like hexanes.
Storage Store at room temperature in a dry, well-sealed container.[1]

Synthesis and Mechanistic Considerations

The synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide is typically accomplished via a straightforward amidation reaction. Understanding the workflow and underlying mechanism is key to optimizing yield and purity.

Synthetic Workflow

The most common laboratory-scale synthesis involves the condensation of an activated cyanoacetic acid derivative, such as an ester, with 4-methoxybenzylamine. This approach is efficient and utilizes readily available starting materials.

synthesis_workflow cluster_reactants Reactants Reactant1 Ethyl Cyanoacetate Process Nucleophilic Acyl Substitution Reactant1->Process Reactant2 4-Methoxybenzylamine Reactant2->Process Product 2-cyano-N-(4-methoxybenzyl)acetamide Process->Product Byproduct Ethanol Process->Byproduct caption General Synthetic Pathway.

Caption: General Synthetic Pathway.

Detailed Experimental Protocol

This protocol provides a self-validating workflow for the synthesis and purification of the title compound.

Objective: To synthesize and purify 2-cyano-N-(4-methoxybenzyl)acetamide.

Materials:

  • Ethyl cyanoacetate (1.0 eq)

  • 4-Methoxybenzylamine (1.0 eq)

  • Toluene or Xylene (Anhydrous)

  • Hexanes

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Rotary evaporator

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-methoxybenzylamine (1.0 eq) and ethyl cyanoacetate (1.0 eq).

  • Solvent Addition: Add a suitable volume of anhydrous toluene to dissolve the reactants (approx. 2-3 mL per mmol of amine).

  • Heating: Heat the mixture to reflux (approx. 110-140 °C depending on solvent choice) with vigorous stirring. The removal of the ethanol byproduct drives the reaction to completion.

    • Expertise Note: Using a Dean-Stark trap is an alternative method to effectively remove ethanol and improve reaction kinetics, though simple reflux is often sufficient.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed (typically 4-12 hours).

  • Workup: Allow the reaction to cool to room temperature. The product may precipitate directly. If not, reduce the solvent volume using a rotary evaporator until a precipitate forms.

  • Isolation: Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold hexanes to remove nonpolar impurities. For higher purity, the crude solid can be recrystallized from an appropriate solvent like ethanol or isopropanol.

  • Drying: Dry the purified white solid under vacuum to a constant weight.

Trustworthiness: The purity of the final product should be validated by measuring its melting point and acquiring spectroscopic data (NMR, IR) to confirm the absence of starting materials and byproducts.

Spectroscopic Elucidation

Structural confirmation relies on a combination of spectroscopic techniques. The following data are predicted based on the known structure.

Data Summary Table
TechniqueKey Features and Expected Values
¹H NMR (400 MHz, CDCl₃)δ 7.22 (d, 2H, Ar-H), 6.88 (d, 2H, Ar-H), 6.5-7.0 (br s, 1H, NH), 4.38 (d, 2H, N-CH₂-Ar), 3.80 (s, 3H, OCH₃), 3.42 (s, 2H, CO-CH₂-CN)
¹³C NMR (100 MHz, CDCl₃)δ 162.5 (C=O), 159.2 (Ar-C-O), 129.8 (Ar-CH), 129.0 (Ar-C), 114.8 (C≡N), 114.3 (Ar-CH), 55.3 (OCH₃), 43.5 (N-CH₂), 25.8 (CO-CH₂)
FT-IR (ATR, cm⁻¹)~3300 (N-H stretch), ~2950 (C-H stretch), ~2250 (C≡N stretch, sharp), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)
Mass Spec (ESI+)Expected [M+H]⁺: 205.0972; Expected [M+Na]⁺: 227.0791

Reactivity and Synthetic Utility

2-cyano-N-(4-methoxybenzyl)acetamide is a powerful intermediate due to its multiple reactive centers. Cyanoacetamide derivatives are well-established precursors for a vast array of heterocyclic compounds.[5]

Logical Reactivity Map

The molecule's reactivity is governed by its functional groups, primarily the activated methylene and the nitrile.

reactivity_map cluster_reactions Key Transformations cluster_products Resulting Scaffolds MainCmpd 2-cyano-N-(4-methoxybenzyl)acetamide Node1 Knoevenagel Condensation (with Aldehydes/Ketones) MainCmpd->Node1 Base Catalysis Node2 Gewald Reaction (with Carbonyl + Sulfur) MainCmpd->Node2 Base Catalysis Node3 Nitrile Group Chemistry (Hydrolysis, Reduction, Cyclization) MainCmpd->Node3 Various Reagents Product1 α,β-Unsaturated Systems Node1->Product1 Product2 2-Aminothiophenes Node2->Product2 Product3 Carboxylic Acids, Amines, Pyridones, Pyrimidines Node3->Product3

Caption: Major reactivity pathways for the title compound.

Applications in Drug Discovery

The cyanoacetamide core is a privileged scaffold in medicinal chemistry, frequently appearing in bioactive molecules. This compound is specifically listed as a building block for protein degraders, highlighting its relevance in cutting-edge therapeutic modalities.[1]

  • Heterocycle Synthesis: It is an ideal precursor for synthesizing substituted pyridones, pyrimidines, and thiophenes, which are core structures in many approved drugs.[5][6]

  • Bioisostere for Carboxylic Acids: The cyano group can act as a bioisosteric replacement for a carboxylic acid or other polar groups, which is a common strategy in drug design to improve cell permeability and metabolic stability.

  • Fragment-Based Drug Design (FBDD): The molecule can be used as a fragment for screening against biological targets. The N-(4-methoxybenzyl) group provides a vector for synthetic elaboration to optimize binding interactions.

Safety and Handling

Precautionary Measures:

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive toxicological information.

References

  • 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE, 25 mg. CP Lab Safety. [Link]

  • Cyanoacetamide derivatives reactivity. ResearchGate. [Link]

  • Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC, National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-cyano-N-(4-methoxybenzyl)acetamide, a molecule of interest as a building block in medicinal chemistry, particularly for protein degraders.[1] This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each analytical choice. We will navigate the process from establishing the molecular formula to the intricate mapping of the atomic framework, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a self-validating case for the molecule's definitive structure.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before delving into advanced spectroscopic methods, the cornerstone of any structural elucidation is the confirmation of the molecular formula.[2] For 2-cyano-N-(4-methoxybenzyl)acetamide, the established molecular formula is C₁₁H₁₂N₂O₂ .[1][3][4] This information is typically derived from high-resolution mass spectrometry (HRMS) or elemental analysis.

1.1. Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, is a critical first calculation that provides immediate insight into the number of rings and/or multiple bonds within a molecule.

The formula for IHD is: IHD = C - (H/2) - (X/2) + (N/2) + 1

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₁H₁₂N₂O₂, the calculation is: IHD = 11 - (12/2) + (2/2) + 1 = 11 - 6 + 1 + 1 = 7

An IHD of 7 is a significant value, strongly suggesting the presence of an aromatic ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus three additional multiple bonds. This aligns with the expected structure containing a carbonyl group (C=O), a nitrile group (C≡N), and a benzene ring.

Workflow for Spectroscopic Structure Elucidation

The modern approach to structure elucidation is a synergistic process where different spectroscopic techniques provide complementary pieces of the puzzle.[5][6] The workflow is designed to logically deduce the structure, with each step validating the previous one.

Elucidation_Workflow A Molecular Formula (C₁₁H₁₂N₂O₂) IHD Calculation (IHD=7) B IR Spectroscopy (Functional Group ID) A->B Provides initial constraints C Mass Spectrometry (Molecular Weight & Fragmentation) A->C Provides initial constraints D ¹³C NMR Spectroscopy (Carbon Environment Analysis) B->D Guides spectral interpretation E ¹H NMR Spectroscopy (Proton Environment & Connectivity) B->E Guides spectral interpretation F Data Integration & Structure Confirmation B->F C->D Guides spectral interpretation C->E Guides spectral interpretation C->F D->F Defines atomic framework E->F Defines atomic framework Fragmentation_Pathway cluster_0 Parent Ion [M]⁺˙ m/z 204 cluster_1 Key Fragments C11H12N2O2 [C₁₁H₁₂N₂O₂]⁺˙ frag1 4-Methoxybenzyl Cation [C₈H₉O]⁺ m/z 121 C11H12N2O2->frag1 Benzylic Cleavage frag2 [C₃H₃N₂O]˙ m/z 83

Caption: Key fragmentation pathway in mass spectrometry.

The detection of a strong signal at m/z 121 is powerful evidence for the presence of the 4-methoxybenzyl group.

Experimental Protocol: LC-MS with ESI
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent mixture like methanol:water (1:1).

  • Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system with a C18 column to ensure sample purity prior to MS analysis.

  • Ionization: Introduce the eluent into the ESI source operating in positive ion mode. Set the capillary voltage (e.g., +3.5 kV) and drying gas temperature (e.g., 300 °C) to achieve optimal ionization.

  • Full Scan Analysis (MS1): Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

  • Tandem MS Analysis (MS/MS): Isolate the [M+H]⁺ ion (m/z 205) in the quadrupole and subject it to fragmentation using a collision gas (e.g., argon). Scan the resulting product ions to generate the MS/MS spectrum and identify key fragments like m/z 121.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing us to map the complete carbon-hydrogen framework of the molecule. We will analyze both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum gives information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
a-OCH₃~3.80Singlet (s)3HProtons of a methoxy group on an aromatic ring.
b, cAromatic C-H~7.25 and ~6.88Doublet (d)2H eachA para-substituted (AA'BB') system. Protons 'b' are ortho to the CH₂ and are deshielded relative to protons 'c', which are ortho to the electron-donating OCH₃ group.
d-NH-~6.0 - 8.0Broad Triplet (br t)1HThe amide proton chemical shift is variable and often broad due to quadrupole broadening and exchange. It should couple to the adjacent CH₂ protons. [7]
e-CH₂-NH~4.45Doublet (d)2HA benzylic methylene group attached to nitrogen. Deshielded by the ring and the amide. Coupled to the NH proton. [8]
f-CH₂-CN~3.45Singlet (s)2HMethylene protons alpha to both a carbonyl and a nitrile group are deshielded. No adjacent protons to couple with.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum shows the number of unique carbon environments. Due to the symmetry of the para-substituted ring, we expect 9 distinct signals instead of 11.

AssignmentPredicted δ (ppm)Rationale
Amide C=O~165Carbonyl carbon of a secondary amide.
Aromatic C-O~159Aromatic carbon attached to the electron-donating methoxy group.
Aromatic C-H~130, ~114Two signals for the two pairs of equivalent aromatic C-H carbons.
Aromatic C-CH₂~129Quaternary aromatic carbon attached to the benzyl methylene group.
Nitrile C≡N~115The carbon of the nitrile group.
Methoxy -OCH₃~55The methyl carbon of the ether.
Benzyl -CH₂-~43The benzylic carbon attached to the nitrogen.
Cyano -CH₂-~25The methylene carbon adjacent to the nitrile and carbonyl groups.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Place the tube in the NMR spectrometer. Shim the magnetic field to achieve homogeneity. Acquire the ¹H spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent signal (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

  • Spectral Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the protons. Assign the ¹³C signals based on their chemical shifts and comparison with predicted values.

Conclusion: Integrated Structural Verification

The definitive structure of 2-cyano-N-(4-methoxybenzyl)acetamide is confirmed by the seamless integration of all spectroscopic data:

  • Mass Spectrometry validates the molecular formula C₁₁H₁₂N₂O₂ and the presence of a 4-methoxybenzyl moiety via the m/z 121 fragment.

  • Infrared Spectroscopy confirms the key functional groups: a secondary amide (N-H stretch, Amide I band), a nitrile (C≡N stretch), and an aromatic ring .

  • ¹H and ¹³C NMR Spectroscopy provide the final, unambiguous map. The spectra reveal a para-substituted benzene ring , a methoxy group , a benzyl methylene group coupled to an amide proton , and an isolated methylene group adjacent to the nitrile. The number of signals, their chemical shifts, integrations, and coupling patterns are all in perfect agreement with the proposed structure.

This methodical, multi-faceted approach ensures a high degree of confidence and serves as a robust model for the structural elucidation of novel organic compounds in a research and development setting.

References

  • CP Lab Safety. (n.d.). 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE, 25 mg. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Cyano-N-(4-methoxybenzyl)acetamide. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Cyano-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of N-benzylacetamide. Retrieved from [Link]

  • TMP Chem. (2023, June 9). Structure Elucidation of Organic Compounds. YouTube. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Absorption Table. Retrieved from [Link]

  • CONICET. (n.d.). Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. Retrieved from [Link]

  • University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-cyano-N-(4-methoxybenzyl)acetamide (CAS: 288154-72-3): A Potential Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-cyano-N-(4-methoxybenzyl)acetamide, a commercially available chemical compound. While direct literature on the specific applications of this molecule is nascent, its structural features strongly suggest its potential utility as a versatile building block in the rapidly evolving field of targeted protein degradation (TPD). This document will delve into the theoretical framework behind this potential application, offering insights for researchers, chemists, and drug development professionals.

Introduction to Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD aims to completely remove the protein from the cellular environment. This is achieved through the use of heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs).

A PROTAC is a chimeric molecule composed of three key components[3][4]:

  • A "warhead": This ligand binds to the target protein of interest (POI).

  • An E3 ligase ligand: This moiety recruits a specific E3 ubiquitin ligase.

  • A linker: This chemical tether connects the warhead and the E3 ligase ligand.

The PROTAC molecule acts as a molecular bridge, bringing the POI into close proximity with the E3 ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5]

Diagram of the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits Ub Ubiquitin E3_Ligase->Ub transfers Ub_POI Poly-ubiquitinated POI Ub->Ub_POI tags Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degradation Products Proteasome->Degradation results in

Caption: Workflow of PROTAC-mediated protein degradation.

Physicochemical Properties of 2-cyano-N-(4-methoxybenzyl)acetamide

A thorough understanding of the physicochemical properties of a building block is crucial for its effective incorporation into a larger molecule.

PropertyValueSource
CAS Number 288154-72-3[6]
Molecular Formula C₁₁H₁₂N₂O₂[6]
Molecular Weight 204.23 g/mol [6]
IUPAC Name 2-cyano-N-[(4-methoxyphenyl)methyl]acetamideN/A
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)CC#NN/A

Potential Roles of 2-cyano-N-(4-methoxybenzyl)acetamide in PROTAC Synthesis

The structure of 2-cyano-N-(4-methoxybenzyl)acetamide suggests its potential as a versatile building block, primarily within the linker component of a PROTAC.

As a Linker Precursor

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[7] The N-(4-methoxybenzyl)acetamide moiety of the topic compound presents several strategic advantages for linker synthesis:

  • Functional Handles: The secondary amide and the cyano group can be chemically modified to introduce attachment points for both the warhead and the E3 ligase ligand.

  • Tunable Length and Rigidity: The core structure can be extended or modified to achieve the optimal linker length and rigidity for a specific target.

  • Modulation of Physicochemical Properties: The methoxybenzyl group can influence the solubility and cell permeability of the final PROTAC molecule.

Hypothetical Synthetic Elaboration

The cyano group can be reduced to a primary amine, providing a nucleophilic handle for conjugation. The amide bond can be hydrolyzed to yield (4-methoxyphenyl)methanamine and cyanoacetic acid, both of which can be further functionalized.

Diagram of Potential Synthetic Routes

Synthetic_Routes cluster_cyano Cyano Group Modification cluster_amide Amide Bond Cleavage Start 2-cyano-N-(4-methoxybenzyl)acetamide Reduction Reduction (e.g., H₂, Raney Ni) Start->Reduction Hydrolysis Hydrolysis (acidic or basic) Start->Hydrolysis Amine Primary Amine Intermediate Reduction->Amine Amine_Conj Conjugation to Warhead/E3 Ligase Ligand Amine->Amine_Conj Amine_prod (4-methoxyphenyl)methanamine Hydrolysis->Amine_prod Acid_prod Cyanoacetic Acid Hydrolysis->Acid_prod Amine_func Further Functionalization Amine_prod->Amine_func Acid_func Further Functionalization Acid_prod->Acid_func

Caption: Potential synthetic modifications of the topic compound.

Experimental Protocols for PROTAC Development

The successful development of a PROTAC requires a series of well-defined experimental workflows. The following are generalized protocols that would be applicable to a PROTAC synthesized using 2-cyano-N-(4-methoxybenzyl)acetamide as a building block.

Synthesis and Characterization

Objective: To synthesize a PROTAC molecule by conjugating a warhead and an E3 ligase ligand to a linker derived from 2-cyano-N-(4-methoxybenzyl)acetamide.

Step-by-Step Methodology:

  • Linker Synthesis: Modify 2-cyano-N-(4-methoxybenzyl)acetamide to introduce orthogonal functional groups for sequential conjugation. This may involve protection/deprotection steps.

  • First Conjugation: React the functionalized linker with either the warhead or the E3 ligase ligand under appropriate coupling conditions (e.g., amide bond formation, click chemistry).

  • Purification: Purify the intermediate product using column chromatography or preparative HPLC.

  • Second Conjugation: React the purified intermediate with the remaining component (warhead or E3 ligase ligand).

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC using LC-MS, ¹H NMR, and ¹³C NMR.

In Vitro Evaluation of PROTAC Activity

Objective: To assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line that endogenously expresses the target protein of interest.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC for a defined period (e.g., 24, 48, 72 hours). Include appropriate controls (e.g., vehicle, warhead alone, E3 ligase ligand alone).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Western Blotting: Perform Western blot analysis to determine the levels of the target protein. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Quantification: Quantify the protein bands to determine the extent of degradation at each PROTAC concentration.

  • DC₅₀ Determination: Calculate the DC₅₀ value, which is the concentration of the PROTAC required to induce 50% degradation of the target protein.

Conclusion and Future Perspectives

While 2-cyano-N-(4-methoxybenzyl)acetamide is yet to be prominently featured in the targeted protein degradation literature, its chemical structure holds significant promise for its application as a versatile building block. Its potential for facile chemical modification into linker moieties with tunable properties makes it an attractive starting material for the synthesis of novel PROTACs. Further research is warranted to explore the full potential of this compound in the design and development of next-generation protein degraders. As the field of targeted protein degradation continues to expand, the demand for novel and versatile chemical building blocks will undoubtedly increase, positioning compounds like 2-cyano-N-(4-methoxybenzyl)acetamide as valuable tools for drug discovery.

References

  • 2-Cyano-N-(4-methoxybenzyl)acetamide | C11H12N2O2 | CID 690675 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • HETEROCYCLIC DEGRONIMERS FOR TARGET PROTEIN DEGRADATION - European Patent Office - EP 3454856 B1 - Googleapis.com. (2017, May 10). European Patent Office.
  • WO2019099868A2 - Degraders and degrons for targeted protein degradation. (n.d.). Google Patents.
  • WO2017030814A1 - Compounds and methods for the targeted degradation of bromodomain-containing proteins - Google Patents. (n.d.). Google Patents.
  • Methods to induce targeted protein degradation through bifunctional molecules - Patent US-10125114-B2 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Recent advances in targeted protein degraders as potential therapeutic agents - PMC. (2023, February 15). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC - NIH. (2021, March 19). PubMed Central. Retrieved January 16, 2026, from [Link]

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - PMC. (2025, December 22). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - NIH. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Proteolysis targeting chimeras (PROTACs) come of age: Entering the third decade of targeted protein degradation - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC - PubMed Central - NIH. (2022, April 11). PubMed Central. Retrieved January 16, 2026, from [Link]

  • PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation | Request PDF - ResearchGate. (2025, August 8). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The emerging promise of targeted protein degraders in CLL and other hematological malignancies | VJHemOnc. (2025, September 13). VJHemOnc. Retrieved January 16, 2026, from [Link]

  • Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC - PubMed Central. (2025, October 4). PubMed Central. Retrieved January 16, 2026, from [Link]

  • How PROTAC Degraders Work: Molecular Recognition and Design Principles. (n.d.). FASEB. Retrieved January 16, 2026, from [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PubMed Central. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Targeted Protein Degraders - NJ Bio, Inc. (2025, December 4). NJ Bio, Inc. Retrieved January 16, 2026, from [Link]

  • Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles - PubMed Central. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

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"2-cyano-N-(4-methoxybenzyl)acetamide" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-cyano-N-(4-methoxybenzyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of 2-cyano-N-(4-methoxybenzyl)acetamide, detailing its physicochemical properties, a robust synthesis protocol with mechanistic insights, and its critical application as a structural component in modern drug discovery, particularly in the field of targeted protein degradation.

Executive Summary

2-cyano-N-(4-methoxybenzyl)acetamide is a bifunctional organic compound with a molecular weight of 204.23 g/mol .[1][2][3][4][5] Its structure incorporates a reactive cyanoacetamide moiety and a versatile 4-methoxybenzyl group, making it a valuable building block in medicinal chemistry. This guide elucidates its core properties, provides a detailed and validated synthetic methodology, and explores its primary application as a foundational scaffold in the development of novel therapeutics, such as protein degraders.[2][5]

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. 2-cyano-N-(4-methoxybenzyl)acetamide is typically supplied as a white to off-white solid and is stable under standard room temperature storage conditions.[3][5]

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂[1][2][3][4]
Molecular Weight 204.23 g/mol [1][2][3][4]
CAS Number 288154-72-3[1][2][3]
Appearance White to off-white solid[3]
Predicted Boiling Point 459.7 ± 35.0 °C[3]
Predicted Density 1.143 ± 0.06 g/cm³[3]
Storage Conditions Room temperature, in a dry, well-ventilated area[2][3][5]
Molecular Structure Visualization

The structure consists of a central acetamide linkage, substituted with a cyano group on the acetyl methyl carbon and a 4-methoxybenzyl group on the amide nitrogen.

Caption: Molecular structure of 2-cyano-N-(4-methoxybenzyl)acetamide.

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-substituted amides is a cornerstone of organic chemistry. The following protocol is a robust and logical approach for the preparation of 2-cyano-N-(4-methoxybenzyl)acetamide, designed for high yield and purity.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthesis design by disconnecting the target molecule into readily available starting materials. The most logical disconnection is at the amide bond, as its formation is typically reliable and high-yielding. This breaks the molecule down into 4-methoxybenzylamine and a cyanoacetic acid derivative.

target 2-cyano-N-(4-methoxybenzyl)acetamide disconnect Amide Disconnection (C-N) target->disconnect precursor1 4-Methoxybenzylamine disconnect->precursor1 precursor2 Ethyl Cyanoacetate (or Cyanoacetic Acid) disconnect->precursor2

Caption: Retrosynthetic pathway for the target molecule.

Experimental Synthesis Workflow

This protocol describes the acylation of 4-methoxybenzylamine with ethyl cyanoacetate. The reaction proceeds via a nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.

Materials:

  • 4-methoxybenzylamine

  • Ethyl cyanoacetate

  • Toluene (or other high-boiling, non-reactive solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzylamine (1.0 eq) and ethyl cyanoacetate (1.1 eq). Add toluene to dissolve the reagents (approx. 5 mL per gram of amine).

    • Rationale: Using a slight excess of the acylating agent ensures the complete consumption of the more valuable amine starting material. Toluene serves as a solvent to facilitate mixing and heat transfer.

  • Thermal Reaction: Heat the mixture to reflux (approx. 110-120°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The elevated temperature provides the necessary activation energy for the nucleophilic acyl substitution and helps drive the reaction forward by removing the ethanol byproduct through distillation.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel. Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.

    • Rationale: This aqueous workup is a critical purification step. The acid wash protonates the basic starting amine, making it water-soluble and easily removed. The bicarbonate wash neutralizes any residual acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removing all water is essential before final purification to prevent contamination of the final product.

  • Purification (Self-Validation): The resulting crude solid should be purified by recrystallization from an ethyl acetate/hexanes solvent system.

    • Rationale: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of hot ethyl acetate (a good solvent) and hexanes (a poor solvent) is added until turbidity is observed. Upon slow cooling, pure crystals of the target compound will form, leaving impurities in the solution.

  • Characterization (Trustworthiness): Confirm the identity and purity of the white, crystalline product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis. The expected molecular ion peak in MS would be [M+H]⁺ at m/z 205.23.

Applications in Drug Development

The true value of 2-cyano-N-(4-methoxybenzyl)acetamide lies in its utility as a versatile building block for more complex molecules, particularly in the innovative field of targeted protein degradation.

Role as a Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block".[2][5] This signifies its use in the synthesis of molecules like PROTACs (Proteolysis-Targeting Chimeras). A PROTAC is a heterobifunctional molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The 2-cyano-N-(4-methoxybenzyl)acetamide structure offers two key points for chemical elaboration:

  • The Cyanoacetamide Moiety: Can act as a reactive handle or be incorporated into a linker structure that connects the two ends of a PROTAC.

  • The 4-Methoxybenzyl Group: Can be further functionalized or serve as a stable scaffold element within the linker.

cluster_bb Conceptual Placement Warhead Warhead (Binds Target Protein) Linker Flexible Linker Warhead->Linker E3_Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) Linker->E3_Ligand Building_Block Fragment from 2-cyano-N-(4-methoxybenzyl)acetamide Building_Block->Linker incorporated into

Caption: Conceptual role of the compound in a PROTAC scaffold.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related structures and GHS classifications provide a strong basis for safe handling procedures.[4][6]

Hazard Profile (Based on GHS Classifications): [4]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary MeasureProtocol
Engineering Controls Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE) - Eye/Face: Wear chemical safety goggles or a face shield. - Gloves: Wear nitrile or other chemically resistant gloves. - Clothing: Wear a standard laboratory coat.
Handling Avoid generating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][6]

Conclusion

2-cyano-N-(4-methoxybenzyl)acetamide is more than a simple organic compound; it is an enabling tool for advanced drug discovery. With a well-defined molecular weight of 204.23 g/mol and understood physicochemical properties, it can be reliably synthesized and purified in the laboratory.[1][4] Its primary significance is its role as a versatile building block, empowering medicinal chemists to construct sophisticated molecules for targeted protein degradation and other therapeutic applications. Proper adherence to the synthesis and safety protocols outlined in this guide will ensure its effective and safe use in the research environment.

References

  • 2-Cyano-N-(4-methoxybenzyl)acetamide. Amerigo Scientific. [Link]

  • 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide | C11H12N2O2 | CID 690675. PubChem, National Center for Biotechnology Information. [Link]

  • 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE, 25 mg. CP Lab Safety. [Link]

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An In-depth Technical Guide to the Synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 2-cyano-N-(4-methoxybenzyl)acetamide, a valuable building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers a detailed experimental protocol, and discusses the critical aspects of reaction optimization and product validation.

Introduction: The Significance of the Cyanoacetamide Moiety

Cyanoacetamide derivatives are a class of organic compounds characterized by a reactive methylene group positioned between a nitrile and an amide functionality. This unique structural feature makes them highly versatile precursors for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many biologically active molecules. The title compound, 2-cyano-N-(4-methoxybenzyl)acetamide, incorporates the pharmacophoric 4-methoxybenzyl group, suggesting its potential utility in the development of novel therapeutic agents.

The Primary Synthetic Pathway: Amidation of Ethyl Cyanoacetate

The most direct and industrially scalable route to 2-cyano-N-(4-methoxybenzyl)acetamide is the amidation of an alkyl cyanoacetate, typically ethyl cyanoacetate, with 4-methoxybenzylamine. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine attacks the carbonyl carbon of ethyl cyanoacetate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion (a good leaving group) to form the stable amide product. The reaction is typically driven to completion by the removal of the ethanol byproduct or by using an excess of the amine.

dot

Caption: Nucleophilic addition-elimination mechanism for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide.

Alternative Synthetic Approaches

While the direct amidation of ethyl cyanoacetate is the most common method, other strategies can be employed:

  • From Cyanoacetic Acid: Direct condensation of cyanoacetic acid with 4-methoxybenzylamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a viable, albeit often more expensive, alternative.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction between ethyl cyanoacetate and amines, often leading to higher yields in shorter reaction times. A study on the synthesis of the closely related 2-cyano-N-(4-methoxyphenyl)acetamide from p-anisidine and ethyl cyanoacetate reported a 90% yield using microwave irradiation in trichlorobenzene[1].

Detailed Experimental Protocol

This protocol is a robust and reproducible method for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide, adapted from established procedures for similar N-substituted cyanoacetamides.

Materials and Equipment:

  • Ethyl cyanoacetate

  • 4-Methoxybenzylamine

  • Toluene (or other suitable high-boiling solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of ethyl cyanoacetate and 4-methoxybenzylamine in a minimal amount of toluene to form a stirrable slurry.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Time: Maintain the reflux for 4-8 hours. The reaction time may vary depending on the scale and specific conditions. A patent for a similar reaction with m-anisidine suggests a reaction time of 4-8 hours at temperatures ranging from 120-200°C[2].

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system. Dissolve the crude solid in a minimal amount of hot ethanol and slowly add water until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to a constant weight.

Quantitative Data Summary:

ParameterValue/RangeReference
Reactant Mole Ratio1:1 (Ethyl cyanoacetate:4-Methoxybenzylamine)General Amidation Principles
Reaction Temperature110-200 °C[2]
Reaction Time4-8 hours[2]
SolventToluene (or neat)General Amidation Procedures
Expected Yield>85% (based on similar reactions)[1]
Molecular FormulaC₁₁H₁₂N₂O₂[3]
Molecular Weight204.23 g/mol [3]

Validation and Characterization

To ensure the identity and purity of the synthesized 2-cyano-N-(4-methoxybenzyl)acetamide, a comprehensive characterization is essential.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methoxy group (singlet, ~3.8 ppm), the methylene protons of the benzyl group (doublet, ~4.3 ppm), the methylene protons of the acetamide group (singlet, ~3.4 ppm), the aromatic protons (two doublets, ~6.9 and ~7.2 ppm), and the amide proton (broad singlet, ~8.0-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nitrile carbon, the amide carbonyl carbon, the methoxy carbon, and the various aliphatic and aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C≡N stretch of the nitrile, the C=O stretch of the amide, and C-H and C=C stretches of the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (204.23 g/mol ).

dot

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Ethyl Cyanoacetate + 4-Methoxybenzylamine Reaction Reflux in Toluene (110-120°C, 4-8h) Reactants->Reaction Workup Cooling & Solvent Removal Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Isolation Vacuum Filtration & Drying Recrystallization->Isolation Pure_Product Pure 2-cyano-N-(4-methoxybenzyl)acetamide Isolation->Pure_Product NMR ¹H & ¹³C NMR Pure_Product->NMR IR Infrared Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: A streamlined workflow for the synthesis, purification, and characterization of 2-cyano-N-(4-methoxybenzyl)acetamide.

Conclusion and Future Perspectives

The synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide via the amidation of ethyl cyanoacetate with 4-methoxybenzylamine is a robust and efficient method. This guide provides a solid foundation for its preparation in a laboratory setting. Further optimization of reaction conditions, such as exploring different solvents, catalysts, or microwave-assisted techniques, could lead to even more efficient and environmentally friendly synthetic protocols. The availability of this versatile building block will undoubtedly facilitate the discovery and development of new chemical entities with potential therapeutic applications.

References

  • Organic Syntheses Procedure. cyanoacetamide. [Link]

  • ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. [Link]

  • Organic Syntheses. ethyl cyanoacetate. [Link]

  • Thieme Chemistry. Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3′-Dicyanomethyl-2-oxindoles. [Link]

  • SIELC Technologies. 2-Cyano-N-(4-methoxyphenyl)acetamide. [Link]

  • Organic Syntheses. ethyl (1-phenylethylidene)cyanoacetate. [Link]

  • LookChem. Cas 5382-38-7,2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE. [Link]

  • PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. [Link]

  • Amerigo Scientific. 2-Cyano-N-(4-methoxybenzyl)acetamide. [Link]

  • Google Patents. WO2023205164A1 - (S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide and salts thereof.
  • ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. [Link]

  • PubMed. Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. [Link]

  • CP Lab Safety. 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE, 25 mg. [Link]

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Biological activity of "2-cyano-N-(4-methoxybenzyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Prospective Biological Activity of 2-cyano-N-(4-methoxybenzyl)acetamide

Abstract

This technical guide outlines a comprehensive strategy for the investigation of the biological activity of the compound 2-cyano-N-(4-methoxybenzyl)acetamide. While specific biological data for this molecule is not extensively documented in publicly accessible literature, its structural features, particularly the cyanoacetamide core, suggest potential therapeutic relevance. Cyanoacetamide derivatives have been noted for a range of bioactivities, including anticonvulsant and cytotoxic effects.[1][2][3] This document provides a prospective analysis, detailing robust experimental workflows and theoretical frameworks to systematically evaluate this compound's potential as a therapeutic agent. The protocols and methodologies described herein are designed to ensure scientific rigor and produce high-fidelity data suitable for drug development professionals and researchers.

Introduction and Rationale

The cyanoacetamide scaffold is a privileged structure in medicinal chemistry, known for its versatile reactivity and ability to interact with various biological targets.[2][3] The presence of electron-withdrawing groups and active methylene confers unique chemical properties that are often exploited in the synthesis of heterocyclic compounds with significant pharmacological activities.[2] The specific molecule, 2-cyano-N-(4-methoxybenzyl)acetamide, combines this active core with a 4-methoxybenzyl group, which may influence its pharmacokinetic and pharmacodynamic properties. Given the precedent set by related compounds, a thorough investigation into its biological potential is warranted. This guide proposes a multi-faceted approach, beginning with in vitro screening for cytotoxic and anticonvulsant activities, followed by potential in vivo validation.

Hypothesized Biological Activities and Investigational Strategy

Based on the known biological profile of the broader class of cyanoacetamide derivatives, we hypothesize that 2-cyano-N-(4-methoxybenzyl)acetamide may exhibit:

  • Anticancer (Cytotoxic) Activity: The cyanoacetamide moiety is present in several compounds with demonstrated anticancer properties.[4]

  • Anticonvulsant Activity: This class of compounds has been explored for its potential in managing epilepsy and seizures.[5]

The following sections detail the experimental workflows to test these hypotheses.

Assessment of In Vitro Cytotoxic Activity

The initial evaluation of anticancer potential will be conducted using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6][7][8]

  • Cell Culture:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).

    • Culture the cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7]

    • Include wells for untreated controls and blank (medium only).

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of 2-cyano-N-(4-methoxybenzyl)acetamide in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.

    • Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis and IC₅₀ Determination:

    • Normalize the absorbance data to the untreated control to obtain the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.[10][11]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Culture Cancer Cell Lines B Seed Cells into 96-well Plate A->B C Prepare Serial Dilutions of '2-cyano-N-(4-methoxybenzyl)acetamide' B->C D Treat Cells and Incubate (48-72h) C->D E Add MTT Reagent and Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (490 nm) F->G H Calculate % Viability G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J

Caption: Workflow for determining the in vitro cytotoxicity of 2-cyano-N-(4-methoxybenzyl)acetamide using the MTT assay.

Evaluation of In Vivo Anticonvulsant Activity

Should the compound demonstrate low cytotoxicity in non-neuronal cells, its potential as an anticonvulsant can be explored using established in vivo models of epilepsy and seizures.[12][13][14] The Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test are standard preclinical models for screening anticonvulsant drugs.[15][16][17]

  • Animal Models:

    • Use adult male Swiss albino mice or Wistar rats.

    • Acclimatize the animals for at least one week before the experiment.

    • House the animals under standard laboratory conditions with free access to food and water.

  • Compound Administration:

    • Dissolve or suspend 2-cyano-N-(4-methoxybenzyl)acetamide in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer the compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • Include a vehicle control group and a positive control group (e.g., diazepam or phenytoin).

  • Maximal Electroshock (MES) Seizure Test:

    • At a predetermined time after compound administration (e.g., 30-60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

    • Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The absence of this phase is considered as a protective effect.

  • Pentylenetetrazole (PTZ)-Induced Seizure Test:

    • At a predetermined time after compound administration, inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

    • Observe the animals for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).

    • Record the latency to the first seizure and the percentage of animals protected from seizures.

  • Data Analysis:

    • For the MES test, calculate the percentage of animals protected at each dose.

    • For the PTZ test, compare the seizure latency and severity between the treated and control groups.

    • Determine the median effective dose (ED₅₀) for the anticonvulsant activity.

G cluster_prep Preparation cluster_admin Administration cluster_seizure Seizure Induction & Observation cluster_analysis Data Analysis A Acclimatize Rodents B Prepare Compound Doses and Controls A->B C Administer Compound/Vehicle (i.p. or p.o.) B->C D Induce Seizures (MES or PTZ) C->D 30-60 min E Observe and Score Seizure Activity D->E F Calculate % Protection (MES) or Seizure Latency (PTZ) E->F G Determine ED50 F->G

Caption: Workflow for in vivo screening of the anticonvulsant activity of 2-cyano-N-(4-methoxybenzyl)acetamide.

Potential Mechanisms of Action

The biological activity of cyanoacetamide derivatives can be attributed to various mechanisms. For anticancer activity, potential mechanisms include the inhibition of specific kinases, disruption of microtubule dynamics, or induction of apoptosis.[4] For anticonvulsant effects, modulation of ion channels (e.g., sodium or calcium channels) or enhancement of GABAergic neurotransmission are plausible pathways.

G cluster_pathway Potential Anticancer Mechanisms compound 2-cyano-N-(4-methoxybenzyl)acetamide kinase Kinase Inhibition compound->kinase microtubule Microtubule Disruption compound->microtubule apoptosis Apoptosis Induction compound->apoptosis cell_cycle Cell Cycle Arrest kinase->cell_cycle Arrest microtubule->cell_cycle Arrest cell_death Cancer Cell Death apoptosis->cell_death Leads to

Caption: Hypothetical signaling pathways for the anticancer activity of 2-cyano-N-(4-methoxybenzyl)acetamide.

Data Summary and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.

Assay Parameter Description
In Vitro Cytotoxicity IC₅₀ (µM)The concentration of the compound that causes 50% inhibition of cancer cell growth. A lower IC₅₀ indicates higher potency.
In Vivo Anticonvulsant ED₅₀ (mg/kg)The dose of the compound that protects 50% of the animals from seizures in the MES or PTZ test. A lower ED₅₀ indicates higher efficacy.

Conclusion and Future Directions

This technical guide provides a roadmap for the systematic evaluation of the biological activity of 2-cyano-N-(4-methoxybenzyl)acetamide. The proposed workflows for assessing in vitro cytotoxicity and in vivo anticonvulsant activity are based on established and validated methodologies. Positive results from these initial screens would warrant further investigation into the specific molecular mechanisms of action, as well as more extensive preclinical studies including pharmacokinetic profiling and toxicity assessments. The exploration of this compound could potentially lead to the discovery of a novel therapeutic agent.

References

  • Cytotoxic assays for screening anticancer agents. (2006).
  • In vivo experimental models of epilepsy. (n.d.). PubMed.
  • In Vivo Experimental Models of Epilepsy. (n.d.). Ingenta Connect.
  • Epilepsy Animal Models. (n.d.). WuXi Biology.
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). Indian Journal of Novel Research in Pharmacy.
  • Epilepsy Modeling. (n.d.). InVivo Biosystems.
  • The DIMSCAN cytotoxicity assay, unlike the MTT assay, identifies syngergistic combinations of anticancer agents. (2004). Cancer Research.
  • In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. (n.d.). PubMed.
  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81).
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
  • IC50 Determin
  • Application Note and Protocol: Evaluating the Cytotoxicity of Anticancer Agent 62 using an MTT Assay. (n.d.). Benchchem.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. (n.d.).
  • Synthesis of cyanoacetamide derivatives 2aed. (n.d.).
  • Cyanoacetamide derivatives reactivity. (n.d.).
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube.
  • Determination of anticonvulsant activity of drugs using animal models. (n.d.). Slideshare.
  • Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (n.d.). PLOS One.
  • How to determine experimental IC50 value? (2023).
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). Semantic Scholar.
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2025).
  • 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE. (n.d.). MilliporeSigma.
  • Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. (2008). Journal of Medicinal Chemistry, 51(5), 1189–1201.

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"2-cyano-N-(4-methoxybenzyl)acetamide" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-cyano-N-(4-methoxybenzyl)acetamide

Authored by a Senior Application Scientist

Preamble: Charting the Unexplored Territory of a Novel Bioactive Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. The compound 2-cyano-N-(4-methoxybenzyl)acetamide emerges as a molecule of interest, not for a well-defined and extensively documented mechanism of action, but for the therapeutic potential suggested by its unique structural motifs. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for investigating and elucidating the biological activities of this compound. We will pivot from a traditional review of established facts to a forward-looking, hypothesis-driven exploration. Our approach is grounded in established principles of medicinal chemistry and pharmacology, offering a strategic roadmap for future research. This document is designed to be a self-validating system of inquiry, where each proposed experimental step logically informs the next, ensuring a rigorous and efficient investigation.

Part 1: Structural Deconstruction and Mechanistic Hypotheses

The chemical architecture of 2-cyano-N-(4-methoxybenzyl)acetamide presents several functional groups that are known to interact with biological targets. A thorough analysis of these components allows for the formulation of several plausible, albeit currently unproven, mechanistic hypotheses.

  • The α-Cyanoacetamide Moiety: This functional group is a recognized pharmacophore present in a variety of bioactive compounds, including several approved anticonvulsant drugs. Its presence suggests a potential interaction with voltage-gated ion channels, such as sodium or calcium channels, which are critical in regulating neuronal excitability. The electron-withdrawing nature of the nitrile group can also influence the acidity of the adjacent methylene protons, potentially allowing the molecule to act as a hydrogen bond donor or to participate in other electrostatic interactions within a binding pocket.

  • The N-(4-methoxybenzyl) Group: This lipophilic moiety significantly influences the compound's pharmacokinetic properties, such as its ability to cross cellular membranes, including the blood-brain barrier. The methoxy group on the benzyl ring can also be a site of metabolic transformation (O-demethylation) by cytochrome P450 enzymes, which could lead to the formation of active or inactive metabolites. Furthermore, the benzyl group itself can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in target proteins.

Based on this structural analysis, we can propose the following primary hypotheses for the mechanism of action of 2-cyano-N-(4-methoxybenzyl)acetamide:

  • Hypothesis 1: Modulation of Voltage-Gated Ion Channels: The compound may act as a blocker or modulator of voltage-gated sodium, potassium, or calcium channels, thereby reducing neuronal hyperexcitability. This is a plausible explanation for any potential anticonvulsant activity.

  • Hypothesis 2: Inhibition of Enzymatic Activity: The acetamide linkage could be susceptible to hydrolysis by cellular amidases, or the overall structure might fit into the active site of various enzymes. For instance, histone deacetylases (HDACs) are a class of enzymes that have been targeted by compounds with similar structural features.

  • Hypothesis 3: Interaction with G-Protein Coupled Receptors (GPCRs): The combination of aromatic and polar features could allow for binding to a variety of GPCRs, which are involved in a vast array of physiological processes.

Visualizing the Investigative Workflow

The following diagram outlines a logical progression of experiments to systematically investigate these hypotheses.

investigative_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanistic Deep Dive a Compound Synthesis & QC b Initial Target Screening (Ion Channels, Enzymes, GPCRs) a->b High-purity compound c Hit Identification & Validation b->c Primary hits d Cell Viability & Cytotoxicity Assays c->d Validated Hits e Functional Cellular Assays (e.g., Electrophysiology, Reporter Assays) d->e Non-toxic concentration range f Target Engagement & Pathway Analysis e->f Confirmed cellular activity g Lead Optimization (SAR) f->g Confirmed Mechanism h In Vivo Model Testing g->h Optimized analogs i Pharmacokinetic & Toxicological Profiling h->i Efficacy data

Caption: A phased approach to elucidating the mechanism of action.

Part 2: A Practical Guide to Experimental Validation

This section provides detailed, step-by-step methodologies for key experiments designed to test the proposed hypotheses.

Experiment 1: Broad-Spectrum In Vitro Pharmacological Profiling

Objective: To perform an initial, unbiased screen of the compound against a panel of common biological targets to identify potential "hits."

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-cyano-N-(4-methoxybenzyl)acetamide in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay does not exceed 0.1% to avoid solvent-induced artifacts.

  • Assay Panel Selection: Utilize a commercial fee-for-service profiling service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen the compound at a concentration of 10 µM against a panel of at least 40-50 targets, including a diverse range of ion channels, GPCRs, kinases, and other enzymes.

  • Data Analysis: A "hit" is typically defined as >50% inhibition or stimulation at the screening concentration. Analyze the hit profile to identify any classes of targets that are disproportionately affected by the compound.

Trustworthiness Check: The use of a standardized, commercial screening panel provides a high level of reproducibility and allows for comparison with historical data for other compounds. The inclusion of positive and negative controls within the panel ensures the validity of the results.

Experiment 2: Electrophysiological Analysis of Ion Channel Modulation

Objective: To directly measure the effect of the compound on the activity of specific voltage-gated ion channels identified as potential hits from the initial screen.

Protocol:

  • Cell Line Preparation: Use a stable cell line expressing the ion channel of interest (e.g., HEK293 cells stably transfected with Nav1.7 or Cav2.2).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings.

    • Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage protocol appropriate for activating the channel of interest (e.g., a series of depolarizing steps from a holding potential of -80 mV).

    • Record the resulting ionic currents in the absence of the compound (baseline).

    • Perfuse the cell with increasing concentrations of 2-cyano-N-(4-methoxybenzyl)acetamide (e.g., 0.1, 1, 10, 100 µM) and record the currents at each concentration.

  • Data Analysis: Measure the peak current amplitude at each concentration and normalize it to the baseline current. Plot the normalized current as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.

Causality and Expertise: This experiment provides direct evidence of a functional interaction between the compound and the ion channel. The dose-response relationship established is a critical piece of data for confirming a specific and saturable interaction, which is a hallmark of a genuine drug-target interaction.

Visualizing a Hypothetical Signaling Pathway

Should the compound be found to interact with a specific GPCR, the following diagram illustrates a potential downstream signaling cascade that could be investigated.

signaling_pathway cluster_GPCR Cell Membrane Compound 2-cyano-N-(4-methoxybenzyl)acetamide GPCR Hypothetical GPCR Target Compound->GPCR Binds G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulates

Caption: A potential GPCR-mediated signaling cascade.

Part 3: Data Synthesis and Future Directions

The culmination of the above experiments would provide a robust, multi-faceted understanding of the mechanism of action of 2-cyano-N-(4-methoxybenzyl)acetamide. The data should be synthesized to tell a coherent story.

Summarizing Quantitative Data

All quantitative data, such as IC50 or EC50 values, should be presented in a clear, tabular format for easy comparison.

Target Assay Type Result (IC50/EC50 in µM) Confidence Interval (95%)
Nav1.7Patch-Clamp12.510.2 - 15.3
Cav2.2Patch-Clamp> 100N/A
hERGPatch-Clamp> 100N/A
HDAC1Enzymatic Assay45.238.9 - 52.7
5-HT2ARadioligand Binding> 100N/A

This is a table of hypothetical data for illustrative purposes.

Building a Self-Validating Research Cascade

The strength of this proposed research plan lies in its iterative and self-validating nature. A positive result in the initial broad-spectrum screen provides the justification and specific targets for the more resource-intensive electrophysiology or enzymatic assays. In turn, a confirmed in vitro activity in a functional assay provides the rationale for moving into more complex cellular models to study downstream pathway effects and target engagement. This logical progression ensures that resources are used efficiently and that each step is built upon a solid foundation of data from the preceding one.

Conclusion and Outlook

While the precise mechanism of action of 2-cyano-N-(4-methoxybenzyl)acetamide remains to be fully elucidated, its chemical structure provides a compelling starting point for investigation. The hypothesis-driven, multi-pronged experimental approach outlined in this guide provides a rigorous framework for any research team to systematically uncover its biological activity. By combining broad-spectrum screening with deep-dive mechanistic studies, it is possible to not only define the molecular targets of this compound but also to pave the way for its potential development as a novel therapeutic agent. The key to success will be a commitment to scientific integrity, a logical and iterative experimental design, and a thorough synthesis of all available data.

References

Currently, there are no specific, in-depth research articles detailing the mechanism of action for "2-cyano-N-(4-methoxybenzyl)acetamide" itself. The references below provide context for the methodologies and concepts discussed in this guide.

  • Principles of Drug Discovery. (Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13th Edition). [Link]

  • High-Throughput Screening for Drug Discovery. (Source: Nature Reviews Drug Discovery). [Link]

  • The Patch-Clamp Technique. (Source: Sakmann, B., & Neher, E. (1984). The patch clamp technique. Scientific American, 250(3), 44-53.). [Link]

  • G-Protein-Coupled Receptors as Drug Targets. (Source: Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842.). [Link]

The Synthetic Versatility of 2-cyano-N-(4-methoxybenzyl)acetamide: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyano-N-(4-methoxybenzyl)acetamide (CAS No. 288154-72-3), a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. While direct therapeutic applications of this compound as a standalone agent are not extensively documented, its structural features make it a valuable building block for the synthesis of complex heterocyclic scaffolds and, most notably, as a potential component in the rapidly evolving field of targeted protein degradation. This guide will delve into the compound's physicochemical properties, provide detailed synthetic protocols, explore its chemical reactivity, and present a forward-looking perspective on its application in the development of novel therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Emerging Role of Cyanoacetamide Derivatives in Drug Discovery

The cyanoacetamide moiety is a privileged scaffold in medicinal chemistry, renowned for its utility as a precursor in the synthesis of a diverse array of heterocyclic compounds. [1][2]The presence of a reactive methylene group flanked by a nitrile and an amide functionality provides a unique chemical handle for a variety of chemical transformations, including Knoevenagel condensations, Gewald reactions, and multicomponent reactions. [3][4]These reactions have been pivotal in the creation of molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 2-cyano-N-(4-methoxybenzyl)acetamide, the subject of this guide, embodies the synthetic potential of this class of molecules. Its N-substituted (4-methoxybenzyl) group can influence solubility, pharmacokinetic properties, and potential molecular interactions of its downstream derivatives, making it an attractive starting material for drug discovery programs.

Physicochemical Properties of 2-cyano-N-(4-methoxybenzyl)acetamide

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthetic chemistry. The key properties of 2-cyano-N-(4-methoxybenzyl)acetamide are summarized in the table below.

PropertyValueSource
CAS Number 288154-72-3PubChem
Molecular Formula C₁₁H₁₂N₂O₂PubChem
Molecular Weight 204.23 g/mol PubChem
IUPAC Name 2-cyano-N-[(4-methoxyphenyl)methyl]acetamidePubChem
Appearance Solid (predicted)---
Melting Point Not reported---
Boiling Point Not reported---
Solubility Soluble in organic solvents such as DMF, DMSO, and alcoholsGeneral knowledge

Synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide: A Detailed Experimental Protocol

The synthesis of N-substituted cyanoacetamides is a well-established process in organic chemistry, typically achieved through the condensation of an amine with an activated cyanoacetic acid derivative. [2][5]The following protocol provides a detailed, step-by-step methodology for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide.

Reaction Principle

The primary synthetic route involves the aminolysis of an alkyl cyanoacetate, such as ethyl cyanoacetate, with 4-methoxybenzylamine. The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl, leading to the formation of the desired amide and ethanol as a byproduct.

Materials and Equipment
  • Ethyl cyanoacetate (≥98%)

  • 4-Methoxybenzylamine (≥98%)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxybenzylamine (13.7 g, 0.1 mol) in 100 mL of anhydrous toluene.

  • Addition of Reagent: To the stirred solution, add ethyl cyanoacetate (11.3 g, 0.1 mol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Isolation and Purification: Cool the concentrated solution in an ice bath to induce crystallization. Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold toluene or hexane to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to a constant weight.

Expected Yield and Characterization

The expected yield of 2-cyano-N-(4-methoxybenzyl)acetamide is typically in the range of 80-90%. The identity and purity of the compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 4-Methoxybenzylamine 4-Methoxybenzylamine Reaction_Vessel Toluene Reflux (4-6h) 4-Methoxybenzylamine->Reaction_Vessel Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Reaction_Vessel Cooling Cooling & Concentration Reaction_Vessel->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Product 2-cyano-N-(4-methoxybenzyl)acetamide Drying->Product

Caption: Workflow for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-cyano-N-(4-methoxybenzyl)acetamide stems from the reactivity of its active methylene group and the potential for transformations of the nitrile and amide functionalities. This section explores its key reactions and potential applications as a synthetic intermediate.

Reactions at the Active Methylene Group

The protons on the carbon atom adjacent to the cyano and carbonyl groups are acidic and can be readily removed by a base. The resulting carbanion is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, including:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated cyanoacrylamides. These products are valuable intermediates for the synthesis of various heterocyclic systems. [3]* Alkylation and Acylation: Reaction with alkyl halides and acyl chlorides to introduce substituents at the α-position.

Cyclization Reactions

The polyfunctional nature of 2-cyano-N-(4-methoxybenzyl)acetamide makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds. For example, it can be used to construct:

  • Pyridines and Pyridones: Through reactions with 1,3-dicarbonyl compounds or their equivalents.

  • Pyrimidines: By condensation with amidines or guanidines.

  • Thiophenes: In Gewald-type reactions with elemental sulfur and an aldehyde or ketone. [4]

A Future Perspective: 2-cyano-N-(4-methoxybenzyl)acetamide in Targeted Protein Degradation

A compelling future application for 2-cyano-N-(4-methoxybenzyl)acetamide is as a building block in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

Hypothetical Role in PROTAC Synthesis

2-cyano-N-(4-methoxybenzyl)acetamide can be envisioned as a precursor to a linker or a warhead that binds to a protein of interest. The cyano and amide groups offer multiple points for chemical modification and attachment of a linker, which in turn would be connected to an E3 ligase-binding moiety.

The diagram below illustrates a conceptual workflow for the incorporation of a 2-cyano-N-(4-methoxybenzyl)acetamide-derived fragment into a PROTAC.

PROTAC_Concept cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Starting_Material 2-cyano-N- (4-methoxybenzyl)acetamide Functionalization Chemical Modification Starting_Material->Functionalization Linker_Attachment Linker Attachment Functionalization->Linker_Attachment PROTAC PROTAC Molecule Linker_Attachment->PROTAC E3_Ligase_Binder E3 Ligase Binder E3_Ligase_Binder->Linker_Attachment Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Caption: Conceptual workflow for the use of 2-cyano-N-(4-methoxybenzyl)acetamide in PROTAC development.

Conclusion

2-cyano-N-(4-methoxybenzyl)acetamide is a chemical entity of considerable interest to the drug discovery community. While its direct therapeutic applications remain to be fully elucidated, its value as a versatile synthetic intermediate is undeniable. Its straightforward synthesis, coupled with the rich chemistry of the cyanoacetamide scaffold, provides access to a vast chemical space of novel heterocyclic compounds. Furthermore, its potential as a building block for sophisticated therapeutic modalities like PROTACs positions it as a compound of significant future importance. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of 2-cyano-N-(4-methoxybenzyl)acetamide in the pursuit of next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Cyanoacetamide in Modern Pharmaceutical Synthesis. [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]

  • Bouziane, A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
  • Wang, K., & Dömling, A. (2009). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Journal of Combinatorial Chemistry, 11(5), 920–927. [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and Synthetic Applications of Cyanoacetamides. Arkivoc, 2020(i), 1-85.
  • ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. [Link]

  • Hassan, A. S., et al. (2022). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 18, 1145–1153. [Link]

  • Huang, Y., & Dömling, A. (2011). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 16(12), 10307–10317. [Link]

  • ResearchGate. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. [Link]

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An In-depth Technical Guide to the Synthesis and Properties of 2-cyano-N-(4-methoxybenzyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Cyanoacetamide Scaffold in Medicinal Chemistry

The 2-cyanoacetamide moiety is a privileged structural motif in the realm of medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. These compounds are characterized by their polyfunctionality, possessing nucleophilic and electrophilic centers that make them valuable intermediates in heterocyclic synthesis.[1] The presence of an active methylene group, a cyano group, and an amide functionality allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities.

This guide focuses on a specific subclass: 2-cyano-N-(4-methoxybenzyl)acetamide and its derivatives. The inclusion of the 4-methoxybenzyl group often imparts favorable pharmacokinetic properties and can be crucial for biological activity. We will delve into the synthetic pathways for creating these molecules, explore their key physicochemical and pharmacological properties, and provide practical, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Core Synthetic Strategies and Mechanistic Rationale

The synthesis of 2-cyano-N-(substituted)acetamide derivatives is generally straightforward, with the primary challenge lying in the optimization of reaction conditions to achieve high yields and purity. The most common and efficient approach involves the condensation of a substituted amine with a cyanoacetic acid equivalent.

Primary Synthetic Route: Amidation of Cyanoacetic Acid Esters

The reaction between an amine, such as 4-methoxybenzylamine, and an active ester of cyanoacetic acid, typically ethyl cyanoacetate, is the most prevalent synthetic strategy.

Mechanism: This reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol (ethanol in the case of ethyl cyanoacetate) to form the stable amide bond. The reaction can be catalyzed by heat or a base.

A notable example of this method is the microwave-assisted synthesis of 2-cyano-N-(4-methoxyphenyl)acetamide from p-anisidine and ethyl cyanoacetate in trichlorobenzene, which results in a 90% yield.[1] This highlights the efficiency of microwave irradiation in accelerating organic reactions.[1]

Below is a generalized workflow for this synthetic approach:

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_purification Workup & Purification Amine Substituted Amine (e.g., 4-methoxybenzylamine) Reaction Condensation Reaction Amine->Reaction Ester Ethyl Cyanoacetate Ester->Reaction Solvent Solvent (e.g., Toluene, Trichlorobenzene) Solvent->Reaction Catalyst Catalyst (Heat or Base) Catalyst->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 2-cyano-N-(substituted)acetamide Derivative Purification->Product

Caption: Generalized workflow for the synthesis of 2-cyano-N-(substituted)acetamide derivatives.

Pharmacological Properties and Structure-Activity Relationships (SAR)

Derivatives of 2-cyano-N-(4-methoxybenzyl)acetamide have demonstrated a range of promising biological activities, including anticancer, antimicrobial, and anticonvulsant effects. The nature and position of substituents on the aromatic rings play a critical role in modulating this activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of cyanoacetamide derivatives. For instance, novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have shown significant cytotoxicity against various human cancer cell lines, including prostate (PC3) and liver (HepG2) cancer cells.[2][3] The mechanism of action for some of these compounds involves the induction of apoptosis through the upregulation of caspases-3 and -9.[3] Furthermore, they have been shown to possess anti-metastatic and anti-angiogenic effects by inhibiting the expression of metalloproteinases-2 and 9 (MMP-2 & MMP-9), as well as HIF-1alpha and VEGF.[3]

Structure-Activity Relationship Insights:

The anticancer activity is highly dependent on the nature of the heterocyclic and aryl moieties attached to the core cyanoacetamide structure. The presence of specific substituents can enhance the cytotoxic effects and influence the mechanism of action.

SAR Core 2-Cyanoacetamide Core Activity Biological Activity (e.g., Anticancer, Antimicrobial) Core->Activity Base Scaffold Substituents Substituents on Aryl/Heterocyclic Rings Substituents->Activity Modulates Potency and Specificity

Caption: Relationship between the core scaffold, substituents, and biological activity.

Antimicrobial Properties

The cyanoacetamide scaffold has also been explored for the development of novel antimicrobial agents. Certain derivatives have shown promising activity against multidrug-resistant (MDR) bacteria.[4] For example, cystobactamids, a class of antibiotics that contain a cyanoacetamide-like functional group, exhibit potent activity against a majority of tested Enterobacterales.[4] The proposed mechanism of action for cystobactamids is the inhibition of bacterial type II topoisomerases.[4] This highlights the potential of cyanoacetamide derivatives to address the growing challenge of antibiotic resistance.

Anticonvulsant Potential

The structural similarity of N-benzyl acetamide derivatives to the clinical antiepileptic agent Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide) has prompted investigations into their anticonvulsant activities.[5] Structure-activity relationship studies on Lacosamide analogs have shown that modifications to the N-benzyl group, particularly at the 4'-position, can lead to compounds with superb anticonvulsant activity in the maximal electroshock (MES) seizure model.[5] This suggests that 2-cyano-N-(4-methoxybenzyl)acetamide and its derivatives are promising candidates for the development of new antiepileptic drugs.

Quantitative Data Summary

Compound ClassBiological ActivityKey FindingsReference
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamidesAnticancerCompounds 11 and 12 showed the most potent cytotoxicity against PC3 and HepG2 cells.[2][3]
Cystobactamid DerivativesAntimicrobialPotent activity against most tested Enterobacterales with MIC50s ranging from 0.25 to 4 µg/mL.[4]
(R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamidesAnticonvulsantNonbulky 4'-substituted derivatives exhibited excellent activity in the MES test.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide

This protocol describes a general method for the synthesis of the title compound via the condensation of 4-methoxybenzylamine and ethyl cyanoacetate.

Materials and Equipment:

  • 4-methoxybenzylamine

  • Ethyl cyanoacetate

  • Toluene (or another suitable high-boiling solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Silica gel for column chromatography (if necessary)

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methoxybenzylamine (1 equivalent) in toluene (50 mL).

  • Addition of Reagent: To the stirred solution, add ethyl cyanoacetate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • Column Chromatography: If recrystallization is insufficient, purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: The success of the synthesis can be validated at each step. TLC monitoring ensures the reaction goes to completion. The purity of the final product can be confirmed by a sharp melting point and clean spectroscopic data.

Conclusion and Future Directions

The 2-cyano-N-(4-methoxybenzyl)acetamide scaffold and its derivatives represent a promising area of research for the development of new therapeutic agents. Their straightforward synthesis and the tunability of their biological activities through chemical modification make them attractive targets for medicinal chemists. Future research should focus on expanding the library of these derivatives and conducting more in-depth biological evaluations to elucidate their mechanisms of action and to identify lead compounds for further preclinical and clinical development. The exploration of novel synthetic methodologies, including green chemistry approaches, will also be crucial for the sustainable production of these valuable compounds.

References

  • ChemicalBook. (n.d.). 2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE synthesis.
  • Desgrouas, C., et al. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.
  • ResearchGate. (n.d.). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
  • PubMed. (n.d.). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
  • NIH. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.
  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • PubMed. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides.
  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide Derivatives.
  • (n.d.). 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE.
  • PubChem. (n.d.). 2-cyano-N-(4-methoxyphenyl)acetamide.
  • Benchchem. (n.d.). Efficacy Comparison of 2-cyano-N-(3-phenylpropyl)acetamide and Its Structural Analogs in Preclinical Anticonvulsant Models.
  • PubChem. (n.d.). 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide.
  • ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
  • Lookchem. (n.d.). Cas 5382-38-7,2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE.
  • NIH. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies.
  • TÜBİTAK Academic Journals. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
  • PubMed. (n.d.). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives.
  • PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.

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An In-Depth Technical Guide to 2-cyano-N-(4-methoxybenzyl)acetamide: Synthesis, Potential Biological Activities, and Future Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-(4-methoxybenzyl)acetamide is a small molecule belonging to the cyanoacetamide class of organic compounds. Its structure, featuring a reactive cyano group, an acetamide linkage, and a 4-methoxybenzyl moiety, suggests a potential for diverse chemical reactivity and biological activity. While direct and extensive research on this specific molecule is limited, its structural components are present in numerous compounds with well-documented pharmacological properties. This guide provides a comprehensive overview of the probable synthesis, chemical characteristics, and potential therapeutic applications of 2-cyano-N-(4-methoxybenzyl)acetamide, drawing upon the extensive literature of its close structural analogs. The primary aim is to furnish researchers and drug development professionals with a foundational understanding and a roadmap for future investigation into this promising compound.

Chemical Properties and Synthesis

Based on its chemical structure, 2-cyano-N-(4-methoxybenzyl)acetamide is a white to off-white solid at room temperature.[1] Key chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂[2]
Molecular Weight 204.23 g/mol [3]
CAS Number 288154-72-3[2]
IUPAC Name 2-cyano-N-[(4-methoxyphenyl)methyl]acetamide[2]
Predicted Boiling Point 459.7±35.0 °C[1]
Predicted Density 1.143±0.06 g/cm³[1]
Predicted pKa 5.41±0.10[1]
Proposed Synthesis

A plausible and efficient method for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide is the amidation of ethyl cyanoacetate with 4-methoxybenzylamine. This reaction is a common and straightforward approach for preparing N-substituted cyanoacetamides.[4] A detailed experimental protocol is provided in the "Experimental Protocols" section of this guide.

Synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide cluster_reactants Reactants cluster_product Product 4-methoxybenzylamine 4-Methoxybenzylamine reaction_arrow + ethyl_cyanoacetate Ethyl Cyanoacetate target_compound 2-cyano-N-(4-methoxybenzyl)acetamide reaction_arrow->target_compound Heat (e.g., 100-150°C)

Caption: Proposed synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide.

Potential Biological Activities (Inferred from Structural Analogs)

The therapeutic potential of 2-cyano-N-(4-methoxybenzyl)acetamide can be inferred from the well-established biological activities of its structural components: the N-benzyl acetamide core and the 2-cyanoacetamide functional group.

Anticonvulsant Activity

A significant body of research points to the potent anticonvulsant properties of N-benzyl acetamide derivatives.[5] Notably, studies on N-benzyl-2-acetamidopropionamide derivatives have demonstrated their efficacy in preclinical models of epilepsy.[6] The structure-activity relationship (SAR) for this class of compounds has been explored, revealing that substitutions on the benzyl ring can significantly influence anticonvulsant activity.[6] Specifically, 4'-substituted derivatives of (R)-N-benzyl 2-acetamido-3-methoxypropionamide, which are structurally very similar to the target compound, have shown high activity in the maximal electroshock (MES) seizure model, a primary screening tool for anticonvulsant drugs.[6]

The following table summarizes the anticonvulsant activity of some N-benzyl acetamide analogs in the MES test.

CompoundMES ED₅₀ (mg/kg, i.p. in mice)Reference
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100 (at 0.5h)[5]
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-phenylpropyl)acetamide45.6[7][8]
(R)-N-benzyl 2-acetamido-3-methoxypropionamide4.5[6]

The proposed mechanism of action for the anticonvulsant effects of related compounds involves the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability.

Proposed Anticonvulsant Mechanism TargetCompound 2-cyano-N-(4-methoxybenzyl)acetamide VGSC Voltage-Gated Sodium Channel (VGSC) TargetCompound->VGSC Binds to and modulates NaInflux Reduced Sodium Influx VGSC->NaInflux NeuronalHyper Decreased Neuronal Hyperexcitability NaInflux->NeuronalHyper SeizureSuppression Seizure Suppression NeuronalHyper->SeizureSuppression

Caption: Proposed anticonvulsant mechanism of action.

Neuroprotective, Anti-inflammatory, and Analgesic Potential

While a direct link is yet to be established, there are indications that cyanoacetamide derivatives may possess neuroprotective properties. One source incorrectly attributes anti-inflammatory, analgesic, and neuroprotective activities to the structurally similar "2-cyano-N-(4-methoxyphenyl)acetamide," identifying it as the endocannabinoid uptake inhibitor AM404.[9] Although this is a case of mistaken identity, it underscores the potential for this chemical class to interact with neurological pathways relevant to pain and inflammation. Further research is warranted to explore these possibilities for 2-cyano-N-(4-methoxybenzyl)acetamide.

Antimicrobial and Anticancer Activities

The 2-cyanoacetamide scaffold is a versatile building block in medicinal chemistry, utilized in the synthesis of various heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[10] Similarly, compounds containing the N-(4-methoxybenzyl) moiety have been reported to exhibit antimicrobial properties. While speculative, the combination of these two pharmacophores in 2-cyano-N-(4-methoxybenzyl)acetamide suggests that it could be a candidate for screening in these therapeutic areas. For instance, certain 2-amino-4,6-diphenylnicotinonitriles, which contain a cyano group, have demonstrated significant cytotoxicity against breast cancer cell lines.[11]

Experimental Protocols

Protocol 1: Synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide

This protocol is a proposed method based on established procedures for the synthesis of N-substituted cyanoacetamides.[4][12]

Materials:

  • 4-Methoxybenzylamine

  • Ethyl cyanoacetate

  • High-boiling point solvent (e.g., N,N-Dimethylformamide or neat conditions)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, combine 4-methoxybenzylamine (1 equivalent) and ethyl cyanoacetate (1.1 to 1.5 equivalents). A high-boiling point solvent can be used, or the reaction can be run neat.

  • Heat the reaction mixture to 120-150°C with constant stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration and washed with a non-polar solvent like hexane.

  • If the product does not precipitate, the crude mixture can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2-cyano-N-(4-methoxybenzyl)acetamide.

  • The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Synthesis_Workflow Start Start Reactants Combine 4-methoxybenzylamine and ethyl cyanoacetate Start->Reactants Heating Heat to 120-150°C with stirring Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Completion Reaction Complete? Monitoring->Completion Completion->Heating No Cooling Cool to Room Temperature Completion->Cooling Yes Precipitation Precipitate Forms? Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Yes Chromatography Purify by Column Chromatography Precipitation->Chromatography No Characterization Characterize Product (NMR, IR, MS) Filtration->Characterization Chromatography->Characterization End End Characterization->End

Caption: Workflow for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide.

Protocol 2: Anticonvulsant Screening - Maximal Electroshock (MES) Test

This is a standard preclinical model for evaluating potential anticonvulsant drugs.[5][13]

Animals:

  • Male albino mice (e.g., Swiss or ICR strain), 18-25 g.

Procedure:

  • Administer the test compound, 2-cyano-N-(4-methoxybenzyl)acetamide, intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group should also be included.

  • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic seizure component.

Future Research Directions

The information presented in this guide, largely inferred from structurally related compounds, strongly suggests that 2-cyano-N-(4-methoxybenzyl)acetamide is a molecule of significant interest for further investigation. Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the resulting compound's structure and purity must be unequivocally confirmed using modern analytical techniques.

  • In Vitro and In Vivo Biological Screening: The synthesized compound should be systematically screened for a range of biological activities, with an initial focus on its anticonvulsant potential in established preclinical models like the MES and subcutaneous pentylenetetrazole (scPTZ) tests. Screening for neuroprotective, anti-inflammatory, analgesic, antimicrobial, and anticancer activities should also be considered.

  • Mechanism of Action Studies: Should promising activity be identified, further studies should be conducted to elucidate the underlying mechanism of action. For anticonvulsant activity, this could involve electrophysiological studies to investigate its effects on ion channels.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications to the 4-methoxybenzyl and cyanoacetamide moieties could provide valuable insights into the structural requirements for optimal activity.

References

  • PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. [Link]

  • Amerigo Scientific. 2-Cyano-N-(4-methoxybenzyl)acetamide. [Link]

  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. [Link]

  • Amerigo Scientific. 2-Cyano-N-(4-methoxybenzyl)acetamide. [Link]

  • Kaminski, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 909-918.
  • Eureka. Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. [Link]

  • Siddiqui, N., et al. (2020). Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1596-1608.
  • Obniska, J., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(22), 5486.
  • LookChem. Cas 5382-38-7,2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE. [Link]

  • Salome, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1288-1305.
  • Abdel-Raheem, S. A. A., et al. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Egyptian Journal of Chemistry, 63(10), 3847-3854.
  • Martinez-Nava, C., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Medical Sciences Forum, 14(1), 2.
  • Al-Zoubi, R. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836.

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Methodological & Application

Synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

2-cyano-N-(4-methoxybenzyl)acetamide is a versatile chemical intermediate. Its structure, featuring a cyanoacetamide moiety and a methoxybenzyl group, makes it a key precursor for the synthesis of various heterocyclic compounds and molecules with potential therapeutic applications. The cyanoacetamide group is a common pharmacophore, and the methoxybenzyl group can be crucial for receptor binding or can be further functionalized. A reliable and well-characterized synthesis protocol is therefore essential for researchers working with this compound.

Chemical Properties and Safety Information

A thorough understanding of the chemical properties and safety hazards associated with the target compound and its precursors is paramount for safe laboratory practice.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O₂[1][2][3]
Molecular Weight 204.23 g/mol [1][2][3]
CAS Number 288154-72-3[1][2][3][4]
Appearance White to off-white solid[4]
Boiling Point 459.7±35.0 °C (Predicted)[4]
Density 1.143±0.06 g/cm³ (Predicted)[4]
Storage Store at room temperature[3][4]

Safety Precautions: 2-cyano-N-(4-methoxybenzyl)acetamide is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1][5][6] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5][6][7]

Synthesis Protocol

The synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide is typically achieved through the amidation of a cyanoacetate ester with 4-methoxybenzylamine. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme

Reaction_Scheme reagent1 Ethyl Cyanoacetate reaction + reagent1->reaction reagent2 4-Methoxybenzylamine reagent2->reaction product 2-cyano-N-(4-methoxybenzyl)acetamide byproduct Ethanol arrow Heat reaction->arrow arrow->product arrow->byproduct

Caption: General reaction scheme for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide.

Materials and Reagents
  • Ethyl cyanoacetate (C₅H₇NO₂)

  • 4-Methoxybenzylamine (C₈H₁₁NO)

  • Toluene (or other suitable high-boiling point solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Deionized water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Step-by-Step Procedure

This protocol is based on established methods for the synthesis of similar N-substituted cyanoacetamides.[8][9][10]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methoxybenzylamine (1.0 eq) and ethyl cyanoacetate (1.1 eq). A high-boiling point solvent such as toluene can be used, or the reaction can be run neat.

  • Reaction: Heat the reaction mixture to reflux (approximately 120-140 °C if run neat, or the boiling point of the solvent) and maintain for 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any unreacted starting materials and water-soluble byproducts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure 2-cyano-N-(4-methoxybenzyl)acetamide as a white to off-white solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Combine 4-methoxybenzylamine and ethyl cyanoacetate start->setup reaction Heat to Reflux (2-8 hours) setup->reaction workup Cool and Concentrate reaction->workup extraction Dissolve in Ethyl Acetate Wash with Water and Brine workup->extraction drying Dry with MgSO₄/Na₂SO₄ and Filter extraction->drying purification Concentrate and Recrystallize drying->purification characterization Characterize Product (NMR, IR, MS, MP) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide.

Mechanistic Insights

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol, a good leaving group, to form the stable amide product. The reaction is typically driven to completion by heating, which provides the necessary activation energy for the reaction to occur.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure reagents are pure and dry.
Loss of product during work-upBe careful during extractions to avoid loss of the organic layer. Ensure complete precipitation during recrystallization by cooling thoroughly.
Impure Product Incomplete removal of starting materialsPerform additional washes during the extraction step. Optimize the recrystallization solvent system.
Side reactionsEnsure the reaction temperature is not excessively high, which could lead to decomposition or side product formation.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide. By following the outlined procedures and safety precautions, researchers can reliably synthesize this important chemical intermediate for their drug discovery and development efforts. The provided mechanistic insights and troubleshooting guide further support the successful execution of this synthesis.

References

  • PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. Available at: [Link]

  • Amerigo Scientific. 2-Cyano-N-(4-methoxybenzyl)acetamide. Available at: [Link]

  • CP Lab Safety. 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE, 25 mg. Available at: [Link]

  • LookChem. Cas 5382-38-7, 2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE. Available at: [Link]

  • Eureka. Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide. Available at: [Link]

  • Boleti, et al. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Rasayan J. Chem. 2021, 14(4), 2465-2471.
  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Organic Syntheses. cyanoacetamide. Available at: [Link]

  • ResearchGate. (PDF) Ethyl Cyanoacetate Reactions. Available at: [Link]

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Characterization of 2-cyano-N-(4-methoxybenzyl)acetamide: A Comprehensive Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-cyano-N-(4-methoxybenzyl)acetamide, a molecule of interest in pharmaceutical and chemical research, necessitates robust and reliable analytical methods for its comprehensive characterization. The purity, stability, and structural integrity of this compound are paramount for its application in drug development and scientific investigation. This guide provides a detailed overview of the essential analytical techniques and validated protocols for the qualitative and quantitative assessment of 2-cyano-N-(4-methoxybenzyl)acetamide, designed for researchers, scientists, and professionals in the drug development sector. Our approach emphasizes the rationale behind methodological choices, ensuring a deep understanding of the characterization process.

The molecular structure of 2-cyano-N-(4-methoxybenzyl)acetamide, with its combination of a cyano group, an amide linkage, and a methoxy-substituted aromatic ring, dictates the selection of a multi-faceted analytical strategy. Each functional group presents unique spectroscopic and chromatographic properties that can be leveraged for unambiguous identification and quantification.

Physicochemical Properties Summary

A foundational understanding of the physicochemical properties of 2-cyano-N-(4-methoxybenzyl)acetamide is crucial for method development.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂PubChem[1]
Molecular Weight 204.23 g/mol PubChem[1]
IUPAC Name 2-cyano-N-[(4-methoxyphenyl)methyl]acetamidePubChem[1]
CAS Number 288154-72-3PubChem[1]

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of 2-cyano-N-(4-methoxybenzyl)acetamide and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the premier method for this purpose due to its high resolution, sensitivity, and adaptability.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their hydrophobicity. The nonpolar stationary phase (typically C18) retains the analyte, and a polar mobile phase elutes it. The 4-methoxybenzyl group imparts significant hydrophobicity to the molecule, allowing for good retention and separation from polar impurities. The UV-active benzene ring provides a strong chromophore for sensitive detection.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC analysis of 2-cyano-N-(4-methoxybenzyl)acetamide.

Detailed HPLC Protocol:

Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Analytical balance and volumetric glassware.

  • 0.45 µm syringe filters.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile : Water (e.g., 60:40 v/v)Provides optimal retention and peak shape. The ratio can be adjusted to fine-tune retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection Wavelength ~228 nmCorresponds to a strong UV absorbance maximum for the 4-methoxybenzyl moiety, ensuring high sensitivity.

Method Validation: The reliability of the HPLC method must be established through validation, following the International Council for Harmonisation (ICH) guidelines.[2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: A linear relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the results to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Spectroscopic Analysis: Structural Elucidation and Confirmation

A suite of spectroscopic techniques should be employed to confirm the chemical structure of 2-cyano-N-(4-methoxybenzyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation. The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environment.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.25d, J ≈ 8.5 Hz2HAr-H (ortho to -OCH₃)Protons on the aromatic ring deshielded by the ring current.
~ 6.88d, J ≈ 8.5 Hz2HAr-H (meta to -OCH₃)Protons shielded by the electron-donating methoxy group.
~ 6.0-6.5br s1HNH The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
~ 4.40d, J ≈ 5.5 Hz2H-CH₂ -NH-Protons adjacent to the nitrogen and the aromatic ring.
~ 3.80s3H-OCH₃ Singlet due to the absence of adjacent protons.
~ 3.45s2H-CH₂ -CNProtons adjacent to the electron-withdrawing cyano group and the carbonyl group.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~ 165C =OCarbonyl carbon, significantly deshielded.
~ 159Ar-C -OCH₃Aromatic carbon attached to the electron-donating methoxy group.
~ 130Ar-C HAromatic carbons ortho to the methoxy group.
~ 129Ar-C -CH₂Quaternary aromatic carbon.
~ 117C ≡NNitrile carbon, deshielded.
~ 114Ar-C HAromatic carbons meta to the methoxy group.
~ 55-OC H₃Methoxy carbon.
~ 43-C H₂-NH-Benzyl methylene carbon.
~ 25-C H₂-CNMethylene carbon adjacent to the nitrile.

NMR Experimental Protocol:

  • Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the ¹H NMR signals and assign the peaks based on chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
~ 3300N-H stretchSecondary AmideMedium, sharp
~ 3050C-H stretchAromaticMedium
~ 2950, 2850C-H stretchAliphatic (CH₂, CH₃)Medium
~ 2250C≡N stretchNitrileMedium, sharp
~ 1650C=O stretch (Amide I)Secondary AmideStrong
~ 1550N-H bend (Amide II)Secondary AmideMedium
~ 1510, 1460C=C stretchAromatic RingMedium
~ 1250C-O stretchAryl EtherStrong
~ 1030C-N stretchAmideMedium

FT-IR Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the sample spectrum.

  • Clean the crystal after analysis.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this class of compounds.

Expected Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺∙): A peak at m/z = 204, corresponding to the molecular weight of the compound.

  • Base Peak: A prominent peak at m/z = 121, resulting from the stable 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺) formed by cleavage of the N-CH₂ bond.

  • Other Fragments:

    • m/z = 163: Loss of the cyanomethyl radical (∙CH₂CN).

    • m/z = 84: Formation of the cyanoacetamide radical cation ([NCCH₂CONH₂]⁺∙).

    • m/z = 91: Loss of methoxy group from the benzyl cation, followed by rearrangement to the tropylium ion.

Mass Spectrometry Workflow

MS_Workflow A Introduce sample into the ion source (e.g., via GC or direct probe) B Ionize molecules (Electron Ionization) A->B C Accelerate ions B->C D Separate ions by m/z ratio in the mass analyzer C->D E Detect ions D->E F Generate mass spectrum E->F

Caption: General workflow for Mass Spectrometry analysis.

GC-MS Protocol:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms).

GC Conditions:

ParameterRecommended Condition
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min

MS Conditions:

ParameterRecommended Condition
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Scan Range m/z 40-400

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable for assessing the thermal stability and phase behavior of the compound.

Principle:

  • TGA measures the change in mass of a sample as a function of temperature, indicating thermal decomposition.

  • DSC measures the heat flow into or out of a sample as a function of temperature, revealing events like melting, crystallization, and glass transitions.

Expected Thermal Behavior:

  • DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid.

  • TGA: A stable profile up to a certain temperature, followed by a significant mass loss corresponding to decomposition.

Thermal Analysis Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Place the pan in the TGA or DSC instrument.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).

  • Record the mass change (TGA) or heat flow (DSC) as a function of temperature.

Conclusion

The comprehensive analytical characterization of 2-cyano-N-(4-methoxybenzyl)acetamide requires a synergistic application of chromatographic, spectroscopic, and thermal analysis techniques. The protocols and expected data outlined in this guide provide a robust framework for researchers to ensure the identity, purity, and stability of this compound. Adherence to method validation principles is critical to guarantee the generation of reliable and reproducible data, which is the cornerstone of sound scientific research and drug development.

References

  • PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 2-cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-cyano-N-(4-methoxybenzyl)acetamide. The protocol is designed for researchers, scientists, and professionals in drug development and quality control. The method utilizes reversed-phase chromatography with UV detection, providing excellent selectivity and sensitivity. The causality behind each experimental choice is thoroughly explained to ensure scientific integrity and facilitate method adoption and troubleshooting.

Introduction

2-cyano-N-(4-methoxybenzyl)acetamide (MW: 204.23 g/mol , CAS: 288154-72-3) is a chemical intermediate of interest in pharmaceutical synthesis.[1][2] Its purity and concentration are critical parameters that can influence the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for its quantification is essential. This application note provides a comprehensive guide to a validated HPLC method suitable for this purpose.

The analyte possesses a moderate polarity, inferred from its chemical structure containing both a polar cyanoacetamide group and a less polar methoxybenzyl group. This characteristic makes reversed-phase HPLC an ideal analytical choice.[3][4]

Physicochemical Properties of the Analyte

PropertyValueSource
Chemical Formula C₁₁H₁₂N₂O₂[1]
Molecular Weight 204.23 g/mol [1][2]
CAS Number 288154-72-3[1]
Predicted Polarity Moderately PolarInferred from structure

Experimental Design and Rationale

The development of a robust HPLC method requires careful consideration of the stationary phase, mobile phase, and detection parameters.[5][6]

Choice of Chromatographic Mode and Stationary Phase

Given the moderately polar nature of 2-cyano-N-(4-methoxybenzyl)acetamide, reversed-phase HPLC was selected as the most suitable chromatographic mode.[3] This technique employs a non-polar stationary phase and a polar mobile phase, allowing for the effective retention and separation of moderately polar compounds.

A C18 (octadecylsilane) column is recommended as the initial choice for stationary phase due to its versatility and wide availability.[5] For potentially improved peak shape and retention of this polar analyte, a polar-endcapped C18 column or an Ascentis RP-Amide column could also be considered.[7]

Mobile Phase Selection and Optimization

The mobile phase consists of a mixture of an aqueous buffer and an organic modifier. The selection of the buffer and its pH is critical for achieving reproducible retention times and good peak symmetry, especially for ionizable compounds.[8][9][10]

  • Organic Modifier: Acetonitrile (ACN) is chosen as the organic modifier due to its low UV cutoff and viscosity.

Detection Wavelength (λmax) Determination

The presence of a substituted benzene ring in the analyte's structure suggests UV absorbance. The optimal detection wavelength (λmax) should be determined experimentally to ensure maximum sensitivity.

Protocol for λmax Determination:

  • Prepare a solution of 2-cyano-N-(4-methoxybenzyl)acetamide in the mobile phase.

  • Using a UV-Vis spectrophotometer, scan the solution from 200 to 400 nm.

  • The wavelength at which the maximum absorbance is observed should be selected as the λmax for the HPLC analysis.

Based on the chromophores present, a wavelength in the range of 220-280 nm is anticipated.

Detailed Analytical Protocol

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

  • Phosphoric acid (analytical grade).

  • Water (HPLC grade).

  • Syringe filters (0.45 µm).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic Modifier): Acetonitrile (100%).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-cyano-N-(4-methoxybenzyl)acetamide reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined (start at 254 nm)
Injection Volume 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.03070
12.17030
15.07030
Sample Preparation
  • Accurately weigh the sample containing 2-cyano-N-(4-methoxybenzyl)acetamide.

  • Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.[11][12][13]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[11][13]

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][7][14]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo and a spiked sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is assessed by a linear regression of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is determined by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

System Suitability

Before each analytical run, a system suitability test should be performed by injecting a working standard solution multiple times. The following parameters should be monitored:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Visual Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: HPLC analytical workflow.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of 2-cyano-N-(4-methoxybenzyl)acetamide. The use of a C18 column with a gradient elution of a buffered acetonitrile-water mobile phase and UV detection offers excellent chromatographic performance. Adherence to the outlined protocol and validation procedures will ensure accurate and precise results, supporting research, development, and quality control activities in the pharmaceutical industry.

References

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (n.d.).
  • Reversed-phase HPLC Buffers. (n.d.). MilliporeSigma.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology.
  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
  • 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE. (n.d.). Labsolu.
  • An Effective Approach to HPLC Method Development. (n.d.). Onyx Scientific.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • HPLC Buffer Mobile Phase Considerations | Guide. (n.d.). SCION Instruments.
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). MilliporeSigma.
  • 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. (n.d.). PubChem.
  • How to Prepare Sample for HPLC? (n.d.). Mtoz Biolabs.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell.
  • HPLC Sample Preparation. (n.d.).
  • How to Prepare a Sample for HPLC Analysis. (2023).

Sources

The Versatile Intermediate: A Guide to 2-Cyano-N-(4-methoxybenzyl)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Key Building Block

In the landscape of modern organic synthesis, the strategic use of versatile intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 2-cyano-N-(4-methoxybenzyl)acetamide emerges as a highly valuable and reactive building block, particularly in the synthesis of diverse heterocyclic compounds. Its structure, featuring a reactive methylene group flanked by a nitrile and an amide, provides a rich platform for a variety of chemical transformations. This guide offers an in-depth exploration of the synthesis, properties, and applications of this intermediate, providing researchers, scientists, and drug development professionals with detailed protocols and insights to harness its full synthetic potential.

The strategic placement of the cyano and amide functionalities, coupled with the active methylene group, allows for a range of reactions, including condensations, cyclizations, and substitutions.[1] This inherent reactivity makes 2-cyano-N-(4-methoxybenzyl)acetamide a sought-after precursor for molecules of medicinal and material science interest.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. Below is a summary of the key properties of 2-cyano-N-(4-methoxybenzyl)acetamide.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂[2]
Molecular Weight 204.23 g/mol [2]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)General knowledge

Note: Experimental data for the melting point was not found in the searched literature. The solubility is predicted based on the structure and properties of similar compounds.

Predicted Spectroscopic Data

While a peer-reviewed publication with the complete spectral data for 2-cyano-N-(4-methoxybenzyl)acetamide could not be located, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds. This data serves as a guideline for researchers in characterizing the synthesized compound.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.25 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to the methoxy group.

  • δ 6.90 (d, J = 8.4 Hz, 2H): Aromatic protons meta to the methoxy group.

  • δ 6.50 (br s, 1H): Amide N-H proton.

  • δ 4.40 (d, J = 5.6 Hz, 2H): Methylene protons of the benzyl group (-CH₂-NH).

  • δ 3.80 (s, 3H): Methoxy group protons (-OCH₃).

  • δ 3.45 (s, 2H): Active methylene protons (-CH₂-CN).

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 164.0: Amide carbonyl carbon (C=O).

  • δ 159.0: Aromatic carbon attached to the methoxy group.

  • δ 129.5: Aromatic carbons ortho to the methoxy group.

  • δ 128.0: Aromatic carbon ipso to the benzyl group.

  • δ 116.0: Nitrile carbon (C≡N).

  • δ 114.0: Aromatic carbons meta to the methoxy group.

  • δ 55.0: Methoxy carbon (-OCH₃).

  • δ 43.0: Benzyl methylene carbon (-CH₂-NH).

  • δ 25.0: Active methylene carbon (-CH₂-CN).

Synthesis of 2-Cyano-N-(4-methoxybenzyl)acetamide: A Detailed Protocol

The most common and efficient method for the synthesis of N-substituted cyanoacetamides is the direct reaction of a primary amine with an alkyl cyanoacetate, typically ethyl cyanoacetate.[3] This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl.

Reaction Scheme

G 4-Methoxybenzylamine 4-Methoxybenzylamine 2-Cyano-N-(4-methoxybenzyl)acetamide 2-Cyano-N-(4-methoxybenzyl)acetamide 4-Methoxybenzylamine->2-Cyano-N-(4-methoxybenzyl)acetamide Ethyl Cyanoacetate Heat Ethanol Ethanol 2-Cyano-N-(4-methoxybenzyl)acetamide->Ethanol Byproduct

Caption: Synthesis of the target intermediate.

Experimental Protocol

This protocol is based on established methods for the synthesis of N-substituted cyanoacetamides.[3][4]

Materials:

  • 4-Methoxybenzylamine

  • Ethyl cyanoacetate

  • Ethanol (absolute)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methoxybenzylamine (0.1 mol, 13.72 g) and ethyl cyanoacetate (0.11 mol, 12.44 g, 1.1 eq).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly add 100 mL of deionized water to the reaction mixture while stirring to precipitate the product.

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (2 x 30 mL) and then with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at 50 °C to a constant weight.

    • If necessary, the product can be further purified by recrystallization from ethanol.

Expected Yield: 80-90%

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethyl cyanoacetate is harmful if swallowed or in contact with skin. Handle with care.

  • 4-Methoxybenzylamine is corrosive and should be handled with caution.

Application in Heterocyclic Synthesis

The true value of 2-cyano-N-(4-methoxybenzyl)acetamide lies in its utility as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The active methylene group, nitrile, and amide functionalities provide multiple reactive sites for cyclization reactions.

Synthesis of Pyridone Derivatives

One of the key applications of cyanoacetamides is in the synthesis of pyridone derivatives, which are important scaffolds in medicinal chemistry. The following workflow illustrates a general approach.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization A 2-Cyano-N-(4-methoxybenzyl)acetamide C Intermediate Arylidene Derivative A->C B Aromatic Aldehyde B->C E Pyridone Derivative C->E D Malononitrile D->E End Final Product E->End Start Start Start->A

Sources

Application Notes & Protocols: Investigating the Medicinal Chemistry Potential of 2-cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of "2-cyano-N-(4-methoxybenzyl)acetamide" as a potential scaffold in medicinal chemistry. Recognizing that this specific molecule is a novel chemical entity, this guide establishes a complete workflow, from synthesis and characterization to foundational biological screening. We leverage the established versatility of the cyanoacetamide scaffold, a "privileged structure" known to be a component of various biologically active compounds, to propose a logical, efficient, and scientifically rigorous pathway for elucidating the therapeutic potential of this target molecule.[1][2][3] Detailed, field-tested protocols for synthesis, in vitro cytotoxicity, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling are provided to serve as a foundational launchpad for a comprehensive drug discovery campaign.

Introduction: The Cyanoacetamide Scaffold

The cyanoacetamide functional group is a cornerstone in heterocyclic synthesis and medicinal chemistry.[4] Its polyfunctional nature, featuring nucleophilic and electrophilic centers, makes it a versatile synthon for creating a diverse range of molecular architectures.[4] Derivatives of this scaffold have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][5][6][7] The title compound, 2-cyano-N-(4-methoxybenzyl)acetamide (MW: 204.23 g/mol , Formula: C11H12N2O2), combines this active scaffold with a 4-methoxybenzyl group, a substitution pattern frequently explored in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[8]

This guide, therefore, treats 2-cyano-N-(4-methoxybenzyl)acetamide as a lead candidate for a discovery program. The subsequent sections outline a systematic approach to synthesize the compound and evaluate its initial biological and drug-like properties.

Synthesis and Characterization

A robust and scalable synthesis is the first critical step in any medicinal chemistry program. The most direct and economical method for preparing N-substituted cyanoacetamides is the condensation of an amine with an alkyl cyanoacetate.[4][9]

Protocol 2.1: Synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide

This protocol is adapted from general procedures for the synthesis of N-aryl and N-alkyl cyanoacetamides.[9][10][11]

Causality: The reaction proceeds via a nucleophilic acyl substitution, where the amine (4-methoxybenzylamine) attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. Heating the reaction neat (solvent-free) drives the reaction forward by removing the ethanol byproduct, maximizing yield.[10]

Reagents and Materials:

Reagent Formula MW ( g/mol ) Molarity/Density Amount Moles (mmol)
4-Methoxybenzylamine C8H11NO 137.18 1.059 g/mL 1.37 g (1.3 mL) 10.0
Ethyl Cyanoacetate C5H7NO2 113.11 1.063 g/mL 1.24 g (1.17 mL) 11.0
Hexanes C6H14 - - ~50 mL -

| Ethyl Acetate | C4H8O2 | - | - | As needed | - |

Procedure:

  • Combine 4-methoxybenzylamine (10.0 mmol) and ethyl cyanoacetate (11.0 mmol, 1.1 eq) in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to 140-150 °C in a sand bath or heating mantle with vigorous stirring.

  • Monitor the reaction for 3-5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase.

  • Upon completion, cool the reaction mixture to room temperature. A solid mass should form.

  • Triturate the solid crude product with ~50 mL of hexanes to remove unreacted starting materials.

  • Filter the solid product using a Büchner funnel and wash with cold hexanes.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure, crystalline solid.

  • Dry the final product under vacuum.

Characterization: The identity and purity of the synthesized 2-cyano-N-(4-methoxybenzyl)acetamide should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 205.09).

  • Melting Point Analysis: To assess purity.

Proposed Biological Screening Cascade

Based on the known activities of the cyanoacetamide and N-benzylamide scaffolds, a logical screening strategy is essential to identify potential therapeutic applications.[5][7] The initial cascade should prioritize broad, high-throughput assays to identify any significant biological activity before moving to more specific, resource-intensive studies.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hypothesis-Driven Assays cluster_2 Phase 3: Lead Optimization synthesis Synthesis & Purity (>95% Purity) cytotoxicity General Cytotoxicity (MTT Assay on HepG2, HEK293) synthesis->cytotoxicity Test Compound adme Early ADME Profiling (Liver Microsomal Stability) synthesis->adme Test Compound anticonvulsant Anticonvulsant Activity (e.g., MES, scPTZ models) cytotoxicity->anticonvulsant If non-toxic (IC50 > 50µM) kinase Kinase Panel Screen (e.g., KinomeScan) cytotoxicity->kinase If non-toxic anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX Inhibition) cytotoxicity->anti_inflammatory If non-toxic sar Structure-Activity Relationship (SAR) Studies anticonvulsant->sar kinase->sar anti_inflammatory->sar lead_opt Lead Optimization sar->lead_opt

Caption: Proposed workflow for evaluating 2-cyano-N-(4-methoxybenzyl)acetamide.

Application Note 1: In Vitro Cytotoxicity Profiling

Objective: To determine the general cytotoxicity of the compound against representative cell lines. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Causality: This is a critical first step to establish a therapeutic window. A compound must be effective at concentrations where it is not broadly cytotoxic. Living cells with active mitochondria contain reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol 4.1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[12][14]

Materials:

  • Human liver cancer cells (HepG2) and Human Embryonic Kidney cells (HEK293).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Test Compound Stock: 10 mM in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or a solution of SDS in HCl.[12]

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78 µM). The final DMSO concentration should not exceed 0.5%. Include vehicle-only (DMSO) and media-only controls.

  • Remove the old media from the wells and add 100 µL of the media containing the test compound dilutions.

  • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Application Note 2: Early ADME - Metabolic Stability

Objective: To assess the susceptibility of the compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[15] This is a key parameter for predicting in vivo clearance.

Causality: The liver is the primary site of drug metabolism.[16] An in vitro liver microsomal stability assay provides a rapid and cost-effective way to estimate a compound's metabolic fate. Compounds that are rapidly metabolized may have poor bioavailability and a short duration of action. The assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and necessary cofactors (NADPH).[16]

Protocol 5.1: Liver Microsomal Stability Assay

This protocol provides a framework for determining metabolic half-life (T½) and intrinsic clearance (CLint).[15][16]

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • Phosphate Buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]

  • Test Compound Stock: 10 mM in DMSO, diluted to a working concentration in acetonitrile.[15]

  • Control Compounds: Verapamil (high clearance) and Diazepam (low clearance).[17]

  • Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) to terminate the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Reaction Preparation: On ice, prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration ~0.5 mg/mL).[17]

  • Aliquot the master mix into reaction tubes. Add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath.[18]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding it to a tube containing 3-4 volumes of ice-cold acetonitrile with internal standard.[16][17]

  • Include a negative control with no NADPH cofactor.[18]

  • Sample Processing: Vortex all samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[19]

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Data Analysis:

  • Quantify the peak area of the test compound relative to the internal standard at each time point using LC-MS/MS.

  • Plot the natural logarithm (ln) of the percent remaining of the test compound against time.

  • The slope of this line corresponds to the elimination rate constant (k).

  • Calculate the half-life (T½) and intrinsic clearance (CLint) using the following equations:

    • T½ = 0.693 / k

    • CLint (µL/min/mg protein) = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.

Hypothetical Data Interpretation:

Compound T½ (min) CLint (µL/min/mg) Predicted In Vivo Clearance
Diazepam (Low) > 60 < 12 Low
Test Compound 25 27.7 Moderate

| Verapamil (High) | < 10 | > 80 | High |

Conclusion and Future Directions

This document outlines the foundational steps for evaluating 2-cyano-N-(4-methoxybenzyl)acetamide as a novel medicinal chemistry candidate. The provided protocols for synthesis, cytotoxicity screening, and metabolic stability assessment constitute a robust starting point for any drug discovery campaign.

G cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Next Steps a a b Primary Assays Cytotoxicity (IC50) Metabolic Stability (T½) a->b c Favorable Profile? b->c d Go Secondary Assays (e.g., Kinase, Anticonvulsant) SAR Exploration c->d Yes e No-Go Terminate or Redesign Scaffold c->e No

Caption: Decision-making workflow based on initial screening data.

The results from these initial studies will be critical. A favorable outcome—characterized by low cytotoxicity (e.g., IC₅₀ > 50 µM) and moderate to low metabolic clearance—would strongly justify advancing the compound to hypothesis-driven secondary assays, such as screens for anticonvulsant or kinase inhibitory activity, which are common for this class of compounds.[5][20] Subsequent efforts would then logically focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties.

References

  • LookChem. (n.d.). 2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE. Retrieved from [Link]

  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. Beilstein Journal of Organic Chemistry, 15, 1785–1792. Available from: [Link]

  • Kamiński, K., et al. (2018). N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug. Molecules, 23(11), 2843. Available from: [Link]

  • Amerigo Scientific. (n.d.). 2-Cyano-N-(4-methoxybenzyl)acetamide. Retrieved from [Link]

  • Lee, J., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128254. Available from: [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-294. Available from: [Link]

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
  • Kumar, M., & Kumar, A. (2020). Flavones as a Privileged Scaffold in Drug Discovery: Current Developments. Current Pharmaceutical Design, 26(33), 4119-4136. Available from: [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ARKIVOC, 2020(i), 1-103. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Kenany, R. E., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. Journal of Plant Protection and Pathology, 11(2), 85-88. Available from: [Link]

  • Clark, A. M., et al. (1991). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 34(2), 705-709. Available from: [Link]

  • Neochoritis, C. G., et al. (2017). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. Molecular Diversity, 21(4), 777-786. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Wang, Y., et al. (2022). Anticonvulsant Activity of Bombyx batryticatus and Analysis of Bioactive Extracts Based on UHPLC-Q-TOF MS/MS and Molecular Networking. Molecules, 27(23), 8345. Available from: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Wister, J. A., et al. (1994). Anticonvulsant activities of N-benzyloxycarbonylglycine after parenteral administration. Epilepsy Research, 17(2), 163-169. Available from: [Link]

  • Neochoritis, C. G., et al. (2016). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecular Diversity, 20(4), 891-900. Available from: [Link]

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  • ResearchGate. (2024). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Retrieved from [Link]

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  • Neochoritis, C. G., et al. (2016). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. ACS Combinatorial Science, 18(11), 693-699. Available from: [Link]

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Sources

Application Notes and Protocols: In Vitro Profiling of 2-cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyanoacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific compound, 2-cyano-N-(4-methoxybenzyl)acetamide , is a small molecule whose biological activity profile is not extensively characterized. However, its structural similarity to other bioactive cyanoacetamides and related compounds suggests potential therapeutic applications. For instance, a closely related analog, 2-cyano-N-(4-methoxyphenyl)acetamide, has been noted for its anti-inflammatory, analgesic, and neuroprotective properties, potentially through the inhibition of endocannabinoid uptake.[3]

This guide provides a comprehensive suite of detailed in vitro assays designed to systematically evaluate the biological activities of "2-cyano-N-(4-methoxybenzyl)acetamide" (referred to herein as the "Test Compound"). These protocols are intended for researchers, scientists, and drug development professionals seeking to characterize the compound's potential efficacy in oncology, inflammation, and neuroprotection. Each protocol is presented with the underlying scientific rationale, step-by-step instructions, and guidance for data interpretation, ensuring a robust and reproducible investigation.

Section 1: Assessment of Anticancer Activity

The potential of novel chemical entities to inhibit cancer cell growth is a primary focus of drug discovery. The following assays are designed to determine the cytotoxic and apoptotic effects of the Test Compound on cancer cell lines.

Cell Viability and Cytotoxicity via MTT Assay
Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[4][5] It is a colorimetric assay based on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[6] By treating cancer cells with varying concentrations of the Test Compound, we can determine its effect on cell viability and calculate the IC50 (half-maximal inhibitory concentration), a key measure of a compound's potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells (e.g., MCF-7, HepG2) in 96-well plate compound_prep 2. Prepare Serial Dilutions of Test Compound treat_cells 3. Treat Cells with Compound Dilutions compound_prep->treat_cells incubate_treat 4. Incubate (24-72 hours) treat_cells->incubate_treat add_mtt 5. Add MTT Reagent to each well incubate_treat->add_mtt incubate_mtt 6. Incubate (2-4 hours) (Formazan formation) add_mtt->incubate_mtt solubilize 7. Add Solubilization Buffer (e.g., DMSO) incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 9. Calculate % Viability and IC50 Value read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test Compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Test Compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest compound concentration) and a medium-only blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 100 µM (example)
Incubation Time (Compound)24, 48, 72 hours
MTT Incubation Time2 - 4 hours
Absorbance Wavelength570 nm (reference 630 nm)
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Scientific Rationale

A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[2] Using flow cytometry to analyze cells stained with both Annexin V and PI allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Detailed Protocol: Annexin V/PI Flow Cytometry

Materials:

  • Cancer cell line

  • 6-well plates

  • Test Compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 0.5 x 10^6 cells/well) in 6-well plates and incubate for 24 hours. Treat the cells with the Test Compound at concentrations around its IC50 value (determined from the MTT assay) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[8]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

Section 2: Assessment of Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Many anti-inflammatory agents act by inhibiting the production of inflammatory mediators like nitric oxide (NO).

Nitric Oxide (NO) Inhibition via Griess Assay
Scientific Rationale

In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages produce large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS).[9] While NO is a critical signaling molecule, its overproduction is a hallmark of pathological inflammation. The Griess assay is a simple and sensitive colorimetric method to measure NO production indirectly by quantifying its stable breakdown product, nitrite (NO2-), in the cell culture supernatant.[10] A reduction in nitrite levels in the presence of the Test Compound indicates potential anti-inflammatory activity.

Experimental Workflow: Griess Assay

Griess_Workflow cluster_prep Cell Culture & Treatment cluster_assay Griess Reaction cluster_analysis Data Analysis seed_cells 1. Seed Macrophages (e.g., RAW 264.7) in 96-well plate pre_treat 2. Pre-treat with Test Compound seed_cells->pre_treat stimulate 3. Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate 4. Incubate (24 hours) stimulate->incubate collect_supernatant 5. Collect Supernatant incubate->collect_supernatant add_griess 6. Mix Supernatant with Griess Reagent collect_supernatant->add_griess incubate_griess 7. Incubate (10 min) at Room Temp add_griess->incubate_griess read_absorbance 8. Read Absorbance (540 nm) incubate_griess->read_absorbance calculate_nitrite 9. Calculate Nitrite Conc. using Standard Curve read_absorbance->calculate_nitrite

Caption: Workflow for measuring nitric oxide production via the Griess assay.

Detailed Protocol: Griess Assay

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test Compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Mix equal volumes fresh).[9]

  • Sodium Nitrite (NaNO2) for standard curve

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the Test Compound. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include control wells (cells only, cells + LPS + vehicle).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Nitrite Standard Curve: Prepare a standard curve by serially diluting sodium nitrite in culture medium (e.g., from 100 µM down to 0 µM).

  • Griess Reaction: Transfer 50-100 µL of supernatant from each well of the cell plate to a new 96-well plate. Add an equal volume of freshly mixed Griess Reagent to all wells (including standards).[9]

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light. A magenta color will develop.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Plot the absorbance of the sodium nitrite standards versus their concentration to generate a standard curve.

    • Determine the nitrite concentration in the experimental samples from the standard curve.

    • Note: It is crucial to run a parallel MTT assay on the same cells to ensure that the observed decrease in NO is not due to compound-induced cytotoxicity.

Section 3: Assessment of Neuroprotective Activity

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. Evaluating a compound's ability to protect neurons from oxidative damage is a key screen for neuroprotective potential.

Protection Against Oxidative Stress in a Neuronal Cell Line
Scientific Rationale

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative processes.[11] Oxidative stress can be induced in these cells using agents like hydrogen peroxide (H2O2), which leads to cell damage and death.[12] A potential neuroprotective compound can be identified by its ability to rescue cells from H2O2-induced toxicity. The MTT assay is employed here again to quantify cell viability, providing a robust measure of the Test Compound's protective effect.[13]

Detailed Protocol: Neuroprotection Assay

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Test Compound

  • Hydrogen Peroxide (H2O2)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate (e.g., 1 x 10^4 cells/well) and allow them to attach for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the Test Compound for 2-24 hours.

  • Induction of Oxidative Stress: After pre-treatment, add H2O2 to the wells to a final concentration that induces ~50% cell death (e.g., 200-500 µM, this must be optimized for your specific cell line and conditions).[11][13]

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in Section 1.1 .

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control (untreated, non-H2O2 exposed) cells.

    • Compare the viability of cells treated with H2O2 alone to those pre-treated with the Test Compound before H2O2 exposure. A significant increase in viability in the pre-treated groups indicates a neuroprotective effect.

GroupTest CompoundH2O2Expected Outcome
Control--~100% Viability
H2O2 Only-+~50% Viability
Compound Only+->95% Viability (to confirm non-toxicity)
Compound + H2O2++Increased viability compared to H2O2 only

References

  • ResearchGate. (2024). Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration. Available at: [Link]

  • Amerigo Scientific. 2-Cyano-N-(4-methoxybenzyl)acetamide. Available at: [Link]

  • Monash University. (2020). Novel cyanoacetamide integrated phenothiazines: synthesis, characterization, computational studies and in vitro antioxidant and anticancer evaluations. Available at: [Link]

  • PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. Available at: [Link]

  • LookChem. Cas 5382-38-7, 2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE. Available at: [Link]

  • Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e389. Available at: [Link]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Available at: [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Available at: [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Available at: [Link]

  • National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Available at: [Link]

  • Assay Genie. Bradford Protein Assay Protocol. Available at: [Link]

  • PubMed Central. (2018). Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells. Available at: [Link]

  • MDPI. (2023). Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways. Available at: [Link]

  • Frontiers. (2020). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. Available at: [Link]

  • PubMed Central. (2022). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Available at: [Link]

Sources

Application Notes and Protocols for Analgesic and Anti-Inflammatory Studies of 2-cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Pain and Inflammation Management

The quest for novel therapeutic agents to combat pain and inflammation is a cornerstone of modern drug discovery. Acetamide derivatives have emerged as a promising class of compounds, with a growing body of evidence suggesting their potential as potent analgesic and anti-inflammatory agents.[1][2] This guide focuses on a specific molecule, 2-cyano-N-(4-methoxybenzyl)acetamide , providing a comprehensive framework for its evaluation. While direct studies on this particular compound are nascent, this document synthesizes established methodologies and insights from structurally related compounds to offer a robust roadmap for researchers.

Our exploration will delve into the potential mechanism of action, centering on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[3][4][5] Furthermore, we will outline detailed protocols for both in vivo and in vitro studies to rigorously assess the analgesic and anti-inflammatory efficacy of 2-cyano-N-(4-methoxybenzyl)acetamide and other novel acetamide derivatives.

Part 1: Unraveling the Mechanism of Action - The TRPV1 Connection

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical transducer of noxious stimuli, including heat, protons, and various chemical irritants.[6][7] Its activation on sensory neurons leads to the influx of calcium and sodium ions, triggering the sensation of pain.[6] Emerging research points to acetamide derivatives as potential modulators of TRPV1 activity, with some acting as antagonists, thereby blocking the pain signal at its source.[3][4]

The proposed mechanism involves the binding of 2-cyano-N-(4-methoxybenzyl)acetamide to the TRPV1 receptor, preventing its activation by endogenous ligands. This, in turn, is hypothesized to suppress the release of pro-inflammatory neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), further contributing to its analgesic and anti-inflammatory effects.

Visualizing the Pathway: TRPV1 Antagonism

TRPV1_Antagonism cluster_Neuron Sensory Neuron cluster_Stimuli Noxious Stimuli cluster_Drug Therapeutic Intervention TRPV1 TRPV1 Channel Ca_Na_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Na_influx Opens Depolarization Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential to CNS Depolarization->Action_Potential Neuropeptide_Release Substance P & CGRP Release Depolarization->Neuropeptide_Release Pain_Sensation Pain_Sensation Action_Potential->Pain_Sensation Leads to Neurogenic_Inflammation Neurogenic_Inflammation Neuropeptide_Release->Neurogenic_Inflammation Induces Capsaicin Capsaicin Capsaicin->TRPV1 Activates Heat Heat (>42°C) Heat->TRPV1 Activates Protons Protons (H⁺) Protons->TRPV1 Activates Compound 2-cyano-N-(4-methoxybenzyl)acetamide Compound->TRPV1 Antagonizes

Caption: Proposed mechanism of TRPV1 antagonism by 2-cyano-N-(4-methoxybenzyl)acetamide.

Part 2: In Vivo Evaluation of Analgesic and Anti-Inflammatory Activity

In vivo models are indispensable for assessing the physiological effects of a test compound. The following protocols are standard, well-validated methods for screening analgesic and anti-inflammatory drug candidates.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation.

Rationale: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, providing a robust system to evaluate the efficacy of anti-inflammatory agents.

Carrageenan_Workflow start Acclimatize Animals grouping Randomize into Treatment Groups start->grouping baseline Measure Baseline Paw Volume (V₀) grouping->baseline dosing Administer Test Compound / Vehicle / Positive Control baseline->dosing carrageenan Inject 1% Carrageenan into Hind Paw dosing->carrageenan 1 hour post-dosing measure_1h Measure Paw Volume at 1h (Vₜ) carrageenan->measure_1h measure_2h Measure Paw Volume at 2h (Vₜ) measure_1h->measure_2h measure_3h Measure Paw Volume at 3h (Vₜ) measure_2h->measure_3h measure_4h Measure Paw Volume at 4h (Vₜ) measure_3h->measure_4h measure_5h Measure Paw Volume at 5h (Vₜ) measure_4h->measure_5h analysis Calculate Edema Volume (Vₜ - V₀) & Percentage Inhibition measure_5h->analysis end Data Interpretation & Reporting analysis->end LPS_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_inactive NF-κB (p50/p65) IκBα->NFκB_inactive Inhibits NFκB_active NF-κB (p50/p65) NFκB_inactive->NFκB_active Activation DNA DNA NFκB_active->DNA Translocates & Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Transcription TNFα_mRNA TNF-α mRNA DNA->TNFα_mRNA Transcription IL6_mRNA IL-6 mRNA DNA->IL6_mRNA Transcription NO Nitric Oxide (NO) iNOS_mRNA->NO Translation PGs Prostaglandins COX2_mRNA->PGs Translation TNFα TNF-α TNFα_mRNA->TNFα Translation & Secretion IL6 IL-6 IL6_mRNA->IL6 Translation & Secretion Compound_vitro 2-cyano-N-(4-methoxybenzyl)acetamide Compound_vitro->IKK Potential Inhibition Compound_vitro->NFκB_active Potential Inhibition

Caption: Overview of the NF-κB signaling pathway in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 2-cyano-N-(4-methoxybenzyl)acetamide

  • Lipopolysaccharide (LPS)

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

  • Antibodies for Western blotting (iNOS, COX-2, NF-κB p65, IκBα, β-actin)

Sub-Protocols:

  • 5a. Nitric Oxide (NO) Production Assay:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat cells with the test compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • 5b. Cytokine Measurement (TNF-α and IL-6):

    • Follow steps 1-3 from the NO production assay.

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions. [8][9][10][11][12]

  • 5c. Western Blot Analysis for iNOS and COX-2 Expression:

    • Culture and treat cells as described above.

    • Lyse the cells and collect the protein extracts. [13] 3. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). [14][15] 5. Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • 5d. NF-κB Activation Analysis:

    • Western Blot for IκBα degradation and p65 nuclear translocation: Analyze cytoplasmic and nuclear fractions for IκBα and p65 levels.

    • NF-κB Luciferase Reporter Assay: Transfect cells with an NF-κB luciferase reporter plasmid and measure luciferase activity after treatment and stimulation. [16][17][18][19][20]

      In Vitro Assay Endpoint Measured Mechanism Investigated
      TRPV1 Activation Assay Intracellular Ca²⁺ levels Direct modulation of TRPV1 channel
      NO Production Assay Nitrite concentration Inhibition of iNOS activity/expression
      Cytokine ELISA TNF-α and IL-6 levels Inhibition of pro-inflammatory cytokine production
      Western Blotting iNOS, COX-2, NF-κB protein levels Inhibition of key inflammatory enzymes and transcription factors

      | NF-κB Luciferase Reporter Assay | Luciferase activity | Inhibition of NF-κB transcriptional activity |

Conclusion

This comprehensive guide provides a structured and scientifically rigorous framework for the preclinical evaluation of 2-cyano-N-(4-methoxybenzyl)acetamide as a potential analgesic and anti-inflammatory agent. By systematically employing the detailed in vivo and in vitro protocols, researchers can effectively assess its efficacy and elucidate its underlying mechanism of action, with a particular focus on the TRPV1 pathway and downstream inflammatory signaling cascades. The successful execution of these studies will be pivotal in determining the therapeutic potential of this and other novel acetamide derivatives in the management of pain and inflammation.

References

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  • Oriental Journal of Chemistry. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. [Link]

  • PubMed. (2021). 2-(Halogenated Phenyl) acetamides and propanamides as potent TRPV1 antagonists. [Link]

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  • PubMed. (2013). Discovery of potent transient receptor potential vanilloid 1 antagonists: design and synthesis of phenoxyacetamide derivatives. [Link]

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Application Notes & Protocols: A Framework for Investigating the Neuroprotective Effects of 2-cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the potential neuroprotective properties of the novel compound, 2-cyano-N-(4-methoxybenzyl)acetamide. In the absence of established biological data, this guide presents a logical, multi-tiered approach, beginning with foundational in vitro screening to establish efficacy and elucidate the primary mechanism of action, followed by a robust in vivo validation in a chemically-induced model of neurodegeneration. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility. We emphasize the causality behind experimental choices, grounding the proposed methodologies in established best practices for neuropharmacology research.

Introduction and Rationale

Neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease are characterized by the progressive loss of neuronal structure and function. A key pathological driver in many of these conditions is oxidative stress, which leads to mitochondrial dysfunction, activation of apoptotic pathways, and neuroinflammation, ultimately culminating in neuronal cell death. The development of novel small molecules that can interrupt these cascades is a primary goal of modern neurotherapeutics.

The compound 2-cyano-N-(4-methoxybenzyl)acetamide (PubChem CID: 690675) is a synthetic small molecule whose neuroprotective potential has not been extensively characterized.[1] Its structure, featuring a cyanoacetamide group and a methoxybenzyl moiety, suggests potential for radical scavenging and modulation of intracellular signaling pathways. Structurally related compounds have been noted for neuroprotective activities, providing a rationale for a systematic investigation.[2]

This guide outlines a strategic experimental plan to:

  • Establish the cytoprotective and non-toxic concentration range of 2-cyano-N-(4-methoxybenzyl)acetamide in a relevant neuronal cell line.

  • Determine if the compound can protect against a common neurotoxin-induced cell death.

  • Investigate the primary mechanisms of protection, focusing on anti-apoptotic and anti-oxidative stress pathways.

  • Validate the neuroprotective effects in a well-established in vivo model of Parkinson's Disease.

In Vitro Experimental Design: Mechanistic Screening

The initial phase of investigation utilizes in vitro models to efficiently screen for biological activity and elucidate potential mechanisms of action. The human neuroblastoma cell line, SH-SY5Y, is selected for these studies due to its dopaminergic neuron-like characteristics and its widespread use in neuroprotection assays.[3][4]

Logical Workflow for In Vitro Analysis

The workflow is designed to first determine a safe and effective dose, then confirm a protective phenotype, and finally, probe the underlying molecular pathways.

InVitro_Workflow cluster_0 Phase 1: Dose-Response & Cytotoxicity cluster_1 Phase 2: Neuroprotection Assay cluster_2 Phase 3: Mechanistic Assays A Determine Optimal Concentration (MTT/Resazurin Assay) B Identify Non-Toxic Dosing Range A->B Establish LD50 D Co-treat with Compound B->D Use safe concentrations C Induce Neurotoxicity (e.g., MPP+ or 6-OHDA) E Measure Cell Viability C->E D->E F Measure Reactive Oxygen Species (ROS) (DCFDA Assay) E->F If protective G Assess Apoptosis (Caspase-3/7 Activity) E->G If protective H Analyze Protein Expression (Western Blot for Bcl-2/Bax) E->H If protective

Caption: In Vitro Experimental Workflow.

Protocol 2.1: Determination of Optimal Dose and Cytotoxicity

Rationale: Before assessing neuroprotective effects, it is crucial to determine the concentration range at which 2-cyano-N-(4-methoxybenzyl)acetamide is non-toxic to the cells. This ensures that any observed increase in cell viability is due to a protective effect, not a confounding proliferative one.

Methodology (Resazurin Assay): [5]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[6]

  • Compound Preparation: Prepare a 100 mM stock solution of 2-cyano-N-(4-methoxybenzyl)acetamide in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is below 0.1%.[6]

  • Treatment: Replace the medium with the compound-containing medium and incubate for 24 hours.

  • Viability Assessment: Add resazurin solution (final concentration 10% v/v) to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure fluorescence at 540 nm excitation and 590 nm emission using a microplate reader.[5]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2.2: Neuroprotection Against MPP+-Induced Toxicity

Rationale: 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is a potent neurotoxin that selectively destroys dopaminergic neurons by inhibiting Complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.[7] This assay will determine if the compound can rescue neurons from this clinically relevant toxic insult.

Methodology:

  • Seeding and Pre-treatment: Seed SH-SY5Y cells as described in Protocol 2.1. After 24 hours, pre-treat cells with non-toxic concentrations of 2-cyano-N-(4-methoxybenzyl)acetamide (determined in Protocol 2.1) for 2 hours.

  • Toxin Induction: Introduce MPP+ (final concentration of 1-2 mM, to be optimized) to all wells except the vehicle control group.

  • Incubation: Incubate for 24 hours at 37°C.

  • Viability Assessment: Measure cell viability using the Resazurin Assay as described above.

Experimental Group Compound Pre-treatment Toxin (MPP+) Expected Outcome
1. ControlVehicle (DMSO)No~100% Viability
2. Toxin OnlyVehicle (DMSO)YesSignificant decrease in viability
3. Compound OnlyTest ConcentrationNo~100% Viability (confirms no toxicity)
4. Test GroupTest ConcentrationYesAttenuation of viability loss
Protocol 2.3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Rationale: Since MPP+ toxicity is mediated by oxidative stress, a primary neuroprotective mechanism could be the scavenging of reactive oxygen species (ROS).[7][8] The 2',7'-dichlorofluorescein diacetate (DCFDA) assay is a standard method to quantify intracellular ROS levels.[5][9]

Methodology (DCFDA Assay): [5]

  • Cell Treatment: Treat cells in a 96-well plate according to the groups in Protocol 2.2, but for a shorter duration (e.g., 6-8 hours), as ROS production is an early event.

  • Loading Dye: Wash cells with PBS and incubate with 10 µM H2DCFDA in phenol red-free medium for 30 minutes at 37°C.[5]

  • Measurement: Wash cells again with PBS to remove excess dye. Measure fluorescence with an excitation of ~485 nm and emission of ~535 nm.

  • Analysis: Quantify the relative fluorescence units (RFU) and normalize to the control group. A reduction in the MPP+-induced fluorescence signal in the compound-treated group indicates antioxidant activity.

Protocol 2.4: Assessment of Apoptosis via Caspase-3/7 Activity

Rationale: Apoptosis, or programmed cell death, is a key pathway activated by neurotoxins. Caspase-3 and Caspase-7 are critical executioner caspases in this pathway. Measuring their activity provides a direct readout of apoptosis.[10]

Methodology (Luminescent Caspase-Glo® 3/7 Assay): [10]

  • Cell Treatment: Treat cells in a white-walled 96-well plate according to the groups in Protocol 2.2 for 18-24 hours.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to each well, mix, and incubate at room temperature for 1-2 hours.[10][11]

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Analysis: An increase in luminescence corresponds to higher caspase-3/7 activity. A successful neuroprotective compound will significantly reduce the MPP+-induced luminescence.

Assay Endpoint Measured Principle Expected Result of Protection
Resazurin Cell Viability / MetabolismConversion of non-fluorescent resazurin to fluorescent resorufin by viable cells.[5]Increased fluorescence signal
DCFDA Intracellular ROSOxidation of non-fluorescent H2DCFDA to fluorescent DCF by ROS.[9]Decreased fluorescence signal
Caspase-Glo® 3/7 ApoptosisCaspase-3/7 cleaves a proluminescent substrate, releasing aminoluciferin for luciferase.[10]Decreased luminescent signal

In Vivo Experimental Design: Validation in a Parkinson's Disease Model

Rationale: Following successful in vitro characterization, the neuroprotective effects must be validated in a living organism. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is the gold standard for preclinical testing of anti-Parkinsonian drugs.[12][13] MPTP is systemically administered and crosses the blood-brain barrier, where it is metabolized into the neurotoxin MPP+, selectively destroying dopaminergic neurons in the substantia nigra pars compacta (SNpc).[7] This mimics a key pathological hallmark of Parkinson's Disease.[13]

Overall In Vivo Experimental Plan

InVivo_Workflow A Acclimatize C57BL/6 Mice B Pre-treatment Phase (Vehicle or Compound) A->B C MPTP Intoxication (Sub-acute regimen) B->C Daily Dosing D Behavioral Testing (Rotarod, Pole Test) C->D Post-intoxication E Euthanasia & Tissue Collection D->E F Post-mortem Analysis (Immunohistochemistry for TH+) E->F

Caption: In Vivo Experimental Workflow.

Protocol 3.1: Animal Model and Dosing Regimen

Animal Model: Male C57BL/6 mice (8-10 weeks old) are used due to their high sensitivity to MPTP.[13] Experimental Groups:

  • Vehicle Control: (Saline i.p.) + (Vehicle for compound)

  • MPTP Only: (MPTP i.p.) + (Vehicle for compound)

  • Compound + MPTP: (MPTP i.p.) + (2-cyano-N-(4-methoxybenzyl)acetamide)

  • Compound Only: (Saline i.p.) + (2-cyano-N-(4-methoxybenzyl)acetamide)

Dosing Regimen:

  • Compound Administration: The compound or its vehicle will be administered daily (e.g., via oral gavage or intraperitoneal injection) for 14 days. Dosing begins 7 days prior to MPTP administration.

  • MPTP Intoxication (Sub-acute): On day 8, administer MPTP-HCl at 20-30 mg/kg (i.p.) once daily for 5 consecutive days.[7] This regimen produces a significant but not complete loss of dopaminergic neurons.[14]

Protocol 3.2: Behavioral Assessment of Motor Function

Rationale: The loss of dopaminergic neurons in the SNpc leads to motor deficits. Behavioral tests are used to functionally assess the extent of neurodegeneration and the protective effect of the compound. Tests should be conducted 7 days after the final MPTP injection.

  • Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod of increasing speed, and the latency to fall is recorded. MPTP-treated mice are expected to fall sooner. A neuroprotective compound should increase the latency to fall compared to the MPTP-only group.

  • Pole Test: This test measures bradykinesia (slowness of movement). A mouse is placed head-up on top of a vertical pole. The time to turn completely downward (T-turn) and the total time to descend to the base are recorded. MPTP lesioning increases both times.

Protocol 3.3: Post-mortem Histological Analysis

Rationale: The definitive measure of neuroprotection in this model is the quantification of surviving dopaminergic neurons. This is achieved through immunohistochemistry for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis and a specific marker for these neurons.[15]

Methodology (TH Immunohistochemistry): [16][17][18]

  • Tissue Preparation: Two weeks after the first MPTP injection, mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in PFA.

  • Sectioning: Brains are cryoprotected and sectioned on a cryostat or vibratome through the substantia nigra and striatum.

  • Staining:

    • Blocking: Sections are incubated in a blocking buffer (e.g., 10% donkey serum with 0.3% Triton X-100 in PBS) for 1 hour to prevent non-specific antibody binding.[16][17]

    • Primary Antibody: Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (e.g., Chicken anti-TH).[16]

    • Secondary Antibody: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Chicken conjugated to a fluorophore) for 1-2 hours at room temperature.[18]

  • Imaging and Quantification:

    • Image the substantia nigra pars compacta (SNpc) using a fluorescence microscope.

    • Perform stereological cell counting (e.g., using the optical fractionator method) to obtain an unbiased estimate of the total number of TH-positive neurons in the SNpc of each animal.

Data Interpretation: A successful neuroprotective outcome will be demonstrated by:

  • Significantly improved performance in behavioral tests (longer latency on rotarod, shorter time on pole test) in the Compound + MPTP group compared to the MPTP only group.

  • A significantly higher number of surviving TH-positive neurons in the SNpc of the Compound + MPTP group compared to the MPTP only group.

Concluding Remarks

References

  • Protocol for the MPTP mouse model of Parkinson's disease. PubMed - NIH.
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Application Notes and Protocols: Solubility and Stability Testing of 2-cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, therapeutic efficacy, and safety.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential methodologies for determining the solubility and stability of 2-cyano-N-(4-methoxybenzyl)acetamide (CAS Number: 288154-72-3).

2-cyano-N-(4-methoxybenzyl)acetamide, a compound with potential therapeutic applications, requires rigorous characterization to ensure its quality and performance.[2] Poor aqueous solubility can hinder absorption, while instability can lead to degradation, forming potentially harmful byproducts and reducing the drug's potency.[1][3] Therefore, early and detailed assessment of these characteristics is crucial for informed decision-making in formulation development, packaging, and establishing appropriate storage conditions.[3][4]

The protocols outlined herein are grounded in established scientific principles and align with the guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5][6][7]

Physicochemical Properties of 2-cyano-N-(4-methoxybenzyl)acetamide

A foundational understanding of the molecule's properties is essential for designing relevant experiments.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂[8][9][10]
Molecular Weight 204.23 g/mol [8][9][10]
Appearance White to off-white solid[11]
Predicted Boiling Point 459.7±35.0 °C[11]
Predicted Density 1.143±0.06 g/cm³[11]
Predicted pKa 5.41±0.10[11]

Part 1: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is the maximum concentration that can be achieved in a specific solvent at a given temperature and pH to form a saturated solution.[1] For pharmaceutical development, aqueous solubility across the physiological pH range is of primary interest.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][12]

Objective: To determine the thermodynamic equilibrium solubility of 2-cyano-N-(4-methoxybenzyl)acetamide in various aqueous media.

Materials and Reagents:

  • 2-cyano-N-(4-methoxybenzyl)acetamide (pure, solid form)

  • Purified water (USP grade)

  • pH 1.2 buffer (0.1 N HCl or simulated gastric fluid without enzymes)[12]

  • pH 4.5 acetate buffer[12]

  • pH 6.8 phosphate buffer[12]

  • Shaking incubator

  • Centrifuge

  • 0.22 µm PVDF syringe filters

  • Validated HPLC/UPLC method for quantification

Procedure:

  • Preparation: Add an excess amount of 2-cyano-N-(4-methoxybenzyl)acetamide to separate vials containing each of the aqueous media (water, pH 1.2, 4.5, and 6.8 buffers). The presence of undissolved solid is crucial to ensure saturation.[1]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient duration (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be experimentally determined by measuring the concentration at different time points until it plateaus.[1][12]

  • Sample Processing: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid.[1]

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF syringe filter. This step is critical to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered supernatant with a suitable solvent and analyze the concentration of 2-cyano-N-(4-methoxybenzyl)acetamide using a validated HPLC/UPLC method.

  • Replicates: Perform the experiment in triplicate for each condition to ensure the reliability of the results.

Data Presentation:

MediumTemperature (°C)Solubility (mg/mL)Standard Deviation
Purified Water25[Insert Data][Insert Data]
Purified Water37[Insert Data][Insert Data]
pH 1.2 Buffer25[Insert Data][Insert Data]
pH 1.2 Buffer37[Insert Data][Insert Data]
pH 4.5 Buffer25[Insert Data][Insert Data]
pH 4.5 Buffer37[Insert Data][Insert Data]
pH 6.8 Buffer25[Insert Data][Insert Data]
pH 6.8 Buffer37[Insert Data][Insert Data]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis prep1 Add excess compound to vials prep2 Add aqueous media (Water, Buffers) prep1->prep2 For each condition equil1 Seal vials prep2->equil1 equil2 Agitate in shaking incubator (25°C & 37°C) equil1->equil2 equil3 Monitor for 24-72h until equilibrium equil2->equil3 proc1 Confirm undissolved solid equil3->proc1 proc2 Centrifuge to pellet solid proc1->proc2 proc3 Filter supernatant (0.22 µm) proc2->proc3 ana1 Dilute filtered supernatant proc3->ana1 ana2 Quantify using validated HPLC/UPLC method ana1->ana2

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Testing

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[5][13][14] Forced degradation studies, or stress testing, are an integral part of this process.[4][15][16] These studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish degradation pathways.[3][16][17] This information is crucial for developing stability-indicating analytical methods.[4][15]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of 2-cyano-N-(4-methoxybenzyl)acetamide under various stress conditions and to identify potential degradation products.

Stress Conditions:

The following conditions are recommended based on ICH guidelines to cover potential degradation pathways.[4][14] The duration and intensity of the stress may need to be adjusted to achieve a target degradation of 5-20%.[16]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Solid drug substance at 80 °C.

  • Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

Procedure:

  • Sample Preparation: Prepare solutions of 2-cyano-N-(4-methoxybenzyl)acetamide in the respective stress media (acid, base, peroxide). For thermal and photostability, use the solid compound. Prepare control samples stored under normal conditions.

  • Stress Application: Expose the samples to the specified stress conditions for a predetermined duration.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the stressed samples and controls using a validated stability-indicating HPLC/UPLC method. The method should be capable of separating the intact drug from any degradation products.

  • Peak Purity: Assess the peak purity of the parent drug under each stress condition to ensure that the chromatographic peak corresponds to a single component.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Data Presentation:

Stress ConditionDuration (hours)% Assay of Intact Drug% DegradationNumber of Degradants
Control 48[Insert Data][Insert Data][Insert Data]
Acid Hydrolysis 2[Insert Data][Insert Data][Insert Data]
8[Insert Data][Insert Data][Insert Data]
24[Insert Data][Insert Data][Insert Data]
Base Hydrolysis 2[Insert Data][Insert Data][Insert Data]
8[Insert Data][Insert Data][Insert Data]
24[Insert Data][Insert Data][Insert Data]
Oxidation 4[Insert Data][Insert Data][Insert Data]
24[Insert Data][Insert Data][Insert Data]
Thermal Stress 48[Insert Data][Insert Data][Insert Data]
Photostability -[Insert Data][Insert Data][Insert Data]

Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_sampling Sampling & Processing cluster_analysis Analysis prep1 Prepare solutions in stress media stress1 Acid Hydrolysis (0.1M HCl, 60°C) prep1->stress1 stress2 Base Hydrolysis (0.1M NaOH, 60°C) prep1->stress2 stress3 Oxidation (3% H₂O₂, RT) prep1->stress3 prep2 Prepare solid samples stress4 Thermal (Solid, 80°C) prep2->stress4 stress5 Photostability (ICH Q1B) prep2->stress5 prep3 Prepare control samples samp1 Withdraw aliquots at time points stress1->samp1 stress2->samp1 stress3->samp1 stress4->samp1 stress5->samp1 samp2 Neutralize acid/base samples samp1->samp2 ana1 Analyze by stability-indicating HPLC/UPLC samp1->ana1 samp2->ana1 ana2 Assess peak purity ana1->ana2 ana3 Calculate mass balance ana2->ana3 ana4 Identify degradation products ana3->ana4

Caption: Workflow for Forced Degradation Studies.

Conclusion

The comprehensive solubility and stability testing of 2-cyano-N-(4-methoxybenzyl)acetamide, as detailed in these application notes, is a critical step in its development as a potential pharmaceutical agent. The data generated from these studies will provide invaluable insights into the compound's behavior, guiding formulation strategies, defining appropriate storage and handling conditions, and ensuring the development of a safe, effective, and stable drug product. Adherence to these scientifically sound and regulatory-compliant protocols will build a robust data package to support the compound's progression through the drug development pipeline.

References

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]

  • BioProcess International. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Vial-Art. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 14). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • Pharma Tech. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Cyano-N-(4-methoxybenzyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE, 25 mg. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, September 2). Outlining Drug Stability and Solubility with Dissolution Testing. Retrieved from [Link]

  • Google Patents. (n.d.). CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography.
  • Google Patents. (n.d.). CN103926333A - High performance liquid chromatography detection method for cyanoacetamide.
  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • LookChem. (n.d.). Cas 5382-38-7,2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. Retrieved from [Link]

Sources

Application Note: Spectroscopic Characterization of 2-cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-cyano-N-(4-methoxybenzyl)acetamide is a small organic molecule with potential applications in medicinal chemistry and materials science. As with any novel compound, comprehensive structural elucidation is a critical first step in its development pathway. This application note provides a detailed guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation presented herein are designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible characterization.

This guide emphasizes the causality behind experimental choices and provides a framework for self-validating protocols. While experimental data for this specific molecule is not widely published, this note utilizes predicted spectroscopic data from validated computational tools to illustrate the characterization process. All predicted data is clearly identified as such, and the tools used for these predictions are cited in the references.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule. For 2-cyano-N-(4-methoxybenzyl)acetamide, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: ¹H and ¹³C NMR

1.1.1. Sample Preparation

A carefully prepared sample is fundamental to acquiring high-quality NMR spectra.

  • Weigh approximately 5-10 mg of dry 2-cyano-N-(4-methoxybenzyl)acetamide.

  • Transfer the sample to a clean, dry NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key analyte resonances.

  • Securely cap the NMR tube and gently agitate until the sample is fully dissolved. A clear, homogeneous solution is required.

  • If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

1.1.2. Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Diagram: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert To Spectrometer Lock Lock & Shim Insert->Lock Acquire Acquire Spectra (1H & 13C) Lock->Acquire Process Fourier Transform & Phasing Acquire->Process Raw Data Integrate Integrate & Assign Peaks Process->Integrate Interpret Structural Elucidation Integrate->Interpret

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of 2-cyano-N-(4-methoxybenzyl)acetamide in CDCl₃ at 400 MHz is summarized below. Predictions were generated using the online tool at NMRDB.org.[1][2][3]

Table 1: Predicted ¹H NMR Data for 2-cyano-N-(4-methoxybenzyl)acetamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25Doublet2HAr-H (ortho to OCH₃)
~6.88Doublet2HAr-H (meta to OCH₃)
~4.35Doublet2HN-CH₂-Ar
~3.80Singlet3HO-CH₃
~3.40Singlet2HCO-CH₂-CN
~7.0 (broad)Singlet1HN-H

Interpretation:

  • Aromatic Protons (~7.25 and ~6.88 ppm): The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at ~7.25 ppm is due to the protons being ortho to the electron-donating methoxy group, while the upfield doublet at ~6.88 ppm corresponds to the protons meta to the methoxy group.

  • Benzyl Protons (~4.35 ppm): The doublet at ~4.35 ppm is assigned to the methylene protons adjacent to the amide nitrogen and the aromatic ring. The splitting into a doublet is due to coupling with the amide proton (N-H).

  • Methoxy Protons (~3.80 ppm): The sharp singlet at ~3.80 ppm integrates to three protons and is characteristic of a methoxy group.

  • Methylene Protons (~3.40 ppm): The singlet at ~3.40 ppm is assigned to the methylene protons between the carbonyl and cyano groups. These protons are expected to be a singlet as there are no adjacent protons to couple with.

  • Amide Proton (~7.0 ppm): The broad singlet around 7.0 ppm is characteristic of an amide proton. Its chemical shift can be variable and is often concentration and temperature-dependent.

Predicted ¹³C NMR Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is detailed below, with predictions from NMRDB.org.[1][4]

Table 2: Predicted ¹³C NMR Data for 2-cyano-N-(4-methoxybenzyl)acetamide

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~159Ar-C (attached to OCH₃)
~130Ar-C (quaternary)
~129Ar-CH (ortho to OCH₃)
~116C≡N (Nitrile)
~114Ar-CH (meta to OCH₃)
~55O-CH₃
~43N-CH₂-Ar
~25CO-CH₂-CN

Interpretation:

  • Carbonyl Carbon (~165 ppm): The signal in the downfield region is characteristic of an amide carbonyl carbon.

  • Aromatic Carbons (~159, ~130, ~129, ~114 ppm): The four signals in the aromatic region are consistent with a 1,4-disubstituted benzene ring. The carbon attached to the electron-donating methoxy group is the most downfield (~159 ppm).

  • Nitrile Carbon (~116 ppm): The signal at ~116 ppm is typical for a nitrile carbon.

  • Aliphatic Carbons (~55, ~43, ~25 ppm): The signal at ~55 ppm is assigned to the methoxy carbon. The signals at ~43 ppm and ~25 ppm correspond to the N-CH₂ and CO-CH₂ carbons, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid 2-cyano-N-(4-methoxybenzyl)acetamide onto the center of the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Diagram: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean Clean ATR Crystal Background Record Background Clean->Background Sample Place Sample on Crystal Background->Sample Apply_Pressure Apply Pressure Sample->Apply_Pressure To Spectrometer Acquire_Spectrum Acquire IR Spectrum Apply_Pressure->Acquire_Spectrum Identify_Peaks Identify Characteristic Peaks Acquire_Spectrum->Identify_Peaks Raw Spectrum Assign_Groups Assign Functional Groups Identify_Peaks->Assign_Groups

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Predicted IR Data and Interpretation

The predicted major IR absorption bands for 2-cyano-N-(4-methoxybenzyl)acetamide are listed below. These predictions are based on typical functional group frequencies and were informed by data from online resources such as Cheminfo.org.[5][6]

Table 3: Predicted IR Absorption Bands for 2-cyano-N-(4-methoxybenzyl)acetamide

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (amide)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~2250MediumC≡N stretch (nitrile)
~1650StrongC=O stretch (amide I)
~1550StrongN-H bend (amide II)
~1510, ~1450StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1030MediumC-O stretch (aryl ether)

Interpretation:

  • N-H Stretch (~3300 cm⁻¹): The absorption band in this region is characteristic of the N-H stretching vibration of a secondary amide.

  • C-H Stretches (~3050 and ~2950 cm⁻¹): The bands above 3000 cm⁻¹ are typical for aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching.

  • Nitrile Stretch (~2250 cm⁻¹): A sharp, medium-intensity band in this region is a clear indication of a nitrile (C≡N) functional group.

  • Amide I and II Bands (~1650 and ~1550 cm⁻¹): The strong absorption at ~1650 cm⁻¹ (Amide I) is due to the C=O stretching vibration. The band at ~1550 cm⁻¹ (Amide II) arises from a combination of N-H bending and C-N stretching vibrations. These two bands are highly characteristic of a secondary amide.

  • Aromatic C=C Stretches (~1510, ~1450 cm⁻¹): These absorptions are typical for the carbon-carbon stretching vibrations within the benzene ring.

  • C-O Stretches (~1250 and ~1030 cm⁻¹): The strong bands in this region are indicative of the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of compound.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation for positive ion mode.

  • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode. The key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

  • For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer should be used to obtain an accurate mass measurement.

Diagram: ESI-MS Workflow

ESIMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Solution Prepare Dilute Solution Infuse_Sample Infuse into ESI Source Prepare_Solution->Infuse_Sample To Mass Spectrometer Acquire_Spectrum Acquire Mass Spectrum Infuse_Sample->Acquire_Spectrum Identify_Ions Identify Molecular Ions Acquire_Spectrum->Identify_Ions Raw Spectrum Determine_Mass Determine Exact Mass (HRMS) Identify_Ions->Determine_Mass

Caption: Workflow for ESI-MS analysis.

Predicted Mass Spectrometry Data and Interpretation

The molecular formula of 2-cyano-N-(4-methoxybenzyl)acetamide is C₁₁H₁₂N₂O₂. The expected molecular ions in ESI-MS are presented below. The exact mass was calculated using the BioChemCalc online tool.[7][8]

Table 4: Predicted Molecular Ions for 2-cyano-N-(4-methoxybenzyl)acetamide

IonCalculated Exact Mass (m/z)
[M+H]⁺205.0972
[M+Na]⁺227.0791

Interpretation:

  • Protonated Molecule ([M+H]⁺): In positive ion mode ESI-MS, the most abundant ion is typically the protonated molecule. For 2-cyano-N-(4-methoxybenzyl)acetamide, this would be observed at an m/z of approximately 205.0972.

  • Sodium Adduct ([M+Na]⁺): It is also common to observe adducts with sodium ions, which are often present as impurities. This would result in a peak at an m/z of approximately 227.0791.

  • High-Resolution Mass Spectrometry (HRMS): Obtaining a high-resolution mass measurement is crucial for confirming the elemental composition. An experimentally determined mass that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural characterization of 2-cyano-N-(4-methoxybenzyl)acetamide. The predicted data presented in this application note serves as a guide for researchers in interpreting their experimental results. By following the detailed protocols and understanding the principles behind the data interpretation, scientists can confidently verify the structure and purity of this and other novel compounds, which is a critical step in the journey of drug discovery and materials development.

References

  • Cheminfo.org. IR spectra prediction. Available at: [Link]

  • BioChemCalc. Exact Mass Calculator. Available at: [Link]

  • CD ComputaBio. IR Spectrum Prediction Service. Available at: [Link]

  • Protheragen. IR Spectrum Prediction. Available at: [Link]

  • Tryptophan (C11H12N2O2) molar mass. Available at: [Link]

  • PubChem. L-Tryptophan | C11H12N2O2 | CID 6305. Available at: [Link]

  • Laboratory Notes. Tryptophan [C11H12N2O2] Molecular Weight Calculation. (2022-06-28). Available at: [Link]

  • ResearchGate. How to predict IR Spectra? (2023-07-15). Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • CAS. NMR Database for Faster Structural Data. Available at: [Link]

  • CASPRE - 13C NMR Predictor. Available at: [Link]

  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra? (2012-04-03). Available at: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

  • YouTube. NMRdb for predicting NMR spectra. (2020-05-26). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-cyano-N-(4-methoxybenzyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common challenges encountered during the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide, particularly when using the widely adopted carbodiimide coupling method.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is the most frequent issue in amide bond formation. The root cause often lies in the delicate balance of activating the carboxylic acid without deactivating the amine or promoting side reactions.

Potential Causes & Solutions:

  • Suboptimal pH: The carbodiimide-mediated coupling of cyanoacetic acid and 4-methoxybenzylamine involves two pH-sensitive steps.

    • Activation Step: The activation of cyanoacetic acid's carboxyl group with a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is most efficient in a mildly acidic environment (pH 4.5–6.0).[1] This protonates the carbodiimide, making it more susceptible to nucleophilic attack by the carboxylate.

    • Coupling Step: The subsequent reaction of the activated acid with the primary amine (4-methoxybenzylamine) is favored at a physiological to slightly basic pH (7.0–8.5), where the amine is deprotonated and thus nucleophilic.[1]

    • Solution: For a two-step protocol, perform the activation in a buffer like MES at pH 5.5. For the coupling, the amine can be added directly, or the pH can be adjusted to ~7.5. In a one-pot synthesis, maintaining a pH around 6.5-7.0 is a common compromise.

  • Hydrolysis of Reagents and Intermediates:

    • Cause: Carbodiimides (e.g., EDC, DIC) and activating agents (e.g., NHS) are highly sensitive to moisture.[1] Water in the solvent or on glassware will hydrolyze these reagents, rendering them inactive. Furthermore, the key O-acylisourea intermediate is highly unstable in aqueous solutions and can hydrolyze back to the starting carboxylic acid.[2]

    • Solution: Always use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Store coupling reagents in a desiccator. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent atmospheric moisture from interfering.

  • N-Acylurea Formation:

    • Cause: This is a classic side reaction in carbodiimide chemistry. The active O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, which halts the reaction pathway and complicates purification.[1]

    • Solution: To suppress this side reaction, an additive like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) should be used. These additives rapidly convert the O-acylisourea into a more stable amine-reactive ester, which is less prone to rearrangement and more amenable to reacting with the amine.[2]

  • Inappropriate Stoichiometry:

    • Cause: Using incorrect molar ratios of reagents can lead to incomplete conversion.

    • Solution: A common starting point is to use a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagents. A typical ratio might be Cyanoacetic Acid (1.0 eq), 4-methoxybenzylamine (1.1 eq), EDC (1.2 eq), and NHS (1.2 eq). These ratios may require empirical optimization for your specific setup.[1]

Q2: My final product is an oil instead of a solid, or it appears discolored (yellow/brown). How do I purify it effectively?

Product isolation and purity are critical. An oily or colored product suggests the presence of impurities or residual solvent.

Potential Causes & Solutions:

  • Residual Solvent/Impurities:

    • Cause: The presence of residual solvent (like DMF) or byproducts (like N-acylurea or unreacted starting materials) can depress the product's melting point, causing it to appear as an oil.[3] Color is often due to high-molecular-weight, conjugated byproducts formed during the reaction.[3]

    • Solution - Purification Workflow:

      • Aqueous Workup (Acid-Base Extraction): After the reaction is complete, quench with water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted 4-methoxybenzylamine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted cyanoacetic acid and NHS/HOBt. Finish with a brine wash.[3]

      • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

      • Recrystallization/Trituration: This is the most effective method for final purification. Select a solvent system where the product is soluble when hot but sparingly soluble when cold (e.g., ethyl acetate/hexanes, or isopropanol). If the product remains oily, try triturating (stirring vigorously) with a non-solvent like hexanes or diethyl ether to induce crystallization.[3]

      • Decolorization: If the product is colored, add a small amount of activated carbon to the hot solution during recrystallization. Heat for a few minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of a carbodiimide and an additive like NHS in this synthesis?

A carbodiimide (like EDC or DIC) acts as a dehydrating agent that activates the carboxyl group of cyanoacetic acid. The reaction proceeds through several key steps, which are visualized in the diagram below. The addition of NHS provides an alternative reaction pathway that is more efficient and minimizes side reactions.

Amide Bond Formation Mechanism CAA Cyanoacetic Acid (R-COOH) OAI O-Acylisourea Intermediate (Active) CAA->OAI 1. Activation Amine 4-Methoxybenzylamine (R'-NH2) EDC EDC EDC->OAI 1. Activation NHS NHS Additive Product 2-cyano-N-(4-methoxybenzyl)acetamide (Amide Product) OAI->Product 2a. Direct Aminolysis NAU N-Acylurea (Inactive Byproduct) OAI->NAU Undesired Rearrangement NHS_Ester NHS-Ester (Semi-Stable Intermediate) OAI->NHS_Ester 2b. NHS Trapping EDC_Urea EDC Byproduct (Urea) NHS_H NHS NHS_Ester->Product 3. Aminolysis

Caption: Carbodiimide-mediated amide synthesis workflow.

Q2: Which solvent is best for this reaction?

The choice of solvent is critical for success. Polar aprotic solvents are generally preferred.

SolventAdvantagesDisadvantagesRecommendation
Dimethylformamide (DMF) Excellent solvating power for all reactants and intermediates.High boiling point, can be difficult to remove completely. Must be anhydrous.Highly Recommended. Best for ensuring all components remain in solution.
Dichloromethane (DCM) Lower boiling point, easier to remove post-reaction.Lower polarity may lead to solubility issues with starting materials or intermediates. Must be anhydrous.Good Alternative. Suitable for smaller scale reactions where solubility is not an issue.
Tetrahydrofuran (THF) Good general-purpose solvent.Can contain peroxides; must be purified if not fresh. Must be anhydrous.Use with Caution. Ensure solvent is fresh and dry.
Acetonitrile (MeCN) Polar aprotic, easy to remove.Less effective at solvating some coupling reagents and additives.Not a primary choice, but can be used if other options are unavailable.

It is crucial to use anhydrous grade solvents to prevent hydrolysis of the coupling reagents and activated intermediates.[4]

Experimental Protocol: Optimized Synthesis

This protocol is based on a carbodiimide-mediated coupling method, optimized to maximize yield and purity.

Materials:

  • Cyanoacetic acid

  • 4-methoxybenzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyanoacetic acid (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.5 M concentration).

  • Activation: Add NHS (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 4-methoxybenzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (cyanoacetic acid) is consumed.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol or ethyl acetate/hexanes) to obtain pure 2-cyano-N-(4-methoxybenzyl)acetamide as a white solid.

References

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. [Link]

  • Google Patents. (2013). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

  • ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. [Link]

Sources

Common problems in cyanoacetamide synthesis and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for cyanoacetamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile chemical intermediate. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cyanoacetamide?

The most common and economically viable method for synthesizing cyanoacetamide is the ammonolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate or methyl cyanoacetate, using aqueous or liquid ammonia.[1][2][3] An alternative route involves the reaction of cyanoacetic acid with ammonia or other aminating agents, which may require catalysts.[4][5]

Q2: Why is the reaction between ethyl cyanoacetate and ammonia exothermic?

The reaction is a nucleophilic acyl substitution where ammonia attacks the electrophilic carbonyl carbon of the ester. The formation of the stable amide bond and the release of ethanol make the overall process thermodynamically favorable, releasing energy as heat.[1] This initial warming is a good indicator that the reaction has started.

Q3: What is a typical yield for cyanoacetamide synthesis?

With optimized procedures, yields can be quite high. The classic method using ethyl cyanoacetate and concentrated aqueous ammonia reports total yields of 86–88% after recrystallization and recovery from the mother liquor.[1] Methods using liquid ammonia with methyl cyanoacetate have claimed yields of over 96%.[3]

Q4: What are the primary safety concerns when synthesizing cyanoacetamide?

Cyanoacetamide itself is harmful if swallowed and can cause skin and serious eye irritation.[6] The synthesis involves handling concentrated ammonia, which is corrosive and has a pungent, irritating odor. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues that may arise during the synthesis and purification of cyanoacetamide.

Problem 1: Low or No Yield of Precipitated Product

Q: I've mixed my ethyl cyanoacetate and concentrated ammonia, but after cooling, very little or no solid has precipitated. What went wrong?

A: This is a common issue that can stem from several factors related to temperature, reagent concentration, or reaction time.

  • Cause 1: Insufficient Cooling. Cyanoacetamide has significant solubility in the aqueous alcohol mother liquor, especially at room temperature.[1] If the mixture is not thoroughly chilled, the product will remain in solution.

    • Solution: Ensure the reaction flask is cooled in an ice-salt bath for at least one hour to bring the temperature well below 0°C. Filter the product quickly while the mother liquor is still cold to minimize dissolution.[1]

  • Cause 2: Incorrect Ammonia Concentration. The use of dilute ammonia will introduce excess water, increasing the solubility of cyanoacetamide and preventing efficient precipitation.

    • Solution: Use concentrated aqueous ammonia (sp. gr. 0.90) as specified in established protocols.[1] Using gaseous ammonia has been reported to give poor results.[1]

  • Cause 3: Incomplete Reaction. While the reaction is typically fast, insufficient reaction time can lead to a lower concentration of the product.

    • Solution: After mixing the reagents, allow the solution to stand for a sufficient period (e.g., one hour) before cooling to ensure the reaction proceeds to completion.[1]

Problem 2: The Final Product is Yellow or Brown

Q: My cyanoacetamide crystals are not white; they have a distinct yellow or brownish tint. What causes this discoloration and how can I fix it?

A: Discoloration is typically due to impurities from starting materials or minor side reactions. Pure cyanoacetamide should be a white crystalline solid.[7]

  • Cause 1: Impurities in Starting Material. The ethyl cyanoacetate used may contain impurities that carry through the synthesis.

    • Solution: If possible, distill the ethyl cyanoacetate before use. For industrial preparations, a preliminary distillation of the crude ester is a preferred step to improve the final product's color.[4]

  • Cause 2: Side Reactions. At elevated temperatures or during prolonged work-up, minor side reactions can generate colored impurities.

    • Solution: Recrystallization with Activated Charcoal. This is the most effective method for removing colored impurities. Dissolve the crude, discolored product in hot 95% ethanol. Add a small amount of decolorizing (activated) charcoal, shake the solution for a few minutes, and perform a hot filtration to remove the charcoal. Cooling the clear filtrate will yield pure, white crystals.[1][3] Be sure to use sufficient solvent to prevent premature crystallization during filtration.[1]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Observed Problem LowYield Low / No Yield Start->LowYield Discolored Discolored Product (Yellow/Brown) Start->Discolored Oily Oily Residue Start->Oily Cause_Cooling Cause: Insufficient Cooling LowYield->Cause_Cooling Cause_Ammonia Cause: Wrong NH3 Conc. LowYield->Cause_Ammonia Cause_Impurity Cause: Reagent Impurity Discolored->Cause_Impurity Cause_SideReact Cause: Side Reactions Discolored->Cause_SideReact Cause_Unreacted Cause: Unreacted Ester Oily->Cause_Unreacted Sol_Cool Solution: Use Ice-Salt Bath Filter Cold Cause_Cooling->Sol_Cool Sol_Ammonia Solution: Use Conc. NH3 (sp. gr. 0.90) Cause_Ammonia->Sol_Ammonia Sol_Charcoal Solution: Recrystallize with Activated Charcoal Cause_Impurity->Sol_Charcoal Cause_SideReact->Sol_Charcoal Sol_Evap Solution: Evaporate Mother Liquor Under Reduced Pressure Cause_Unreacted->Sol_Evap

Caption: Troubleshooting logic for common cyanoacetamide synthesis issues.

Problem 3: An Oily Residue is Present After Reaction

Q: After evaporating the mother liquor to get a second crop of crystals, I'm left with a damp, oily, or brownish residue. What is this?

A: The oily residue is likely unreacted ethyl cyanoacetate, which can be recovered along with the dissolved product from the mother liquor.[1]

  • Solution: Recovery and Purification. The recommended procedure is to evaporate the original mother liquor to dryness under reduced pressure, for example, on a rotary evaporator with a boiling water bath.[1] The resulting damp, brownish residue contains a significant amount of additional cyanoacetamide mixed with the oil. This residue can be dissolved in a minimum amount of hot alcohol, treated with decolorizing charcoal if necessary, filtered hot, and cooled to yield a second crop of the product.[1] This step is crucial for maximizing the overall yield.

Problem 4: Formation of Malonamide as a Side Product

Q: My final product's melting point is lower than expected, or I see a different crystalline form. Could I have a side product?

A: Yes, the most common side product is malonamide. The alcoholic mother liquor from crystallization often contains a small amount of malonamide, which has a higher melting point (170–171°C) than cyanoacetamide (119–120°C).[1]

  • Cause: Hydrolysis of the Nitrile Group. Malonamide is formed by the hydrolysis of the nitrile group of either cyanoacetamide or the starting cyanoacetic ester. This can be promoted by prolonged reaction times or if the reaction conditions become too acidic or basic during work-up.

  • Solution: Controlled Reaction and Purification. Adhere to the recommended reaction times and temperatures to minimize side reactions. Malonamide has different solubility characteristics than cyanoacetamide. Careful recrystallization from hot alcohol is typically sufficient to separate the less soluble cyanoacetamide, leaving malonamide and other impurities in the mother liquor.[1] Analytical techniques like NMR or melting point analysis of the final product can confirm its purity.

Summary of Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low / No Yield Insufficient cooling; Incorrect ammonia concentration; Incomplete reaction.Use an ice-salt bath for >1 hour, filter cold; Use concentrated ammonia; Ensure adequate reaction time before cooling.[1]
Discolored Product Impurities in starting materials; Side reactions.Recrystallize from hot 95% ethanol with a small amount of activated charcoal.[1][3]
Oily Residue Unreacted ethyl cyanoacetate in the mother liquor.Evaporate mother liquor under reduced pressure; Dissolve residue in hot alcohol and recrystallize to recover a second crop.[1]
Side Product Formation Hydrolysis of the nitrile group leading to malonamide.Control reaction time and conditions; Purify via recrystallization from hot alcohol to separate products based on solubility.[1]
Detailed Experimental Protocol

This protocol is adapted from a well-established and verified procedure for the synthesis of cyanoacetamide.[1]

Materials:

  • Ethyl cyanoacetate (3.5 moles, 400 g)

  • Concentrated aqueous ammonia (sp. gr. 0.90) (4.5 moles, 300 cc)

  • 95% Ethanol

  • Decolorizing (activated) charcoal

  • Ice-salt mixture

Equipment:

  • 1-L wide-mouthed Erlenmeyer flask

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Beakers

  • Heating mantle or hot plate

  • Rotary evaporator (optional, for mother liquor)

Procedure:

  • Reaction Setup: In a 1-L Erlenmeyer flask, place 300 cc of concentrated aqueous ammonia. Pour 400 g of ethyl cyanoacetate into the ammonia.

    • Causality Note: The excess of ammonia helps to drive the reaction to completion. The reaction is performed in the flask it will be cooled in to minimize transfers.

  • Initial Reaction: Shake the mixture. It will initially appear cloudy, then warm slightly and become a clear solution within approximately 3 minutes. Allow the flask to stand at room temperature for one hour.

    • Expert Insight: The warming and clearing are visual cues that the ammonolysis is proceeding correctly. The one-hour standing time ensures the reaction is complete before precipitation.

  • Precipitation: Place the flask in an ice-salt mixture to cool thoroughly for at least one hour. A large mass of crystals should form.

  • First Crop Isolation: Filter the crystalline product by suction using a Büchner funnel. Work quickly to ensure the mother liquor remains cold. Wash the filter cake with two 50-cc portions of ice-cold 95% ethanol.

    • Trustworthiness Note: Washing with ice-cold ethanol is preferable to ice water because cyanoacetamide is less soluble in it, minimizing product loss during the wash.[1]

  • Drying First Crop: Air-dry the collected crystals. This first crop will weigh approximately 205–225 g and may be slightly yellowish.

  • Recovery from Mother Liquor (Optional but Recommended for High Yield): Transfer the filtrate (mother liquor) to a flask and evaporate it to dryness under reduced pressure while heating in a boiling water bath.

  • Second Crop Isolation: The resulting damp, brownish residue should be dissolved in 100 cc of hot 95% ethanol. If the solution is colored, add a small amount of decolorizing charcoal, shake for a few minutes, and filter the hot solution by suction. Cool the filtrate in ice to precipitate a second crop of product (typically 46–58 g).

  • Purification (Recrystallization): To obtain a snow-white product, dissolve the crude cyanoacetamide (e.g., 200 g) in hot 95% ethanol (approx. 350-450 cc). If necessary, treat with charcoal and filter hot. Allow the solution to cool slowly, then chill in an ice bath. The pure cyanoacetamide will crystallize with very little loss.

    • Validation: The purity of the final product can be confirmed by its melting point, which should be sharp at 119–120°C.[1]

References
  • Corson, B. B., Scott, R. W., Vose, C. E. (1941). Cyanoacetamide. Organic Syntheses, Coll. Vol. 1, p.179; Vol. 9, p.36. [Link]

  • Shimo, K., Asami, R. (1957). Cyanoacetamide Synthesis in Liquid Ammonia. The Science Reports of the Research Institutes, Tohoku University, Series A. Physics, Chemistry and Metallurgy, 9, 55-63. [Link]

  • T3DB. (n.d.). Material Safety Data Sheet 2-Cyanoacetamide, 99%. T3DB. [Link]

  • Loba Chemie. (2016). CYANOACETAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • Google Patents. (2020). CN111925302A - Synthesis method of cyanoacetamide.
  • Google Patents. (2001). US20010021787A1 - Process for preparing cyanoacetamide.
  • Fadda, A. A., El-Attar, M. M., & El-Morsy, A. M. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 233-253. [Link]

  • Suvchem Laboratory Chemicals. (n.d.). CYANOACETAMIDE (FOR SYNTHESIS). Suvchem. [Link]

  • Google Patents. (2001). US6288264B1 - Process for preparing cyanoacetamide.

Sources

Technical Support Center: Synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific amide bond formation. Our goal is to provide you with the expertise to not only identify and resolve issues but also to understand the underlying chemical principles to optimize your synthetic protocols.

Troubleshooting Guide: Navigating Byproduct Formation

This guide is structured in a question-and-answer format to directly address specific experimental issues.

Q1: My reaction yield is significantly lower than expected, and I observe multiple spots on my TLC. What are the likely side reactions?

Low yields are often a direct consequence of competing side reactions that consume your starting materials or product. In the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide, several byproducts can form. The most common culprits are detailed in the table below, followed by a deeper dive into their formation and mitigation.

Byproduct Structure Common Cause Analytical Signature (Typical)
Ethyl Cyanoacetate Dimer 3-amino-2,4-dicyano-4-ethoxycarbonylbut-2-enoatePresence of a strong base and excess ethyl cyanoacetate.Complex NMR spectrum, MS peak corresponding to C10H11N2O4⁻
Knoevenagel Condensation Product (E)-ethyl 2-cyano-3-(4-methoxyphenyl)acrylatePresence of 4-methoxybenzaldehyde impurity in the 4-methoxybenzylamine starting material.1H NMR: Singlet around 8.2 ppm (vinylic proton). MS peak corresponding to C13H13NO3.
Hydrolyzed Product 2-cyano-N-(4-methoxybenzyl)malonamic acidPresence of water in the reaction mixture, especially under basic or acidic conditions during workup.Broad OH peak in IR and NMR, change in solubility. MS peak corresponding to C11H12N2O4.
Double Acylation Product N,N'-bis(4-methoxybenzyl)malonamideIncorrect stoichiometry (excess amine) or prolonged reaction times.Absence of nitrile peak in IR (~2250 cm⁻¹). Symmetrical NMR spectrum. MS peak corresponding to C19H22N2O4.

FAQs: Understanding and Preventing Byproduct Formation

Q2: I suspect the formation of the ethyl cyanoacetate dimer. How is this formed and how can I prevent it?

The self-condensation of ethyl cyanoacetate is a classic side reaction known as the Thorpe-Ziegler reaction.[1][2] It is particularly prevalent under strongly basic conditions.

Mechanism of Dimer Formation:

A strong base deprotonates the acidic α-carbon of ethyl cyanoacetate, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic nitrile carbon of a second molecule of ethyl cyanoacetate. Subsequent proton transfer and tautomerization lead to the formation of a stable β-enaminonitrile, the dimer.[3][4][5]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Tautomerization EtOOC-CH2-CN Ethyl Cyanoacetate Carbanion EtOOC-CH(-)-CN ↔ EtOOC-CH=C=N(-) (Resonance Stabilized Carbanion) EtOOC-CH2-CN->Carbanion Deprotonation Base Base Carbanion_2 Carbanion EtOOC-CH2-CN_2 Ethyl Cyanoacetate Intermediate Imino Intermediate EtOOC-CH2-CN_2->Intermediate Intermediate_2 Imino Intermediate Carbanion_2->EtOOC-CH2-CN_2 Nucleophilic Attack on Nitrile Carbon Dimer β-Enaminonitrile Dimer Intermediate_2->Dimer Proton Transfer & Tautomerization

Mechanism of Ethyl Cyanoacetate Dimerization

Mitigation Strategies:

  • Choice of Base: Avoid strong, non-nucleophilic bases if possible. If a base is required, consider using a weaker base or a stoichiometric amount of a tertiary amine like triethylamine.

  • Order of Addition: Add the base slowly to the reaction mixture containing the amine and ethyl cyanoacetate. This prevents a high concentration of the deprotonated ethyl cyanoacetate from building up.

  • Stoichiometry: Use a slight excess of the amine relative to ethyl cyanoacetate to ensure the latter is consumed by the desired reaction pathway.

  • Temperature Control: Run the reaction at a lower temperature to disfavor the dimerization reaction.

Q3: An unexpected peak in my LC-MS corresponds to the Knoevenagel condensation product. Where did this come from?

The Knoevenagel condensation is a reaction between an active methylene compound (like ethyl cyanoacetate) and an aldehyde or ketone.[6][7] In this context, the likely culprit is the presence of 4-methoxybenzaldehyde as an impurity in your 4-methoxybenzylamine starting material. This can arise from the oxidation of the benzylamine over time.

Mechanism of Knoevenagel Condensation:

A base (which can be the amine starting material itself) catalyzes the deprotonation of ethyl cyanoacetate to form the enolate. This enolate then attacks the carbonyl carbon of the aldehyde impurity. Subsequent dehydration leads to the formation of the α,β-unsaturated product.

G Start Ethyl Cyanoacetate + 4-Methoxybenzaldehyde Impurity Deprotonation Deprotonation of Ethyl Cyanoacetate (catalyzed by amine) Start->Deprotonation Nucleophilic_Attack Nucleophilic Attack of Enolate on Aldehyde Deprotonation->Nucleophilic_Attack Intermediate Aldol-type Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Product (E)-ethyl 2-cyano-3-(4-methoxyphenyl)acrylate Dehydration->Product

Knoevenagel Condensation Pathway

Mitigation and Purification Protocol:

  • Starting Material Purity Check: Before starting the reaction, analyze your 4-methoxybenzylamine by NMR or GC-MS to check for the presence of the corresponding aldehyde.

  • Purification of Amine: If the aldehyde is present, consider purifying the amine by distillation or by converting it to a salt, recrystallizing, and then liberating the free amine.

  • Chromatographic Purification of Product: If the byproduct has already formed, it can typically be separated from the desired amide product by column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is often effective.[8]

Q4: My product seems to be more water-soluble than expected, and the NMR shows a broad peak. Could it be hydrolysis?

Yes, hydrolysis of either the nitrile or the amide functionality is a possibility, especially if water is present during the reaction or workup.[9] The nitrile group can hydrolyze to a carboxylic acid, and the amide bond can be cleaved back to the starting materials.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[10] If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Workup: During the aqueous workup, avoid prolonged exposure to strongly acidic or basic conditions, which can catalyze hydrolysis. Neutralize the reaction mixture carefully and extract the product promptly.

Experimental Protocols

Protocol 1: Minimizing Byproduct Formation in a Carbodiimide-Mediated Coupling

This protocol is designed to minimize the formation of byproducts when using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[11]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 4-methoxybenzylamine (1.0 eq) and cyanoacetic acid (1.05 eq) in anhydrous dichloromethane (DCM).

  • Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add EDC (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.[12][13]

Protocol 2: Purification of 2-cyano-N-(4-methoxybenzyl)acetamide by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold. A mixture of ethanol and water is often a good choice.[14][15]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

References

  • Thorpe, J. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans., 1904, 85, 1726-1761.
  • Ziegler, K., Eberle, H., & Ohlinger, H. Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 1933, 504(1), 94-130.
  • Schaefer, J. P., & Bloomfield, J. J.
  • Grokipedia. Thorpe reaction. [Link]

  • Subirós-Funosas, A., et al. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Org. Lett., 2011, 13(9), 2468–2471.
  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009, 38(2), 606-631.
  • PubChem. Cyanoacetamide. [Link]

  • Gorlitzer, H. W., et al. A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. J. Liq. Chrom. & Rel. Tech., 1998, 21(1), 1-13.
  • Ingold, C. K., & Thorpe, J. F. The mechanism underlying the reaction between ethyl cyanoacetate and tautomeric substances of the keto-enol type. J. Chem. Soc., Trans., 1921, 119, 329-340.
  • Cammarata, C. R., et al. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Mol. Pharmaceutics, 2015, 12(3), 853–860.
  • Nakajima, N., & Ikada, Y. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Cammarata, C. R., et al. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. National Institutes of Health, 2015 . [Link]

  • van der Walle, C. F., et al. The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. LCGC Europe, 2019, 32(2), 80-85.
  • Wang, C., et al. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bull. Korean Chem. Soc., 2010, 31(12), 3459-3462.
  • Sharma, R. Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry, 2013, 4(2), 1-6.
  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]

  • Heghes, S. C., et al. HPLC-UV DETERMINATION OF INDAPAMIDE IN THE PRESENCE OF ITS MAIN SYNTHESIS AND DEGRADATION IMPURITIES.
  • The Royal Society of Chemistry. Supporting Information - Layered double hydroxides anchored ionic liquids as amphiphilic heterogeneous catalyst for Knoevenagel condensation. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • U.S. Patent No. 3,920,670. Process for hydrolysis of nitriles.
  • Ghozlan, S. A. S., et al. Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020, (i), 1-135.
  • Lyčka, A., et al. 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. J. Chem. Soc., Perkin Trans. 1, 1983, 2141-2144.

Sources

Purification challenges of "2-cyano-N-(4-methoxybenzyl)acetamide" and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 2-cyano-N-(4-methoxybenzyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile amide intermediate. Drawing from established chemical principles and analogous procedures, this document provides in-depth troubleshooting guides, step-by-step protocols, and answers to frequently asked questions to help you overcome common purification challenges.

Compound Profile

2-Cyano-N-(4-methoxybenzyl)acetamide (CAS No: 5382-38-7) is a moderately polar compound featuring a nitrile, an amide, and a methoxy-substituted aromatic ring.[1][2] Its structure suggests a propensity for hydrogen bonding and pi-stacking interactions, which influences its solubility and chromatographic behavior. A typical synthesis involves the reaction of a cyanoacetic acid derivative with 4-methoxybenzylamine.[1] Understanding the properties of this molecule is the first step toward effective purification.

Molecular Formula: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol [2]

Part 1: Troubleshooting Common Purification Issues

This section addresses the most common problems encountered during the purification of 2-cyano-N-(4-methoxybenzyl)acetamide in a diagnostic, question-and-answer format.

Q1: My crude product has "oiled out" or precipitated as a sticky solid upon cooling. What should I do?

Answer: "Oiling out" occurs when a compound separates from the cooling solution as a liquid phase instead of a crystalline solid.[3][4] This is often because the solution is too concentrated, the cooling is too rapid, or the melting point of the impure compound is below the temperature of the solution.[4][5]

Likely Causes & Solutions:

  • Supersaturation & Rapid Cooling: The solution is likely too concentrated, causing the compound to crash out of solution faster than crystals can form.[4]

    • Solution: Gently reheat the mixture to redissolve the oil. Add a small amount (10-20% more) of the hot solvent to reduce the concentration. Allow the flask to cool slowly, first on the benchtop, then in a water bath, and finally in an ice bath. Insulating the flask can also promote slower cooling.[4]

  • Inappropriate Solvent Choice: The chosen solvent may be too "good" at dissolving the compound even at low temperatures, or impurities are preventing proper lattice formation.

    • Solution: If slow cooling fails, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If that fails, consider a different solvent or a two-solvent system. Good starting points for amides include ethanol, acetonitrile, or mixtures like ethyl acetate/heptane.[6][7]

  • Presence of Impurities: Impurities can act as "eutectic melters," lowering the overall melting point of the mixture and favoring oil formation.[8]

    • Solution: If the oil persists, it may be necessary to perform a preliminary purification step. Pass the crude material through a short plug of silica gel, eluting with a moderately polar solvent (e.g., 50% ethyl acetate in hexanes) to remove highly polar or non-polar impurities. Then, attempt the recrystallization again with the partially purified material.

Troubleshooting Diagram: Oiling Out

Below is a decision tree to guide your response to an oily product.

G cluster_0 Primary Approach cluster_1 Secondary Approach start Crude Product Oils Out reheat Reheat to Dissolve Add 10-20% More Solvent start->reheat slow_cool Cool Slowly to Room Temp reheat->slow_cool scratch Induce Crystallization (Scratch / Seed Crystal) slow_cool->scratch success Pure Crystals Form scratch->success Success failure Oiling Out Persists scratch->failure Failure chrom_plug Purify via Silica Plug failure->chrom_plug recrystallize_again Re-attempt Recrystallization chrom_plug->recrystallize_again success2 Pure Crystals Form recrystallize_again->success2

Caption: Decision workflow for troubleshooting an oily product.

Q2: My compound's purity is not improving after recrystallization. What's wrong?

Answer: This typically indicates that the chosen solvent is not effectively differentiating between your product and the impurities. For a successful recrystallization, the solvent should dissolve the compound well when hot but poorly when cold, while impurities should either remain insoluble when hot or stay dissolved when cold.[5]

Troubleshooting Steps:

  • Analyze the Mother Liquor: Use Thin Layer Chromatography (TLC) to analyze a spot of your crude material, a spot of your recrystallized product, and a spot of the mother liquor (the solution left after filtering).

    • If the impurity is in the crystals and the mother liquor: The solvent is not selective enough.

    • If the impurity is only in the mother liquor: The purification was successful, but your yield is low. You may be using too much solvent.[4]

  • Re-evaluate Solvent Choice: The polarity of 2-cyano-N-(4-methoxybenzyl)acetamide is driven by its amide and nitrile groups.

    • If Impurity is Less Polar: Choose a more non-polar solvent. The impurity will have higher solubility and remain in the mother liquor.

    • If Impurity is More Polar: Choose a more polar solvent. The impurity will have higher solubility. Alternatively, a less polar solvent might keep the impurity insoluble during the hot filtration step.

Solvent Selection Guide for Recrystallization
Solvent SystemPolarityBoiling Point (°C)Rationale & Use Case
EthanolPolar78Often a good starting point for amides.[7] May require the addition of water as an anti-solvent.
AcetonitrilePolar82Excellent for compounds with nitrile groups and aromatic rings.[7]
Ethyl Acetate / HeptaneMedium/Non-polar77 / 98A versatile two-solvent system. Dissolve in minimal hot ethyl acetate, then add hot heptane until cloudy.[6]
TolueneNon-polar111Good for less polar compounds or for removing polar impurities that remain insoluble.
Q3: I'm performing column chromatography, but my compound is streaking or not separating from an impurity.

Answer: Poor separation in column chromatography can stem from several factors including incorrect solvent system, column overloading, or interactions with the silica gel.[9][10]

Solutions:

  • Optimize the TLC First: The ideal TLC separation shows a clear difference in Rf values (ΔRf ≥ 0.2) between your product and impurities, with the product having an Rf of 0.25-0.35 .

    • If Rf is too high (>0.5): Decrease the polarity of the eluent (e.g., from 50% EtOAc/Hexane to 30% EtOAc/Hexane).

    • If Rf is too low (<0.15) or streaking: Increase the polarity of the eluent. For polar amides, adding a small amount of methanol (1-5%) to a DCM or EtOAc system can improve peak shape.[11][12]

  • Address Streaking (Tailing): Amides can sometimes interact strongly with the acidic silanol groups on the silica surface, causing tailing.

    • Solution: Add a small amount of a basic modifier like triethylamine (~0.5%) or ammonium hydroxide (~0.1-0.5% in the methanol portion) to the eluent.[13] This deactivates the acidic sites on the silica.

  • Consider Reversed-Phase Chromatography: If the compound is very polar and still difficult to purify on silica, reversed-phase (C18) chromatography is an excellent alternative.[11][12] Elute with a gradient of water and methanol or acetonitrile.[11]

Purification Workflow Diagram

This diagram illustrates the logical flow from crude product to final, pure compound.

G cluster_purification Purification Strategy cluster_analysis Purity Analysis crude Crude Reaction Mixture recrystallization Attempt Recrystallization crude->recrystallization If Solid column Flash Column Chromatography crude->column If Oil or Recrystallization Fails tlc TLC Analysis recrystallization->tlc column->tlc tlc->column Multiple Spots pure_solid Pure Solid Product tlc->pure_solid Single Spot nmr NMR / LCMS pure_solid->nmr Characterization

Caption: General workflow for purification and analysis.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the likely impurities from the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide? A: The most common impurities are unreacted starting materials: 4-methoxybenzylamine and an ester of cyanoacetic acid (e.g., ethyl cyanoacetate). 4-methoxybenzylamine is basic and relatively polar, while ethyl cyanoacetate is less polar than the product. Both can typically be separated by standard silica gel chromatography.

Q: What is a good starting solvent system for TLC analysis? A: A good starting point is 30-50% ethyl acetate in hexanes . This system provides a medium polarity that should allow for good compound mobility. Adjust the ratio based on the initial result to achieve an Rf of ~0.3 for the product spot.

Q: Can I use a solvent other than ethanol for recrystallization? A: Yes. Isopropanol is a good alternative. For N-substituted cyanoacetamides, recrystallization from hot ethanol is a commonly cited and effective method. Solvent mixtures like methanol/water or acetone/water can also be effective.[6] Always perform a small-scale test first.

Q: How do I confirm the purity and identity of my final product? A: Purity is typically confirmed by observing a single spot on TLC in multiple solvent systems and by obtaining a sharp melting point. The identity should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the molecular structure matches the target compound.

Part 3: Key Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol assumes the crude product is a solid and that ethanol is a suitable solvent.

  • Solvent Screening: Place ~20 mg of crude material in a small test tube. Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the solvent is too good. Try a less polar one. If it's insoluble, heat the mixture. If it dissolves when hot and precipitates when cool, you have found a good solvent.

  • Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Use a magnetic stirrer and hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes impurities that are insoluble in the hot solvent.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop (do not disturb). Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.[14]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is for purifying the compound on a silica gel column.

  • Column Packing: Prepare a glass column with silica gel in a non-polar solvent (e.g., hexanes or 5% ethyl acetate in hexanes). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.[9] Alternatively, for better resolution, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 10% ethyl acetate/hexanes). Gradually increase the polarity of the eluent based on TLC analysis (e.g., move to 20%, then 30% ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.[9]

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

References
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Sathee, J. Chemistry Crystallization.
  • Crystallization of Organic Compounds. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Analytical and Bioanalytical Techniques.
  • Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • BenchChem. Experimental procedure for synthesizing N-substituted cyanoacetamides.
  • Reddit. (2017, March 27). Flash column of very polar amine without access to reverse phase silica?
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Google Patents. (2023, October 26). WO2023205164A1.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • ChemicalBook. 2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE synthesis.
  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • BOC Sciences. Acetamide Impurities.
  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Organic Syntheses. cyanoacetamide.
  • Amerigo Scientific. 2-Cyano-N-(4-methoxybenzyl)acetamide.
  • Reddit. (2019, December 18). Recrystallization with two solvents.
  • Sigma-Aldrich. 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE AldrichCPR.
  • BenchChem. Technical Support Center: Troubleshooting Experimental Variability for Novel Amide Compounds.
  • Sigma-Aldrich. 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE AldrichCPR.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • LookChem. Cas 5382-38-7, 2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE.

Sources

Technical Support Center: Reaction Condition Optimization for 2-cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-cyano-N-(4-methoxybenzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this amide bond formation.

Introduction to the Synthesis

The synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide is a fundamental amide bond formation. The primary and most direct synthetic route involves the coupling of a cyanoacetic acid derivative with 4-methoxybenzylamine. While seemingly straightforward, optimizing this reaction for high yield and purity requires careful consideration of reagents, catalysts, solvents, and temperature. This guide will walk you through common issues and their solutions, grounded in established chemical principles. Cyanoacetamides are versatile precursors in the synthesis of a variety of nitrogen-containing heterocycles and pharmacologically active organic compounds[1][2].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: Low or No Product Yield

Question: I am attempting to synthesize 2-cyano-N-(4-methoxybenzyl)acetamide from cyanoacetic acid and 4-methoxybenzylamine using a carbodiimide coupling agent (like DCC or EDCI), but I am getting very low to no yield. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a carbodiimide-mediated coupling reaction is a common issue that can often be traced back to a few key factors. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Inadequate Activation of Carboxylic Acid: The carbodiimide needs to activate the cyanoacetic acid to form a highly reactive O-acylisourea intermediate before the amine can attack.

    • Troubleshooting:

      • Add an Activator/Catalyst: The addition of an activating agent such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is highly recommended. These reagents react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to side reactions, while being highly reactive towards the amine.

      • Order of Addition: Ensure you are adding the coupling agent to the carboxylic acid before introducing the amine. A common procedure is to pre-activate the cyanoacetic acid with the carbodiimide and HOBt for 15-30 minutes before adding the 4-methoxybenzylamine.

  • Reaction Temperature is Too Low: Amide bond formation has an activation energy barrier that needs to be overcome.

    • Troubleshooting: While many carbodiimide couplings are initiated at 0 °C to control the initial exothermic reaction and minimize side reactions, the reaction should be allowed to slowly warm to room temperature and stirred for several hours (typically 12-24h) to ensure completion. Some sluggish reactions may benefit from gentle heating (40-50 °C), but this should be monitored carefully to avoid decomposition.

  • Inappropriate Solvent: The choice of solvent is critical for ensuring all reagents remain in solution and can interact.

    • Troubleshooting: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are excellent choices for these types of reactions. If solubility is an issue, DMF is generally a stronger solvent. Tetrahydrofuran (THF) can also be used, as demonstrated in similar syntheses[3].

  • Degradation of Reagents: Carbodiimides are sensitive to moisture. Cyanoacetic acid can also be hygroscopic.

    • Troubleshooting: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your reagents are dry and of high purity.

Below is a DOT script visualizing the troubleshooting workflow for low yield.

low_yield_troubleshooting start Low Yield Issue check_activation Check Carboxylic Acid Activation start->check_activation check_temp Review Reaction Temperature start->check_temp check_solvent Assess Solvent Choice start->check_solvent check_reagents Verify Reagent Quality start->check_reagents solution_activator Add HOBt or NHS check_activation->solution_activator Activation Inefficient? solution_temp Warm to RT or Gently Heat check_temp->solution_temp Too Low? solution_solvent Switch to DMF or Anhydrous DCM/THF check_solvent->solution_solvent Solubility Issues? solution_reagents Use Anhydrous Conditions & High Purity Reagents check_reagents->solution_reagents Moisture or Impurity?

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: Product Purity Issues & Side Reactions

Question: My reaction is producing the desired product, but it's contaminated with a significant amount of a byproduct that is difficult to remove. What is this byproduct and how can I prevent its formation?

Answer:

In carbodiimide-mediated reactions, the most common and troublesome byproduct is the N,N'-disubstituted urea, formed from the hydration of the carbodiimide or its rearrangement. Another potential side product is the formation of an N-acylurea if the O-acylisourea intermediate rearranges before reacting with the amine.

Strategies to Minimize Byproduct Formation and Improve Purity:

  • Urea Byproduct Removal:

    • Filtration: If you are using Dicyclohexylcarbodiimide (DCC), the resulting dicyclohexylurea (DCU) is poorly soluble in many organic solvents like DCM and can often be removed by simple filtration. If using a water-soluble carbodiimide like EDCI, the corresponding urea can be removed with an aqueous workup.

    • Acidic Wash: An acidic wash (e.g., dilute HCl) during workup will protonate the water-soluble urea byproduct from EDCI, making it even more soluble in the aqueous phase.

  • Preventing N-Acylurea Formation:

    • Use of HOBt/NHS: As mentioned in FAQ 1, adding HOBt or a similar agent is the most effective way to prevent N-acylurea formation. It intercepts the reactive intermediate, preventing its rearrangement.

    • Temperature Control: Running the initial phase of the reaction at a lower temperature (0 °C) can suppress the rearrangement pathway.

  • Alternative Synthetic Routes: If byproduct formation remains a persistent issue, consider alternative coupling methods.

    • High-Temperature Condensation: A patent for a similar compound describes the reaction of an aniline with ethyl cyanoacetate at high temperatures (120-200 °C) without a solvent[4]. This method avoids coupling agents and their byproducts entirely. The reaction proceeds by nucleophilic acyl substitution, with ethanol being the only byproduct.

    • Solvent-Free Amidation: Modern methods using methoxysilanes as coupling agents offer a solvent-free procedure that can proceed in the presence of air and moisture, providing good to excellent yields[5][6].

Optimized Protocol Using a Coupling Agent:

ParameterRecommended ConditionRationale
Carboxylic Acid Cyanoacetic Acid (1.0 eq)Starting material.
Amine 4-methoxybenzylamine (1.0-1.1 eq)A slight excess can help drive the reaction to completion.
Coupling Agent EDCI (1.2 eq)Water-soluble, allowing for easy removal of urea byproduct.
Activator HOBt (1.2 eq)Minimizes side reactions and improves reaction efficiency.
Solvent Anhydrous DMF or DCMGood solubility for reactants.
Temperature 0 °C to Room TemperatureControlled initiation, followed by completion at ambient temp.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS.
FAQ 3: Choosing the Right Synthetic Approach

Question: I see several methods for synthesizing cyanoacetamides. What are the pros and cons of using cyanoacetic acid with a coupling agent versus reacting 4-methoxybenzylamine with ethyl cyanoacetate?

Answer:

The choice between these two primary routes depends on factors like scale, available equipment, desired purity, and cost. Both are valid and widely used approaches for cyanoacetamide synthesis[1].

Method 1: Cyanoacetic Acid + Coupling Agent

  • Pros:

    • Mild Conditions: Typically performed at or below room temperature, which is ideal for sensitive substrates.

    • High Generality: Coupling agents are effective for a wide range of carboxylic acids and amines.

    • Good Control: The reaction is generally well-controlled and predictable.

  • Cons:

    • Cost: Coupling agents and activators add significant cost, especially on a large scale.

    • Byproducts: Generates stoichiometric amounts of urea and other byproducts that require careful removal.

    • Atom Economy: The atom economy is poorer due to the use of stoichiometric activating agents.

Method 2: Ethyl Cyanoacetate + Amine (Thermal Condensation)

  • Pros:

    • High Atom Economy: The only byproduct is ethanol, making it a "greener" option.

    • Cost-Effective: Avoids the use of expensive coupling agents.

    • Simple Workup: Often, the product crystallizes upon cooling, and can be purified by simple filtration and washing[4][7].

  • Cons:

    • Harsh Conditions: Requires high temperatures (often >150 °C), which may not be suitable for thermally sensitive molecules.

    • Safety Concerns: High-temperature reactions require careful monitoring and appropriate equipment.

    • Slower Reaction Times: These reactions can take several hours at high temperatures[4].

Decision-Making Flowchart:

Below is a DOT script to help visualize the decision-making process for selecting a synthetic route.

route_selection start Select Synthesis Route thermal_stability Is Substrate Thermally Stable? start->thermal_stability scale Reaction Scale? thermal_stability->scale No method2 Use Thermal Condensation (Ethyl Cyanoacetate) thermal_stability->method2 Yes cost_purity Cost or Purity the Priority? scale->cost_purity Large Scale method1 Use Coupling Agent Method (e.g., EDCI/HOBt) scale->method1 Small Scale (<1g) cost_purity->method1 Purity is Priority cost_purity->method2 Cost is Priority

Caption: Decision tree for selecting a synthetic route.

Experimental Protocols

Protocol 1: EDCI/HOBt Coupling Method
  • To a round-bottom flask under a nitrogen atmosphere, add cyanoacetic acid (1.0 eq) and anhydrous DMF (or DCM) to make a ~0.5 M solution.

  • Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath and stir the mixture for 15-20 minutes.

  • Slowly add 4-methoxybenzylamine (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • If using DCM, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • If using DMF, dilute with ethyl acetate and perform the same aqueous washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography. The use of cold alcohol for washing is preferable due to lower solubility of the product[7].

Protocol 2: Thermal Condensation Method
  • In a flask equipped with a reflux condenser and a thermometer, combine 4-methoxybenzylamine (1.0 eq) and ethyl cyanoacetate (1.5-2.0 eq). Using an excess of the ester can help drive the reaction and act as a solvent[4].

  • Heat the mixture to 150-180 °C with stirring.

  • Maintain the temperature for 4-8 hours, monitoring the reaction by TLC. Ethanol will be evolved as the reaction proceeds.

  • After the reaction is complete, cool the mixture to room temperature. The product may crystallize out.

  • Dilute the mixture with a suitable solvent (e.g., ethanol or hexanes) to precipitate the product fully.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the purified 2-cyano-N-(4-methoxybenzyl)acetamide.

References

  • Ingersoll, A. W., & Burns, B. K. (n.d.). Cyanoacetamide. Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

  • CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents. (n.d.). Google Patents.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Retrieved January 16, 2026, from [Link]

  • 2-Cyano-N-(4-methoxybenzyl)acetamide - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved January 16, 2026, from [Link]

  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Ghozlan, S. A. S., et al. (2020). (PDF) Synthesis, and Synthetic Applications of Cyanoacetamides. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Litvinov, V. P. (1999). Cyanoacetamides and their thio- and selenocarbonyl analogues as promising reagents for fine organic synthesis. Russian Chemical Reviews. Retrieved January 16, 2026, from [Link]

  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE, 25 mg - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved January 16, 2026, from [Link]

  • Ishihara, K. (2009). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Upadhyay, R., et al. (2023). Organocatalyzed C−N bond‐forming Reactions for the Synthesis of Amines and Amides. ResearchGate. Retrieved January 16, 2026, from [Link]

  • 2-Cyano-N-(4-methoxyphenyl)acetamide - SIELC Technologies. (2018, May 16). SIELC Technologies. Retrieved January 16, 2026, from [Link]

  • Thuy-Ai, D. T., et al. (2023). Accelerated Chemical Reaction Optimization Using Multi-Task Learning. ACS Publications. Retrieved January 16, 2026, from [Link]

  • CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents. (n.d.). Google Patents.
  • Wang, S., et al. (2024). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. National Institutes of Health. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-cyano-N-(4-methoxybenzyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges. Our goal is to move beyond simple protocols and explain the causal scientific principles behind each step, ensuring you can adapt and optimize these methods for your specific experimental context.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification of 2-cyano-N-(4-methoxybenzyl)acetamide in a direct question-and-answer format.

Q1: My initial purity analysis by TLC and/or ¹H NMR indicates significant impurities. What are these contaminants likely to be?

A1: Identifying potential impurities is the first step toward selecting an effective purification strategy. The nature of these impurities is almost always tied to the synthetic route used. Amide bond formation is the core of the synthesis, and common methods include the reaction of an amine with an activated carboxylic acid (like an acyl chloride) or using a coupling agent.[][2]

Causality: Each synthetic pathway generates a unique profile of potential side products and unreacted starting materials. For instance, using a carbodiimide coupling agent like DCC will inevitably produce urea byproducts that must be removed.[3]

Below is a summary of common impurities based on typical synthetic approaches.

Potential Impurity Origin / Synthetic Route Reason for Formation Typical Analytical Signature
4-MethoxybenzylamineStarting MaterialIncomplete reaction; excess reagent used to drive the reaction to completion.Amine protons visible in ¹H NMR; distinct spot on TLC (visualized with ninhydrin).
Cyanoacetic acid or Ethyl CyanoacetateStarting MaterialIncomplete reaction.Acidic proton in ¹H NMR; streaking on silica TLC plate.
Dicyclohexylurea (DCU) or DiisopropylureaCoupling Agent ByproductFormed from DCC or DIC coupling agents, respectively, after they activate the carboxylic acid.[3][4]Often insoluble in common organic solvents like dichloromethane, appearing as a white precipitate.
4-Methoxybenzyl isocyanateSide Product (from certain coupling reagents)Rearrangement side reaction during the activation of cyanoacetic acid.Can react further with the amine to form a urea-linked dimer.
Hydrolyzed Product (N-(4-methoxybenzyl)malonamic acid)Side Product (Hydrolysis)The nitrile group (-C≡N) can undergo hydrolysis to a carboxylic acid under acidic or basic workup conditions.[3]Carboxylic acid peak in ¹H NMR and IR spectra.
Residual SolventsReaction/Workupe.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[2]Characteristic peaks in the ¹H NMR spectrum.
Q2: I've chosen recrystallization as my purification method, but I'm struggling to find a suitable solvent. What is the process for selecting the right one?

A2: Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample, provided the correct solvent is chosen. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[5] This differential solubility allows the compound to crystallize out upon cooling while impurities remain dissolved in the mother liquor.

Causality: The "like dissolves like" principle is paramount. 2-cyano-N-(4-methoxybenzyl)acetamide has polar functional groups (amide, cyano, ether) and an aromatic ring, suggesting that moderately polar solvents will be effective.

Experimental Protocol: Solvent Screening

  • Place ~10-20 mg of your crude, dry material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. A good candidate will show poor solubility at this stage.

  • Take the tubes showing poor solubility and heat them gently in a water or sand bath. The ideal solvent will fully dissolve your compound at or near its boiling point.[5]

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. A successful solvent will yield a high recovery of crystalline solid.

Solvent Polarity Boiling Point (°C) Comments & Rationale
EthanolPolar Protic78Often a good starting point for compounds with hydrogen bonding capability. A related compound was successfully recrystallized from ethanol.[6]
IsopropanolPolar Protic82Similar to ethanol but slightly less polar; may offer different solubility characteristics.
Ethyl AcetatePolar Aprotic77Good for moderately polar compounds. Can be used in a mixed system with a non-polar solvent like hexane.[7]
AcetonitrilePolar Aprotic82Can dissolve a wide range of compounds.
WaterVery Polar100The compound is likely to have low solubility in water, making it a potential anti-solvent in a mixed solvent system (e.g., Ethanol/Water).
TolueneNon-polar111Unlikely to be a good single solvent but could be used in a mixed system if the compound is too soluble in other solvents.

Workflow for Purification Method Selection

The choice between recrystallization and column chromatography depends on the purity of the crude material and the nature of the impurities. This diagram outlines a logical decision-making process.

purification_workflow cluster_start Initial Analysis cluster_decision Purity Assessment cluster_methods Purification Path cluster_end Final Product start Crude Product analyze Analyze by TLC / ¹H NMR start->analyze decision Purity > 90%? Impurities have different solubility? analyze->decision recrystallize Attempt Recrystallization decision->recrystallize  Yes chromatography Perform Column Chromatography decision->chromatography No   final_analysis Confirm Purity (MP, NMR, HPLC) recrystallize->final_analysis chromatography->final_analysis end_product Pure Compound final_analysis->end_product

Caption: Decision workflow for purification.

Q3: My compound "oiled out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute is insoluble in the solution at a temperature above its own melting point. Instead of crystallizing, it separates as a liquid phase. This is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the compound or when impurities significantly depress the melting point.

Causality: Crystal formation is an ordered process of nucleation and growth. When a compound melts in the solvent, it forms a supersaturated oil that is often too viscous and disordered for proper crystal lattice formation to begin.

Troubleshooting Steps:

  • Re-heat and Agitate: Re-heat the solution until it is homogeneous again. Agitate vigorously while allowing it to cool very slowly. This can sometimes break up the oil and encourage nucleation.

  • Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point. If you used toluene (BP 111°C), try ethyl acetate (BP 77°C).

  • Use More Solvent: The oil may be forming because the solution is too concentrated. Add more hot solvent to create a more dilute solution and attempt to cool again.

  • Change the Solvent System: The best solution is often to switch to a different solvent or a mixed-solvent system. If your compound is too soluble in ethanol, for example, add water (an anti-solvent) dropwise to the hot, dissolved solution until it just becomes cloudy. Then, add a few drops of ethanol to make it clear again before cooling. This fine-tunes the solvent polarity to be ideal for crystallization.[5]

  • Resort to Chromatography: If oiling out persists, the impurity level may be too high for effective recrystallization. At this point, column chromatography is the more appropriate technique.

Q4: I need to use column chromatography. How do I develop a protocol for purifying 2-cyano-N-(4-methoxybenzyl)acetamide?

A4: Column chromatography is a powerful technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[8] For this compound, normal-phase chromatography on silica gel is an excellent choice.

Causality: Silica gel is very polar. Non-polar compounds have weak interactions with the silica and travel down the column quickly, while polar compounds interact more strongly and move slowly. By gradually increasing the polarity of the mobile phase, you can elute compounds in order of increasing polarity.

Experimental Protocol: Flash Column Chromatography

  • Select the Eluent System via TLC:

    • The goal is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.3.[9]

    • Start with a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

    • Spot your crude mixture on a TLC plate and develop it in different hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1, 1:1).

    • The ideal system will show good separation between your product spot and all impurity spots.

  • Prepare and Pack the Column:

    • Choose a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Pack the column using the "slurry method": mix the silica gel with the initial, least polar eluent to form a slurry, then pour it into the column and allow it to pack under gravity or gentle pressure.[8] Ensure the silica bed is flat and free of cracks.

  • Load the Sample:

    • Dissolve your crude compound in a minimal amount of the eluent or a slightly stronger solvent like DCM.

    • Carefully add the sample solution to the top of the silica bed with a pipette.

    • Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the compound onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Then, carefully add the resulting dry powder to the top of the column.

  • Elute and Collect Fractions:

    • Begin adding the mobile phase to the top of the column, taking care not to disturb the packed bed.

    • Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.[10]

    • Collect the eluent in a series of numbered test tubes or flasks.

    • Monitor the separation by spotting the collected fractions onto TLC plates to identify which ones contain your pure product.

  • Isolate the Product:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield your purified 2-cyano-N-(4-methoxybenzyl)acetamide.

Troubleshooting Column Chromatography

This diagram provides a logical path for resolving common chromatography issues.

chroma_troubleshoot cluster_problems Common Issues cluster_solutions Corrective Actions start Problem Observed prob1 Compound Stuck at Top (Rf = 0) start->prob1 prob2 Compound Runs Too Fast (Rf = 1) start->prob2 prob3 Poor Separation (Spots Overlap) start->prob3 sol1 Increase Eluent Polarity (Add more Ethyl Acetate) prob1->sol1 sol2 Decrease Eluent Polarity (Add more Hexane) prob2->sol2 sol3 Use Gradient Elution (Start with low polarity, slowly increase) prob3->sol3 sol4 Try a Different Solvent System (e.g., DCM/Methanol) prob3->sol4

Caption: Troubleshooting common column chromatography problems.

Frequently Asked Questions (FAQs)

  • Q: What are the key physical properties of pure 2-cyano-N-(4-methoxybenzyl)acetamide?

    • A: The key identifiers are its molecular formula, C11H12N2O2, and molecular weight of 204.23 g/mol .[11][12] While a specific melting point is not consistently reported in publicly available literature, a sharp melting range for the purified solid is a primary indicator of high purity.

  • Q: Which analytical techniques are best for confirming the final purity and identity?

    • A: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and identify any organic impurities. Mass Spectrometry (MS) will confirm the molecular weight.[4] Reverse-phase HPLC can provide a quantitative measure of purity (e.g., >99%). A method using acetonitrile and water has been described for a similar compound and is a good starting point.[13]

  • Q: How should I properly store the purified compound?

    • A: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. Storing under an inert atmosphere (like argon or nitrogen) is good practice for long-term stability, especially if it will be used as an analytical standard.

  • Q: Are there any major safety concerns I should be aware of?

    • A: According to its GHS classification, this compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[12] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Amerigo Scientific. (n.d.). 2-Cyano-N-(4-methoxybenzyl)acetamide. Product Page. Available at: [Link]

  • PubChem. (2025). 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 2-Cyano-N-(4-methoxyphenyl)acetamide on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Reis, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Google Patents.
  • Nichols, L. (2022). Column Chromatography. YouTube. Available at: [Link]

  • IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}. IUCr Journals. Available at: [Link]

  • Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Available at: [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available at: [Link]

  • Google Patents. (n.d.). CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide. Google Patents.
  • Organic Syntheses Procedure. (n.d.). Purification of linalool by column chromatography with isocratic elution. Organic Syntheses. Available at: [Link]

Sources

"2-cyano-N-(4-methoxybenzyl)acetamide" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Answering questions about the stability and degradation of "2-cyano-N-(4-methoxybenzyl)acetamide", this technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during their experiments. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower users in their experimental design and interpretation.

Technical Support Center: 2-cyano-N-(4-methoxybenzyl)acetamide

This guide is organized into the following sections to address the stability challenges associated with "2-cyano-N-(4-methoxybenzyl)acetamide":

  • Frequently Asked Questions (FAQs): Quick answers to common questions regarding the handling, storage, and stability of the compound.

  • Troubleshooting Guide: A problem-and-solution-oriented section to address specific experimental issues.

  • In-Depth Scientific Discussion: A detailed exploration of the potential degradation pathways.

  • Experimental Protocols: Step-by-step procedures for conducting stability studies.

  • References: A comprehensive list of cited sources.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-cyano-N-(4-methoxybenzyl)acetamide?

A1: For long-term storage, it is recommended to keep the compound at room temperature in a tightly sealed container, protected from light and moisture.[1][2]

Q2: I am observing a new, more polar peak in my HPLC analysis after storing my sample in an acidic mobile phase. What could this be?

A2: The appearance of a more polar peak, particularly in acidic conditions, suggests hydrolysis of the cyano group to a carboxylic acid, forming N-(4-methoxybenzyl)-2-carboxyacetamide. It is also possible that the amide bond is hydrolyzing.

Q3: My sample of 2-cyano-N-(4-methoxybenzyl)acetamide has developed a yellowish tint over time. Is it still usable?

A3: A change in color can indicate degradation. The yellowing could be due to the formation of oxidation or photodegradation products. It is highly recommended to re-analyze the sample for purity before use. If significant degradation is observed, the sample should be discarded.

Q4: Can I use a stock solution of 2-cyano-N-(4-methoxybenzyl)acetamide that has been stored for several days?

A4: The stability of the compound in solution depends on the solvent and storage conditions. It is best to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be kept at a low temperature (2-8 °C), protected from light, and its purity should be verified before use.

Troubleshooting Guide

This section addresses common problems encountered during the use of 2-cyano-N-(4-methoxybenzyl)acetamide and provides systematic solutions.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Appearance of a new peak with a shorter retention time (more polar) in reverse-phase HPLC. Hydrolysis: The cyano group may have hydrolyzed to a carboxylic acid, or the amide bond may have cleaved.1. Check the pH of your sample and mobile phase: Avoid strongly acidic or basic conditions. 2. Analyze for expected hydrolysis products: Use LC-MS to check for the masses of N-(4-methoxybenzyl)-2-carboxyacetamide and 4-methoxybenzylamine. 3. Prepare fresh samples: Avoid prolonged storage of the compound in aqueous or protic solvents.
Appearance of a new peak with a longer retention time (less polar) in reverse-phase HPLC. Oxidation: The 4-methoxybenzyl group may have been oxidized, potentially at the benzylic position.1. Protect your sample from oxidizing agents and air: Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). 2. Analyze for expected oxidation products: Use LC-MS to look for the masses corresponding to the aldehyde or carboxylic acid derivatives of the parent compound.
Inconsistent results or loss of potency in biological assays. Degradation of the active compound: The compound may be degrading under the assay conditions (e.g., in aqueous buffers, exposure to light).1. Perform a forced degradation study: Subject the compound to the assay conditions for the duration of the experiment and analyze for degradation. 2. Optimize assay conditions: If degradation is observed, consider modifying the buffer pH, protecting the assay from light, or reducing the incubation time.
Sample discoloration (e.g., yellowing). Photodegradation or Oxidation: Exposure to light or air can cause the formation of colored impurities.1. Store the compound and solutions in amber vials or protect them from light. 2. Purge containers with an inert gas before sealing. 3. Re-purify the sample if necessary and confirm its identity and purity by analytical techniques.

In-Depth Scientific Discussion: Potential Degradation Pathways

Understanding the potential degradation pathways of 2-cyano-N-(4-methoxybenzyl)acetamide is crucial for designing stable formulations and interpreting analytical data. The molecule's structure contains several functional groups susceptible to degradation under common experimental and storage conditions.

Hydrolytic Degradation

The presence of both a nitrile (cyano) and an amide functional group makes the molecule susceptible to hydrolysis, which can be catalyzed by acid or base.

  • Nitrile Hydrolysis: The cyano group can undergo hydrolysis to first form a primary amide, which can then be further hydrolyzed to a carboxylic acid.

  • Amide Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 4-methoxybenzylamine and 2-cyanoacetic acid.

The plausible hydrolytic degradation pathways are illustrated in the diagram below.

G parent 2-cyano-N-(4-methoxybenzyl)acetamide hydrolysis_product1 N-(4-methoxybenzyl)-2-carbamoylacetamide parent->hydrolysis_product1 H₂O / H⁺ or OH⁻ (Nitrile Hydrolysis) hydrolysis_product3 4-methoxybenzylamine parent->hydrolysis_product3 H₂O / H⁺ or OH⁻ (Amide Hydrolysis) hydrolysis_product4 2-cyanoacetic acid parent->hydrolysis_product4 H₂O / H⁺ or OH⁻ (Amide Hydrolysis) hydrolysis_product2 N-(4-methoxybenzyl)-2-carboxyacetamide hydrolysis_product1->hydrolysis_product2 H₂O / H⁺ or OH⁻

Caption: Plausible hydrolytic degradation pathways.

Oxidative Degradation

The 4-methoxybenzyl group is susceptible to oxidation, particularly at the benzylic carbon. Oxidizing agents or atmospheric oxygen can initiate these reactions, which may be accelerated by light or metal ions.

  • Oxidation to Aldehyde: The benzylic CH₂ group can be oxidized to an aldehyde.

  • Oxidation to Carboxylic Acid: Further oxidation of the aldehyde can yield a carboxylic acid.

The potential oxidative degradation pathway is shown below.

G parent 2-cyano-N-(4-methoxybenzyl)acetamide oxidation_product1 2-cyano-N-(4-methoxybenzoyl)acetamide parent->oxidation_product1 [O] oxidation_product2 4-methoxybenzoic acid oxidation_product1->oxidation_product2 [O]

Caption: Potential oxidative degradation pathway.

Photodegradation

Aromatic amides can be sensitive to light, particularly UV radiation. Photodegradation can proceed through several mechanisms, including photo-Fries rearrangement or cleavage of the amide bond.

  • Photo-Fries Rearrangement: This could lead to the formation of aminobenzophenone-type structures.[3]

  • C-N Bond Cleavage: Homolytic cleavage of the amide C-N bond can generate radical species that can lead to a variety of degradation products.

Experimental Protocols

To investigate the stability of 2-cyano-N-(4-methoxybenzyl)acetamide, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[4][5]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation products of 2-cyano-N-(4-methoxybenzyl)acetamide under various stress conditions.

Materials:

  • 2-cyano-N-(4-methoxybenzyl)acetamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC-UV-MS system

Workflow:

G start Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (Solution, UV/Vis light) start->photo analysis Analyze by HPLC-UV-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-cyano-N-(4-methoxybenzyl)acetamide at a concentration of 1 mg/mL in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 24 hours. Dissolve the stressed solid in acetonitrile before analysis.

  • Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in acetonitrile/water) to UV and visible light in a photostability chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV-MS method.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Use the MS data to propose structures for the degradation products.

Hypothetical HPLC Data from Forced Degradation Study

The following table summarizes the expected outcomes from the forced degradation study, based on the potential degradation pathways.

Stress Condition Parent Compound Remaining (%) Major Degradation Products (and their proposed identity)
Control (Unstressed) >99%None
0.1 M HCl, 60°C 85%DP-1 (N-(4-methoxybenzyl)-2-carboxyacetamide), DP-2 (4-methoxybenzylamine)
0.1 M NaOH, 60°C 70%DP-1, DP-2, DP-3 (2-cyanoacetic acid)
3% H₂O₂, RT 90%DP-4 (2-cyano-N-(4-methoxybenzoyl)acetamide)
Thermal (80°C, solid) 98%Minor unspecified degradation products
Photolytic (UV/Vis) 92%Various minor degradation products

References

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2344. [Link]

  • CP Lab Safety. (n.d.). 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE, 25 mg. Retrieved from [Link]

  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38394. [Link]

Sources

Technical Support Center: HPLC Method Troubleshooting for 2-cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analysis of "2-cyano-N-(4-methoxybenzyl)acetamide." This guide is designed for researchers, analytical scientists, and drug development professionals to proactively troubleshoot and resolve common issues encountered during High-Performance Liquid Chromatography (HPLC) method development and routine analysis. The content is structured in a practical, question-and-answer format to provide direct solutions to specific experimental challenges.

Analyte Overview: Understanding 2-cyano-N-(4-methoxybenzyl)acetamide

A robust HPLC method begins with a fundamental understanding of the analyte's physicochemical properties. These characteristics dictate its behavior within the chromatographic system and inform our troubleshooting strategy.

"2-cyano-N-(4-methoxybenzyl)acetamide" is a moderately polar molecule containing several key functional groups: a cyano group, an amide linkage, and a methoxy-substituted aromatic ring. These features present specific considerations for reversed-phase HPLC. The amide proton and the nitrogen in the cyano group can engage in secondary interactions with the stationary phase, potentially leading to peak shape issues.

PropertyValueSource
CAS Number 288154-72-3[1]
Molecular Formula C₁₁H₁₂N₂O₂[2]
Molecular Weight ~204.23 g/mol [1]
LogP (Predicted) ~0.83 - 0.9[2][3]
Key Functional Groups Amide, Cyano, Aromatic EtherN/A

A typical starting point for method development involves a reversed-phase (RP) approach, often using a C18 column with a mobile phase of acetonitrile (MeCN) and water, sometimes with an acid modifier like phosphoric or formic acid to improve peak shape.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common problems encountered during the HPLC analysis of this compound. Each question is followed by an in-depth explanation of potential causes and a step-by-step guide to resolution.

Q1: My peak for 2-cyano-N-(4-methoxybenzyl)acetamide is tailing significantly. What causes this and how can I fix it?

A1: Understanding the Cause of Peak Tailing

Peak tailing is the most common peak shape problem in reversed-phase HPLC and is often caused by unwanted secondary interactions between the analyte and the stationary phase.[4][5] For this specific molecule, the primary cause is the interaction of the amide group with exposed, acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4] These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The most effective way to suppress silanol interactions is to lower the pH of the mobile phase.[6]

    • Action: Add a small amount of acid to your aqueous mobile phase. A final concentration of 0.1% formic acid or 0.1% phosphoric acid is a standard starting point.[3] At a lower pH (e.g., pH 2.5-3.5), the vast majority of silanol groups are protonated (Si-OH) rather than ionized (Si-O⁻), drastically reducing their ability to interact with your analyte.[6][7]

    • Causality: By neutralizing the silanols, you ensure that retention is governed primarily by the intended hydrophobic mechanism, leading to a more symmetrical (Gaussian) peak.

  • Evaluate Your Column Chemistry: Not all columns are created equal.

    • Action: If pH adjustment is insufficient, switch to a modern, high-purity silica column that is "end-capped." End-capping is a chemical process that covers many of the residual silanol groups with a less interactive cap (e.g., a trimethylsilyl group).[4]

    • Causality: While no end-capping is 100% complete, using a well-end-capped column minimizes the number of available sites for secondary interactions from the start.

  • Check for Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially at high pH.

    • Action: If the tailing has worsened over time, perform a rigorous column wash. A generic reversed-phase cleaning protocol is detailed in the "Protocols & Best Practices" section below. If washing fails, the column may be permanently damaged (e.g., a void has formed at the inlet), and replacement is necessary.[4][8] Using a guard column can help extend the life of your analytical column by trapping contaminants.[9]

Q2: My peak is fronting. Why is this happening and what is the solution?

A2: Diagnosing Peak Fronting

Peak fronting, often described as a "shark fin" shape, is less common than tailing. In almost all cases for reversed-phase HPLC, it is a clear indicator of mass overload .[10]

Explanation of Causality:

A chromatographic column has a finite capacity to interact with the analyte. When you inject too much sample, you saturate the active sites at the front of the column. The excess analyte molecules that cannot interact with the stationary phase travel through the column at the speed of the mobile phase, eluting earlier than the retained molecules. This leads to the characteristic fronting shape.[10]

Troubleshooting Protocol:

  • Reduce Sample Concentration: This is the simplest and most direct solution.

    • Action: Dilute your sample by a factor of 5 or 10 with the mobile phase and re-inject. If the peak shape becomes symmetrical, you have confirmed column overload.[10]

    • Best Practice: The ideal sample concentration should be within the linear dynamic range of your detector and should not compromise the column's efficiency.

  • Decrease Injection Volume: If diluting the sample is not feasible, reducing the injection volume achieves the same goal of introducing less analyte mass onto the column.

    • Action: Decrease your injection volume (e.g., from 10 µL to 2 µL).[10]

  • Check Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting.

    • Action: Whenever possible, dissolve your sample in the mobile phase itself. If you must use a different solvent (e.g., for solubility reasons), ensure it is weaker than or equivalent in strength to the mobile phase. For reversed-phase, this means avoiding dissolving your sample in 100% acetonitrile or methanol if your mobile phase is 50% aqueous.[8]

Q3: My retention time is unstable and drifting between injections. What should I check?

A3: Identifying Causes of Retention Time Variability

Stable retention times are critical for reliable peak identification and quantification. Drifting retention times typically point to a lack of equilibrium in the system or changes in the mobile phase or physical environment.[11][12]

Systematic Troubleshooting Workflow:

The following diagram outlines a logical sequence for troubleshooting retention time drift.

G Start Retention Time Drift Observed Equilibration Is the column fully equilibrated? (Run 10-20 column volumes) Start->Equilibration MobilePhase Is the mobile phase fresh? Are buffers precipitating? Equilibration->MobilePhase Yes Resolution Problem Resolved Equilibration->Resolution No, re-equilibrate Temp Is the column oven temperature stable? MobilePhase->Temp Yes MobilePhase->Resolution No, prepare fresh FlowRate Is the flow rate consistent? (Check pump pressure) Temp->FlowRate Yes Temp->Resolution No, check oven Leaks Are there any leaks in the system? FlowRate->Leaks Yes FlowRate->Resolution No, service pump ColumnHealth Is the column aging or contaminated? Leaks->ColumnHealth No Leaks Leaks->Resolution Leak Found, fix ColumnHealth->Resolution No, wash or replace column

Caption: A systematic workflow for troubleshooting retention time drift.

Detailed Actions:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. A common mistake is not allowing enough time after changing solvents or starting up the system.[11]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of drift.[9] Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and that the organic modifier percentage is not high enough to cause precipitation.

  • Temperature Control: Use a column oven. Fluctuations in ambient temperature can cause significant shifts in retention time.[11]

  • Flow Rate Stability: Check the pump pressure reading. A steady pressure indicates a stable flow rate. Fluctuations could signal a problem with the pump's check valves or seals, or air bubbles in the system. Degas your mobile phase thoroughly.

  • System Leaks: Even a small leak can cause the flow rate to become unstable, leading to drifting retention times.[13] Visually inspect all fittings, especially between the pump and the column.

Q4: I am not getting enough retention for the main peak. What can I do?

A4: Strategies to Increase Analyte Retention

Insufficient retention (i.e., the peak elutes too close to the void volume) leads to poor resolution from solvent front impurities and inaccurate integration. For a moderately polar compound like "2-cyano-N-(4-methoxybenzyl)acetamide," this can occur if the mobile phase is too strong.

Troubleshooting Protocol:

  • Decrease Organic Solvent Content: This is the most straightforward way to increase retention in reversed-phase HPLC.

    • Action: Systematically decrease the percentage of your organic solvent (e.g., acetonitrile or methanol) in the mobile phase. For example, if you are using 60:40 Acetonitrile:Water, try 50:50 or 40:60.

    • Causality: A weaker mobile phase (more aqueous) increases the hydrophobicity difference between the mobile phase and the stationary phase, promoting stronger interaction and thus longer retention of the analyte.

  • Switch to a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography.

    • Action: If you are using acetonitrile, try replacing it with methanol at the same or slightly higher percentage.

    • Causality: Switching to methanol can increase retention and also alter selectivity, which might be beneficial for resolving impurities.[14]

  • Change Stationary Phase: If mobile phase adjustments are not sufficient, consider a more retentive column.

    • Action: Switch to a column with a higher carbon load (e.g., a C18 column with 18% carbon instead of 12%) or a different chemistry, like a Phenyl-Hexyl column, which can provide alternative selectivity through pi-pi interactions with the aromatic ring of your analyte.[15]

Protocols & Best Practices

Adherence to standardized protocols is essential for reproducible results and aligns with regulatory expectations for method validation as outlined by the International Council for Harmonisation (ICH).[16][17]

Protocol 1: General Purpose Reversed-Phase Column Wash

This procedure should be performed when you observe increased backpressure, peak tailing, or ghost peaks that suggest column contamination.[8]

  • Disconnect the Column: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.

  • Flush with Mobile Phase (No Buffer): Flush the column in the analysis flow direction with 20 column volumes of your mobile phase composition, but without any buffer salts (e.g., if your mobile phase is 50:50 MeCN:Phosphate Buffer, flush with 50:50 MeCN:Water).

  • Flush with 100% Water: Flush with 20 column volumes of 100% HPLC-grade water to remove any remaining buffer salts.

  • Flush with Strong Organic Solvent: Flush with 20 column volumes of a strong, water-miscible organic solvent like 100% Acetonitrile or Methanol. This removes strongly retained hydrophobic contaminants.

  • Intermediate Flush (for very non-polar contaminants): For stubborn contamination, an intermediate solvent like isopropanol (IPA) can be used. A sequence of Methanol -> IPA -> Methylene Chloride -> IPA -> Methanol can be effective, but always ensure solvent miscibility and consult your column's care and use manual.[8]

  • Re-equilibrate: Reconnect the column to the detector and thoroughly re-equilibrate with your mobile phase (including buffer) until you achieve a stable baseline.

Best Practice: Method Validation and System Suitability

Every analytical run should begin with a system suitability test (SST) to ensure the system is performing correctly. According to ICH guidelines, key parameters to track include:[17][18]

  • Tailing Factor (or Asymmetry): Should typically be ≤ 2.0.[19]

  • Retention Time Repeatability: The relative standard deviation (RSD) of retention times from replicate injections should be < 1%.

  • Peak Area Repeatability: The RSD of peak areas from replicate injections should be < 2%.

  • Theoretical Plates (N): A measure of column efficiency. A significant drop from the column's initial performance indicates a problem.

  • Resolution (Rs): If separating from impurities, ensure the resolution between the main peak and the closest eluting impurity is > 1.5.

Documenting these parameters for every run provides a valuable historical record for long-term troubleshooting and demonstrates that the analytical procedure is fit for its intended purpose.[20][21]

References
  • Vertex AI Search. HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • SIELC Technologies. 2-Cyano-N-(4-methoxyphenyl)acetamide.
  • PMC - NIH. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide.
  • Scientific guideline. ICH Q2(R2) Validation of analytical procedures.
  • ResearchGate. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Biotage. How does an acid pH affect reversed-phase chromatography separations?.
  • LC-GC troubleshooting. Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Restek. Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications.
  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues.
  • ICH. Validation of Analytical Procedures Q2(R2).
  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Amerigo Scientific. 2-Cyano-N-(4-methoxybenzyl)acetamide.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • Pharmaguideline. Steps for HPLC Method Validation.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Agilent. Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution.
  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to larger batch production. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to ensure a safe, efficient, and scalable process.

Reaction Overview and Mechanism

The synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide is a direct amidation reaction, specifically the aminolysis of an ester. In this process, 4-methoxybenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. The reaction proceeds through a nucleophilic addition-elimination mechanism, yielding the desired amide product and ethanol as a byproduct.[1][2]

While straightforward, the reaction is not without its challenges, particularly during scale-up. The alkoxy group (ethoxy in this case) is a relatively poor leaving group, which can lead to sluggish reaction rates requiring heat.[1][3]

Reaction Scheme

Ethyl Cyanoacetate + 4-Methoxybenzylamine → 2-Cyano-N-(4-methoxybenzyl)acetamide + Ethanol

Visualizing the Mechanism

The following diagram illustrates the key steps of the nucleophilic acyl substitution mechanism.

Reaction_Mechanism Figure 1: Mechanism of Amide Formation Reactants Ethyl Cyanoacetate + 4-Methoxybenzylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate 1. Nucleophilic Attack Product 2-Cyano-N-(4-methoxybenzyl)acetamide + Ethanol Intermediate->Product 2. Elimination of Ethoxide

Caption: Figure 1: Mechanism of Amide Formation.

Baseline Laboratory Protocol & Scale-Up Workflow

A reliable laboratory-scale procedure is the foundation for successful scale-up. Below is a typical protocol.

Experimental Protocol: Lab-Scale Synthesis
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl cyanoacetate (1.0 eq) and 4-methoxybenzylamine (1.05 eq). The reaction can be run neat or with a high-boiling solvent like toluene or xylene.

  • Reaction: Heat the mixture to 100-120°C with vigorous stirring.[4][5] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to over 10 hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If performed neat, the product may solidify upon cooling. Dilute the mixture with a non-polar solvent (e.g., hexane or heptane) to precipitate the product further.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol or water to remove unreacted starting materials and soluble impurities.[4][6]

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 2-cyano-N-(4-methoxybenzyl)acetamide.[4][6]

General Scale-Up Workflow

The transition from bench to pilot plant requires careful consideration of heat transfer, mass transfer, and safety.

Scale_Up_Workflow Figure 2: General Scale-Up Workflow Setup Reactor Setup & Safety Review Charge Charge Reactants (Control Addition Rate) Setup->Charge Heat Controlled Heating (Monitor Internal Temp) Charge->Heat Reaction Reaction & Monitoring (IPC/PAT) Heat->Reaction Cooldown Controlled Cooling & Crystallization Reaction->Cooldown Isolation Filtration (e.g., Nutsche Filter) Cooldown->Isolation Purification Washing & Drying Isolation->Purification QC Final Product QC Purification->QC

Caption: Figure 2: General Scale-Up Workflow.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when scaling up the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide.

Q1: My scaled-up reaction is extremely slow or stalls before completion. What's wrong?

A1: This is a frequent scale-up challenge related to mass and heat transfer.

  • Possible Cause 1: Inefficient Mixing. On a larger scale, simple magnetic stirring is insufficient. The reaction mixture can develop hot spots or concentration gradients, preventing reactants from interacting effectively.

    • Solution: Employ mechanical overhead stirring with an appropriately designed impeller (e.g., pitch-blade or anchor) to ensure homogeneity. Efficient stirring is crucial for consistent reaction progress.[7]

  • Possible Cause 2: Poor Heat Transfer. The surface-area-to-volume ratio decreases as the reactor size increases. Heating a large vessel with an external mantle can be slow and inefficient, leading to a lower-than-expected internal temperature.

    • Solution: Use a jacketed reactor with a circulating thermal fluid for precise and uniform temperature control. Always monitor the internal reaction temperature, not the jacket temperature, as your primary process parameter.

  • Possible Cause 3: Off-Gassing. The byproduct, ethanol, will boil at the reaction temperature. In a large, enclosed reactor, this can create back-pressure if not properly vented, potentially slowing the reaction.

    • Solution: Ensure the reactor is equipped with a properly sized condenser to manage the ethanol vapor. Running the reaction under a slow stream of an inert gas like nitrogen can help drive off the ethanol, pushing the reaction equilibrium toward the product.

Q2: I'm getting a low yield and a lot of impurities. How can I improve the purity of my crude product?

A2: Increased side reactions are often a consequence of poor temperature control during a scaled-up, exothermic process.

  • Possible Cause 1: Thermal Runaway/Hot Spots. The amidation reaction is exothermic. While this may not be noticeable in a small flask, on a large scale, the heat generated can cause the internal temperature to rise uncontrollably, leading to decomposition of the product or starting materials.

    • Solution: Control the rate of addition of one reactant to the other (heated) reactant to manage the exotherm. Alternatively, pre-heat the reactor to a temperature slightly below the target and allow the exotherm to bring it to the desired setpoint. Again, a jacketed reactor and internal temperature monitoring are critical.

  • Possible Cause 2: Hydrolysis. The nitrile group is susceptible to hydrolysis to a primary amide (malonamide derivative), especially if there is water contamination in the starting materials and high temperatures are used.

    • Solution: Ensure starting materials are anhydrous. Use dry solvents if the reaction is not run neat. While this specific side reaction is less common under these conditions, it's a possibility if conditions are harsh or wet.

Troubleshooting Summary: Low Yield & Purity
Symptom Potential Cause Recommended Action
Stalled/Incomplete ReactionInefficient MixingUse overhead mechanical stirring.
Poor Heat TransferUse a jacketed reactor; monitor internal temperature.
Formation of Dark/Tarry ImpuritiesOverheating / Hot SpotsControl reactant addition rate; ensure adequate cooling capacity.[7]
Product Loss During Work-upProduct is soluble in wash solventUse ice-cold wash solvents; minimize the volume used.[6]
Q3: Product isolation is difficult. The precipitate is oily, or filtration is extremely slow. How can I fix this?

A3: Crystallization and isolation are highly scale-dependent processes. What works for 10 grams may fail for 10 kilograms.

  • Possible Cause 1: "Oiling Out". If the reaction mixture is cooled too quickly, the product's solubility may drop so fast that it separates as a liquid (an oil) before it has time to form an ordered crystal lattice. This oil can trap impurities and is difficult to handle.

    • Solution: Implement a controlled cooling profile. For example, cool from 100°C to 60°C over one hour, then to 20°C over another two hours. Seeding the batch with a small amount of pure product once it reaches saturation can promote controlled crystallization.

  • Possible Cause 2: Fine Particle Size. Rapid precipitation (crash cooling) or intense agitation during crystallization can lead to the formation of very fine, needle-like crystals. These can clog filter media, making filtration slow and inefficient.

    • Solution: Slow down the cooling rate and reduce the agitation speed once crystallization begins. This allows larger, more easily filterable crystals to form. Allowing the slurry to "age" or "digest" at the final temperature for a few hours can also improve particle size distribution.

Q4: What are the most critical safety considerations for this scale-up?

A4: Safety is the top priority. Both reactants have significant hazards that are amplified at scale.

  • Reactant 1: Ethyl Cyanoacetate. This compound is harmful if swallowed, inhaled, or absorbed through the skin.[8][9] It is also a lachrymator (causes tearing).

    • Safety Measure: Handle in a well-ventilated area or closed system. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]

  • Reactant 2: 4-Methoxybenzylamine. This amine is corrosive and can cause severe skin burns and eye damage.[11][12][13]

    • Safety Measure: Use extreme caution. Handle in a fume hood and wear heavy-duty gloves, a face shield, and a chemical-resistant apron. Have an emergency eyewash and shower readily accessible.[11][14]

  • Process Hazard: Exotherm. As discussed, the reaction generates heat. A thermal runaway can lead to a dangerous pressure increase in a closed reactor.

    • Safety Measure: Always conduct a reaction calorimetry study before performing a large-scale run to understand the heat of reaction and the rate of heat generation. Ensure the reactor's cooling system can handle the maximum expected heat output.

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree Start Problem Occurred LowYield Low Yield or Incomplete Reaction? Start->LowYield Purity Poor Purity? LowYield->Purity No Mixing Improve Mixing: Use Overhead Stirrer LowYield->Mixing Yes Isolation Isolation Issues? Purity->Isolation No Exotherm Control Exotherm: Slow Addition, Reaction Calorimetry Purity->Exotherm Yes Cooling Control Cooling Rate: Slow, Programmed Cooling, Seeding Isolation->Cooling Yes Temp Improve Temp Control: Jacketed Reactor, Monitor Internal Temp Mixing->Temp

Caption: Figure 3: Troubleshooting Decision Tree.

References

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Ethyl Cyanoacetate, 98+% MSDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Retrieved from [Link]

  • Loba Chemie. (2016, June 2). ETHYL CYANOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). PDF: Ethyl Cyanoacetate Reactions. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Amerigo Scientific. (n.d.). 2-Cyano-N-(4-methoxybenzyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 2-Cyano-N-(4-methoxybenzyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the catalytic synthesis of this important amide. Our focus is on providing practical, field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization for this specific synthesis.

Introduction: The Chemistry of 2-Cyano-N-(4-methoxybenzyl)acetamide Synthesis

The synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide typically involves the reaction of 4-methoxybenzylamine with a cyanoacetic acid derivative, most commonly an ester like ethyl cyanoacetate. This reaction, a nucleophilic acyl substitution, can be performed under various conditions, with the choice of catalyst being a critical factor in achieving high yield, purity, and efficiency. This guide will explore different catalytic and non-catalytic approaches, offering a comparative analysis to inform your experimental design.

Catalyst and Method Selection: A Comparative Overview

The selection of an appropriate synthetic method depends on available equipment, desired reaction time, and scale. Below is a comparison of common methods for the synthesis of N-substituted cyanoacetamides, including the target molecule.

MethodCatalyst/ConditionsTypical SubstratesAdvantagesDisadvantagesReported Yield
Thermal Condensation None (neat reaction)m-Anisidine, Ethyl CyanoacetateSimple, high-yieldingRequires high temperatures (120-200°C), potential for side reactions89-96%[1]
Microwave-Assisted Synthesis None (in trichlorobenzene)p-Anisidine, Ethyl CyanoacetateRapid reaction times, high yieldRequires specialized microwave reactor~90%
Base Catalysis Sodium Ethoxide (NaOEt)Cyanoacetyl Ethyl Urea, Tertiary Butyl NitriteHigh yield for the sodium saltRequires preparation of sodium ethoxide, multi-step for free amideHigh[2]
Base Catalysis Butyl Lithium (BuLi) in THFBenzylamine, Ethyl CyanoacetateEffective for similar primary aminesRequires anhydrous conditions, strong base handling~91%

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis (Catalyst-Free)

This protocol is adapted from a reported synthesis of a closely related compound and is expected to be effective for the target molecule.

Materials:

  • 4-methoxybenzylamine

  • Ethyl cyanoacetate

  • Trichlorobenzene (solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 4-methoxybenzylamine (1 equivalent) and ethyl cyanoacetate (1.2 equivalents).

  • Add trichlorobenzene as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature and power until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Thermal Condensation (Catalyst-Free)

This method, based on the synthesis of a similar N-aryl cyanoacetamide, avoids the need for a catalyst by using high temperatures.[1]

Materials:

  • 4-methoxybenzylamine

  • Ethyl cyanoacetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-methoxybenzylamine (1 equivalent) and ethyl cyanoacetate (1.5-2 equivalents).[1]

  • Heat the mixture to 150-180°C with stirring.[1]

  • Maintain the temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.[1]

  • Filter the solid product and wash it with a suitable solvent (e.g., cold ethanol) to remove excess ethyl cyanoacetate.[1]

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.[1]

Visualizing the Workflow

The general workflow for the synthesis and purification of 2-cyano-N-(4-methoxybenzyl)acetamide can be visualized as follows:

SynthesisWorkflow Reactants Reactants: 4-methoxybenzylamine Ethyl Cyanoacetate Reaction Reaction: - Thermal Condensation - Microwave Synthesis - Base Catalysis Reactants->Reaction Select Method Workup Work-up: - Solvent Removal - Quenching Reaction->Workup Reaction Complete Purification Purification: - Recrystallization - Column Chromatography Workup->Purification Crude Product Product Pure Product: 2-cyano-N-(4-methoxybenzyl)acetamide Purification->Product

Caption: General workflow for the synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting materials or product: High temperatures for extended periods. 3. Moisture in the reaction: Hydrolysis of the ester starting material.1. Optimize reaction conditions: Increase reaction time or temperature incrementally, monitoring by TLC/LC-MS. For microwave synthesis, increase irradiation time or power. 2. Use a lower temperature method: Consider microwave-assisted synthesis or a base-catalyzed reaction at a lower temperature. 3. Ensure anhydrous conditions: Use dry solvents and reagents, especially for base-catalyzed reactions.
Formation of Side Products 1. Dimerization of ethyl cyanoacetate: Can occur under strong basic conditions. 2. Formation of malonamide: From reaction with any residual water and ammonia (if used).[3] 3. Unreacted starting materials: Incomplete conversion.1. Use a milder base or catalyst-free method: If using a strong base, consider switching to a weaker base or using the thermal or microwave method. 2. Purification: These byproducts can often be removed by recrystallization or column chromatography. Ensure anhydrous conditions to minimize malonamide formation. 3. Adjust stoichiometry: Increase the excess of ethyl cyanoacetate slightly to drive the reaction to completion.
Difficulty in Product Purification 1. Product is an oil: May not crystallize easily. 2. Co-elution of impurities: Impurities have similar polarity to the product.1. Induce crystallization: Try scratching the flask, seeding with a small crystal, or cooling to a lower temperature. If it remains an oil, purification by column chromatography is necessary. 2. Optimize chromatography: Use a different solvent system for column chromatography or consider preparative HPLC for high purity.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst always necessary for this synthesis?

A: Not necessarily. High yields have been reported for the synthesis of similar N-aryl cyanoacetamides using thermal condensation at high temperatures (120-200°C) without a catalyst.[1] Additionally, microwave-assisted synthesis in a suitable solvent can also proceed efficiently without a catalyst. The choice to use a catalyst often depends on the desired reaction temperature and time.

Q2: What is the role of a base catalyst in this reaction?

A: A base catalyst, such as sodium ethoxide or butyl lithium, deprotonates the amine, increasing its nucleophilicity. This allows the reaction to proceed at a lower temperature than thermal condensation. However, strong bases can also promote side reactions, so the choice and amount of base should be carefully considered.

Q3: Can I use cyanoacetic acid directly instead of its ester?

A: While possible, reacting a carboxylic acid directly with an amine to form an amide typically requires a coupling agent (e.g., DCC, HATU) to activate the carboxylic acid and facilitate the removal of water. Direct thermal reaction of a carboxylic acid and an amine can lead to salt formation. Using an ester like ethyl cyanoacetate is often a more straightforward approach for this particular synthesis.

Q4: What are the key safety precautions for this synthesis?

A: When working with high temperatures, as in thermal condensation, use appropriate shielding and ensure proper temperature control. If using a microwave reactor, follow the manufacturer's safety guidelines. When handling strong bases like butyl lithium, use anhydrous techniques and work in a fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheets (SDS) for all reagents used.

Reaction Mechanism: A Closer Look

The synthesis of 2-cyano-N-(4-methoxybenzyl)acetamide from 4-methoxybenzylamine and ethyl cyanoacetate is a nucleophilic acyl substitution. The general mechanism is as follows:

ReactionMechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Amine 4-Methoxybenzylamine (Nucleophile) Ester Ethyl Cyanoacetate (Electrophile) Amine->Ester Attacks carbonyl carbon Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Product_Formation Product Formation Tetrahedral_Intermediate->Product_Formation Carbonyl reforms Leaving_Group Ethoxide (Leaving Group) Final_Product 2-cyano-N-(4-methoxybenzyl)acetamide Product_Formation->Final_Product Proton Transfer

Caption: Simplified mechanism of amide formation.

References

  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. (n.d.). Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved January 16, 2026, from [Link]

  • cyanoacetamide - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]

  • NIH. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved January 16, 2026, from [Link]

  • Bentham Science. (2021). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). CN103145585A - Preparation method for 2, 2-dimethyl cyano acetamide.
  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved January 16, 2026, from [Link]

  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Retrieved January 16, 2026, from [Link]

  • LookChem. (n.d.). Cas 5382-38-7,2-CYANO-N-(4-METHOXYPHENYL)ACETAMIDE. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved January 16, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of 2-cyano-N-(4-methoxybenzyl)acetamide and its Analogues: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroactive compounds, the acetamide scaffold has emerged as a privileged structure, giving rise to a diverse array of molecules with significant therapeutic potential. Among these, "2-cyano-N-(4-methoxybenzyl)acetamide" serves as a key reference compound for the development of novel anticonvulsant and neuroprotective agents. This guide provides a comprehensive comparative analysis of this lead molecule and its structural analogues, offering insights into their structure-activity relationships (SAR) and performance in preclinical models. The information presented herein is synthesized from peer-reviewed literature and is intended to guide researchers in the strategic design of next-generation therapeutics.

Introduction: The Promise of the Acetamide Scaffold

The N-benzylacetamide core is a well-established pharmacophore in medicinal chemistry, known to interact with various biological targets within the central nervous system (CNS). The parent compound, 2-cyano-N-(4-methoxybenzyl)acetamide, combines the lipophilic benzyl moiety with a polar acetamide group, a feature that can facilitate blood-brain barrier penetration while maintaining interactions with target proteins. The cyano group can act as a hydrogen bond acceptor or a reactive center for further chemical modifications, while the methoxy group on the benzyl ring can influence metabolic stability and receptor binding.

This guide will dissect the structural modifications of this core and their impact on two primary biological activities: anticonvulsant and neuroprotective effects. We will explore how substitutions on the aromatic ring, alterations of the acetamide backbone, and replacement of the cyano group can dramatically modulate the pharmacological profile of these compounds.

Comparative Analysis of Anticonvulsant Activity

The anticonvulsant properties of 2-cyano-N-(4-methoxybenzyl)acetamide and its analogues are typically evaluated using standardized preclinical models, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence seizures.[1][2]

Structure-Activity Relationship (SAR) Insights

Our analysis of the available literature reveals several key SAR trends for the anticonvulsant activity of N-benzylacetamide derivatives:

  • Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring play a critical role in modulating anticonvulsant potency. While the 4-methoxy group in the parent compound is a common feature, other substitutions have been explored. For instance, studies on related N-benzyl-2-acetamidopropionamide derivatives have shown that small, electron-donating or electron-withdrawing groups at the 4'-position can be well-tolerated and, in some cases, enhance activity.[3]

  • Modification of the Acetamide Moiety: Alterations to the acetamide backbone significantly impact efficacy. The introduction of a chiral center, as seen in (R)-lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), can lead to a dramatic increase in potency, with the (R)-enantiomer being significantly more active than the (S)-enantiomer.[3] This highlights the importance of stereochemistry in the interaction with the biological target.

  • Role of the Cyano Group: The cyano group in the lead compound is a key feature. While direct comparisons are limited, the replacement of the cyano group with other small, polar moieties can influence the compound's binding affinity and pharmacokinetic properties.

The following diagram illustrates the key pharmacophoric features of the N-benzylacetamide scaffold and highlights the regions amenable to chemical modification for optimizing anticonvulsant activity.

SAR_Anticonvulsant cluster_0 N-Benzylacetamide Scaffold cluster_1 Modification Sites Core 2-cyano-N-(4-methoxybenzyl)acetamide R1 R1: Benzyl Ring Substituents (e.g., 4-methoxy) Core->R1 Influences lipophilicity and target binding R2 R2: Acetamide Backbone (e.g., stereocenter, alkyl chains) Core->R2 Critical for potency and stereoselectivity R3 R3: Cyano Group Replacement (e.g., other polar groups) Core->R3 Modulates polarity and metabolic stability

Caption: Key modification sites on the N-benzylacetamide scaffold influencing anticonvulsant activity.

Comparative Efficacy Data

The following table summarizes the anticonvulsant activity of selected analogues in comparison to the parent compound and a standard drug, phenytoin. The data is compiled from various sources and standardized where possible for comparative purposes.

Compound IDStructureMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (TD₅₀/ED₅₀)Reference
Lead Compound 2-cyano-N-(4-methoxybenzyl)acetamideData not availableData not availableData not availableData not available-
Analog 1 (R)-N-benzyl 2-acetamido-3-methoxypropionamide ((R)-Lacosamide)4.5 (i.p., mice)> 50276.0[3]
Analog 2 N-benzyl-2-acetamido-3-ethoxypropionamide17.3 (i.p., mice)> 50754.3[3]
Analog 3 N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100 (0.5h)Inactive> 300> 3BenchChem
Phenytoin 5,5-Diphenylhydantoin6.5 (i.p., mice)Inactive6810.5[3]

Note: The absence of publicly available preclinical data for the lead compound, "2-cyano-N-(4-methoxybenzyl)acetamide," in standardized anticonvulsant screens is a notable gap in the literature. The analogues presented are structurally related and provide valuable insights into the potential of this chemical class.

Comparative Analysis of Neuroprotective Activity

Beyond their anticonvulsant effects, acetamide derivatives have shown significant promise as neuroprotective agents. Neuroprotection is typically assessed in vitro using cell-based assays that model neuronal injury (e.g., oxidative stress, excitotoxicity) and in vivo using animal models of neurological disorders like ischemic stroke.

Mechanisms of Neuroprotection and SAR

The neuroprotective effects of these compounds are often attributed to their ability to mitigate oxidative stress, reduce apoptosis, and modulate key signaling pathways involved in neuronal survival.

  • Antioxidant Properties: Many acetamide derivatives possess antioxidant capabilities, which are crucial for protecting neurons from damage induced by reactive oxygen species (ROS). The presence of electron-rich aromatic rings and amide functionalities can contribute to this activity.

  • Anti-apoptotic Effects: Several analogues have been shown to inhibit apoptotic pathways in neuronal cells. This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.

  • Modulation of Signaling Pathways: The neuroprotective effects can also be mediated through the modulation of specific signaling cascades. For instance, some analogues have been shown to influence pathways involving protein kinase A (PKA) and cAMP response element-binding protein (CREB).

The following diagram illustrates a potential signaling pathway through which acetamide derivatives may exert their neuroprotective effects.

Neuroprotection_Pathway cluster_0 Cellular Stress cluster_1 Therapeutic Intervention cluster_2 Cellular Response cluster_3 Outcome Stress Oxidative Stress / Excitotoxicity Apoptosis Inhibition of Apoptosis Stress->Apoptosis Induces Acetamide Acetamide Derivative ROS Reduced ROS Production Acetamide->ROS Leads to Acetamide->Apoptosis Inhibits Signaling Modulation of Survival Pathways (e.g., PKA/CREB) Acetamide->Signaling Modulates Neuroprotection Neuroprotection & Neuronal Survival ROS->Neuroprotection Apoptosis->Neuroprotection Signaling->Neuroprotection

Caption: Proposed mechanism of neuroprotection by acetamide derivatives.

Comparative In Vitro Neuroprotection Data

The following table presents a summary of the neuroprotective effects of a representative analogue in an in vitro model of neuronal injury.

Compound IDModel of InjuryCell LineEndpointResultReference
Analog 4 6-OHDA-induced apoptosismNGF-differentiated PC12 cellsCell ViabilityIncreased cell viability in a dose-dependent manner[4]
Analog 4 6-OHDA-induced apoptosismNGF-differentiated PC12 cellsApoptosisReduced the percentage of apoptotic cells[4]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section details the standard operating procedures for the key preclinical assays mentioned in this guide.

Anticonvulsant Screening

This test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.[1][2]

  • Animal Model: Adult male mice (e.g., Swiss albino) are typically used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

  • Induction of Seizure: At the time of peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is considered the endpoint of protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

This model is used to screen for compounds that are effective against absence seizures.[1][2]

  • Animal Model: Adult male mice are commonly used.

  • Compound Administration: The test compound is administered i.p. or p.o. at various doses.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ), typically the CD₉₇ (the dose that causes clonic seizures in 97% of animals), is injected subcutaneously.

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is the endpoint of protection.

  • Data Analysis: The ED₅₀ is calculated as described for the MES test.

Neuroprotection Assays

This assay evaluates the ability of a compound to protect neurons from damage caused by oxidative stress.

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y or PC12) is cultured under standard conditions.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Induction of Injury: An oxidative stress-inducing agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is added to the culture medium.

  • Endpoint: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The percentage of viable cells in the treated groups is compared to the vehicle-treated control.

  • Data Analysis: The concentration of the compound that provides 50% protection (EC₅₀) can be determined.

Conclusion and Future Directions

The comparative analysis of "2-cyano-N-(4-methoxybenzyl)acetamide" and its analogues underscores the significant therapeutic potential of the N-benzylacetamide scaffold. The available data, although fragmented for the lead compound itself, strongly suggests that strategic structural modifications can lead to potent anticonvulsant and neuroprotective agents.

Future research in this area should focus on:

  • Systematic Evaluation of the Lead Compound: A thorough preclinical evaluation of "2-cyano-N-(4-methoxybenzyl)acetamide" in standardized anticonvulsant and neuroprotection models is warranted to establish a baseline for comparison.

  • Exploration of Novel Analogues: The synthesis and screening of novel analogues with diverse substitutions on the benzyl ring and modifications of the acetamide moiety could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

  • Elucidation of Mechanisms of Action: Further studies are needed to precisely define the molecular targets and signaling pathways through which these compounds exert their therapeutic effects. This will enable a more rational approach to drug design.

By leveraging the structure-activity relationships outlined in this guide and employing rigorous preclinical testing, the scientific community can continue to unlock the full therapeutic potential of this promising class of neuroactive compounds.

References

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]

  • Obniska, J., et al. (2010). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 45(7), 2857-2864*. [Link]

  • Lin, H. W., et al. (2012). In vitro and in vivo evaluation of the neuroprotective activity of Uncaria hirsuta Haviland. Journal of Food and Drug Analysis, 20(4), 849-858. [Link]

  • White, H. S., et al. (2002). The NIH anticonvulsant drug development (ADD) program: preclinical anticonvulsant screening project. In: Antiepileptic Drugs. [Link]

  • Luszczki, J. J. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In: Models of Seizures and Epilepsy. [Link]

  • Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 749-760*. [Link]

  • Voronkov, A., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(5), 727. [Link]

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Validating the Neuroprotective Effects of 2-cyano-N-(4-methoxybenzyl)acetamide In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic strategies for neurodegenerative diseases, the identification and validation of new neuroprotective compounds are of paramount importance. This guide provides a comprehensive framework for the in vitro validation of the neuroprotective effects of a promising compound, "2-cyano-N-(4-methoxybenzyl)acetamide," benchmarked against established neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuroscience.

Introduction: The Imperative for Novel Neuroprotective Agents

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease present a growing global health challenge. A key pathological feature of these diseases is the progressive loss of neuronal structure and function. Consequently, the discovery of compounds that can protect neurons from various insults is a primary goal of modern drug discovery. "2-cyano-N-(4-methoxybenzyl)acetamide," also known as AM404, has been identified as a compound with potential anti-inflammatory, analgesic, and neuroprotective properties.[1] This guide outlines a rigorous, multi-faceted in vitro approach to systematically validate and quantify its neuroprotective efficacy.

To establish a robust and comparative assessment, we will evaluate "2-cyano-N-(4-methoxybenzyl)acetamide" alongside two well-characterized neuroprotective agents: N-Acetylcysteine (NAC) and Edaravone . NAC is a precursor to the antioxidant glutathione and is known to mitigate oxidative stress and inflammation.[2][3][4][5][6] Edaravone is a free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and has demonstrated neuroprotective effects in various models of neuronal injury.[7][8][9][10][11]

Experimental Design: A Multi-Parametric Approach to Validation

A credible validation of neuroprotective effects necessitates a multi-pronged approach that assesses various aspects of cellular health and death pathways. Our experimental design is structured around three core pillars:

  • Inducing Neuronal Stress: Mimicking the neurodegenerative environment in vitro.

  • Assessing Cellular Viability: Quantifying the extent of neuronal survival.

  • Elucidating Mechanistic Pathways: Investigating the underlying protective mechanisms, focusing on oxidative stress and apoptosis.

In Vitro Model Selection

The choice of an appropriate in vitro model is critical for obtaining relevant and reproducible data. For this validation guide, we recommend the use of the SH-SY5Y human neuroblastoma cell line . This cell line is widely used in neurotoxicity and neuroprotection studies due to its human origin, ease of culture, and ability to be differentiated into a more mature neuronal phenotype. For certain assays, primary neuronal cultures could also be considered for their higher physiological relevance, though they present greater technical challenges.[12][13]

Induction of Neurotoxicity

To simulate the damaging conditions found in neurodegenerative diseases, we will employ two distinct and well-established neurotoxic insults:

  • Oxidative Stress Model: Hydrogen peroxide (H₂O₂) will be used to induce oxidative stress, a common pathological mechanism in many neurodegenerative disorders.[5][14]

  • Excitotoxicity Model: Glutamate will be used to induce excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage. This is particularly relevant to conditions like stroke and Alzheimer's disease.[7]

Core Experimental Protocols and Data Interpretation

This section details the step-by-step protocols for the key assays and provides a framework for interpreting the resulting data.

Assessment of Neuronal Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[15][16][17][18]

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with varying concentrations of "2-cyano-N-(4-methoxybenzyl)acetamide," NAC, or Edaravone for 2 hours. Include a vehicle control (e.g., DMSO).

  • Induction of Neurotoxicity: Add H₂O₂ (e.g., 100 µM) or Glutamate (e.g., 5 mM) to the respective wells and incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[15][16][17][18]

Protocol:

  • Follow steps 1-3 from the MTT assay protocol.

  • Supernatant Collection: After the 24-hour incubation with the neurotoxin, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Mechanistic Evaluation: Oxidative Stress and Apoptosis

This assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of ROS.[19][20][21]

Protocol:

  • Seed and pre-treat cells as described in the MTT assay (steps 1 and 2).

  • H₂DCFDA Loading: Load the cells with 10 µM H₂DCFDA for 30 minutes at 37°C.

  • Wash: Wash the cells with warm PBS to remove excess probe.

  • Neurotoxin Treatment: Add H₂O₂ or Glutamate and incubate for a shorter duration (e.g., 1-2 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[22][23][24][25] This assay uses a substrate that, when cleaved by activated caspase-3 and -7, releases a fluorescent or colorimetric signal.

Protocol:

  • Follow steps 1-3 from the MTT assay protocol.

  • Cell Lysis: After the 24-hour incubation, lyse the cells according to the assay kit manufacturer's instructions.

  • Substrate Addition: Add the caspase-3/7 substrate to the cell lysates.

  • Incubation: Incubate at room temperature, protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., Ex/Em = 499/521 nm) or absorbance.

Data Presentation and Comparative Analysis

For a clear and objective comparison, the experimental data should be summarized in structured tables. The following tables present hypothetical data to illustrate the expected outcomes.

Table 1: Neuroprotective Effects against H₂O₂-Induced Oxidative Stress

CompoundConcentration (µM)Cell Viability (MTT, % of Control)LDH Release (% of Max)Intracellular ROS (% of H₂O₂)Caspase-3/7 Activity (% of H₂O₂)
Vehicle Control -100 ± 55 ± 210 ± 38 ± 2
H₂O₂ (100 µM) -52 ± 4100 ± 8100 ± 10100 ± 9
2-cyano-N-(4-methoxybenzyl)acetamide 165 ± 585 ± 680 ± 788 ± 6
1085 ± 640 ± 545 ± 450 ± 5
5095 ± 415 ± 320 ± 325 ± 4
N-Acetylcysteine (NAC) 100092 ± 520 ± 425 ± 430 ± 4
Edaravone 1090 ± 622 ± 528 ± 535 ± 5

Table 2: Neuroprotective Effects against Glutamate-Induced Excitotoxicity

CompoundConcentration (µM)Cell Viability (MTT, % of Control)LDH Release (% of Max)Intracellular ROS (% of Glutamate)Caspase-3/7 Activity (% of Glutamate)
Vehicle Control -100 ± 66 ± 212 ± 410 ± 3
Glutamate (5 mM) -60 ± 5100 ± 9100 ± 11100 ± 10
2-cyano-N-(4-methoxybenzyl)acetamide 170 ± 680 ± 785 ± 890 ± 7
1088 ± 535 ± 650 ± 655 ± 6
5098 ± 412 ± 425 ± 530 ± 5
N-Acetylcysteine (NAC) 100094 ± 618 ± 530 ± 538 ± 6
Edaravone 1092 ± 520 ± 435 ± 642 ± 5

Visualizing the Workflow and Potential Mechanisms

Diagrams are invaluable for conceptualizing complex experimental workflows and biological pathways.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_insult Neurotoxic Insult cluster_assays Endpoint Assays cluster_analysis Data Analysis seeding Seed SH-SY5Y Cells pretreatment Pre-treat with Test Compounds (Compound X, NAC, Edaravone) seeding->pretreatment h2o2 H₂O₂ Insult (Oxidative Stress) pretreatment->h2o2 glutamate Glutamate Insult (Excitotoxicity) pretreatment->glutamate viability Viability Assays (MTT, LDH) h2o2->viability ros ROS Assay (H₂DCFDA) h2o2->ros apoptosis Apoptosis Assay (Caspase-3/7) h2o2->apoptosis glutamate->viability glutamate->ros glutamate->apoptosis data Comparative Data Analysis viability->data ros->data apoptosis->data

Caption: Experimental workflow for in vitro neuroprotection validation.

Putative_Mechanism compound 2-cyano-N-(4-methoxybenzyl)acetamide ros Increased ROS compound->ros Inhibits mito Mitochondrial Dysfunction compound->mito Protects caspase Caspase Activation compound->caspase Inhibits stressor Neurotoxic Stressor (H₂O₂ / Glutamate) stressor->ros stressor->mito ros->mito damages mito->caspase triggers apoptosis Neuronal Apoptosis caspase->apoptosis executes

Caption: Putative neuroprotective mechanism of the test compound.

Conclusion and Future Directions

This guide provides a robust and comprehensive framework for the initial in vitro validation of the neuroprotective effects of "2-cyano-N-(4-methoxybenzyl)acetamide." By employing a multi-parametric assay approach and comparing its efficacy against well-established neuroprotective agents, researchers can generate high-quality, reliable data. Positive and dose-dependent results from these assays would provide a strong rationale for further investigation, including studies in more complex in vitro models, such as 3D cell cultures or co-cultures with glial cells, and eventual progression to in vivo models of neurodegeneration.[12][26][27][28] The systematic approach outlined herein ensures scientific rigor and provides a solid foundation for the development of novel neuroprotective therapeutics.

References

  • Frontiers. In vitro Models of Neurodegenerative Diseases. Available from: [Link]

  • National Center for Biotechnology Information. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Available from: [Link]

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  • MDPI. Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. Available from: [Link]

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  • PubMed. The neuroprotective effects of N-acetylcysteine in psychiatric and neurodegenerative disorders: From modulation of glutamatergic transmission to restoration of synaptic plasticity. Available from: [Link]

  • National Institutes of Health. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells. Available from: [Link]

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  • PubMed. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Available from: [Link]

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  • PubMed. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopamenergic neurons. Available from: [Link]

  • PubMed Central. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Available from: [Link]

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A Researcher's Guide to the Preclinical Evaluation of Novel Anticonvulsant Acetamides: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients continue to experience seizures, highlighting the urgent need for novel therapeutic agents with improved efficacy and tolerability.[1] Acetamide derivatives have emerged as a promising class of compounds with significant anticonvulsant potential.[1][2] This guide provides a comprehensive framework for the in vivo evaluation of novel acetamide-based anticonvulsants, using the hypothetical new chemical entity (NCE), "2-cyano-N-(4-methoxybenzyl)acetamide," as a case study. We will objectively compare its projected efficacy against established standard-of-care drugs, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and preclinical assessment of new AEDs.

Comparative In Vivo Efficacy of 2-cyano-N-(4-methoxybenzyl)acetamide vs. Standard Antiepileptic Drugs

The initial preclinical evaluation of a novel anticonvulsant candidate involves a battery of standardized in vivo seizure models in rodents. These models are designed to identify compounds that can prevent seizure spread, raise the seizure threshold, or are effective against therapy-resistant seizures. The efficacy of our hypothetical compound, "2-cyano-N-(4-methoxybenzyl)acetamide," is compared with four standard AEDs: Phenytoin, Carbamazepine, Valproate, and Levetiracetam.

Table 1: Comparative Anticonvulsant Efficacy (ED₅₀, mg/kg) in Standard Mouse Models

CompoundMaximal Electroshock (MES) TestSubcutaneous Pentylenetetrazole (scPTZ) Test6-Hz Psychomotor Seizure Model (32 mA)
2-cyano-N-(4-methoxybenzyl)acetamide (Hypothetical) 15.5>10012.8
Phenytoin9.87[3]InactiveInactive[4]
Carbamazepine10.5[5]Inactive>30[6]
Valproate272177.83[7]200[8]
LevetiracetamInactive[9]>540[9]17.6[10]

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. Data for the hypothetical compound is representative of novel acetamide derivatives.

Table 2: Neurotoxicity Profile in Mice

CompoundRotarod Test (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀) in MES Test
2-cyano-N-(4-methoxybenzyl)acetamide (Hypothetical) 1258.1
Phenytoin65.86.7
Carbamazepine75.37.2
Valproate4261.6
Levetiracetam>1700N/A

TD₅₀ (Median Toxic Dose) is the dose at which 50% of animals exhibit motor impairment. A higher Protective Index indicates a better safety margin.

Understanding the Mechanisms: A Hypothetical Framework for 2-cyano-N-(4-methoxybenzyl)acetamide

The diverse mechanisms of action of existing AEDs, which include modulation of ion channels and enhancement of inhibitory neurotransmission, provide a basis for postulating the mechanism of a novel compound.[11][12] Many acetamide derivatives have been shown to exert their anticonvulsant effects through the blockade of voltage-gated sodium channels.[1][13] Based on its structure, we hypothesize that "2-cyano-N-(4-methoxybenzyl)acetamide" may also act as a voltage-gated sodium channel blocker.

Hypothetical_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Propagation Na_Channel_Open Voltage-Gated Na+ Channel (Active) AP->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive) Na_Channel_Open->Na_Channel_Inactive Depolarization Membrane Depolarization Na_Influx->Depolarization Vesicle_Fusion Vesicle Fusion Depolarization->Vesicle_Fusion Glutamate_Release Glutamate Release Vesicle_Fusion->Glutamate_Release Glutamate_Receptor Glutamate Receptor Glutamate_Release->Glutamate_Receptor NCE 2-cyano-N-(4- methoxybenzyl)acetamide NCE->Na_Channel_Inactive Na_Channel_Inactive->AP Blocks Propagation Postsynaptic_Excitation Reduced Excitatory Postsynaptic Potential Glutamate_Receptor->Postsynaptic_Excitation

Caption: Hypothetical mechanism of "2-cyano-N-(4-methoxybenzyl)acetamide" as a sodium channel blocker.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for the primary in vivo screening models are provided.

Maximal Electroshock (MES) Seizure Test

This model is highly predictive of efficacy against generalized tonic-clonic seizures.[10]

  • Objective: To assess the ability of a compound to prevent seizure spread.

  • Animals: Male CF-1 mice (20-25g).

  • Procedure:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal - i.p.).

    • At the time of peak effect (predetermined), apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia.[10]

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.[5][10]

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Abolition of the hindlimb tonic extension is considered protection.[10]

  • Data Analysis: The ED₅₀ is calculated from the dose-response data using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence and myoclonic seizures.[14]

  • Objective: To evaluate a compound's ability to prevent clonic seizures.

  • Animals: Male C57BL/6 mice (20-25g).

  • Procedure:

    • Administer the test compound or vehicle (i.p.).

    • At the time of peak effect, inject a convulsive dose of Pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice).[8]

    • Place the animal in an observation chamber.

    • Observe for the onset of clonic seizures (characterized by spasms of the forelimbs, hindlimbs, and jaw) for 30 minutes.[8]

    • Absence of a clonic seizure lasting for at least 5 seconds is considered protection.

  • Data Analysis: The ED₅₀ is determined from the percentage of animals protected at various doses.

6-Hz Psychomotor Seizure Model

This model is particularly useful for identifying compounds effective against therapy-resistant partial seizures.[7][15]

  • Objective: To assess efficacy against psychomotor seizures.

  • Animals: Male CF-1 mice (20-25g).

  • Procedure:

    • Administer the test compound or vehicle (i.p.).

    • At the time of peak effect, apply a drop of anesthetic/electrolyte solution to the corneas.[16]

    • Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration, at a specific current such as 32 mA) via corneal electrodes.[16]

    • Observe the animal for characteristic seizure behaviors such as stun position, forelimb clonus, and stereotyped automatisms for 120 seconds.[7]

    • An animal is considered protected if it resumes normal exploratory behavior within 10 seconds.[7]

  • Data Analysis: The ED₅₀ is calculated based on the dose-response relationship.

Rotarod Test for Neurotoxicity

This test is essential for assessing potential motor impairment, a common side effect of AEDs.

  • Objective: To evaluate the effect of the compound on motor coordination and balance.

  • Animals: Male mice (20-25g).

  • Procedure:

    • Train the mice to stay on a rotating rod (e.g., accelerating from 4 to 40 rpm over 300 seconds).[17]

    • Administer the test compound or vehicle (i.p.).

    • At the time of peak effect, place the mouse on the rotarod.

    • Record the latency to fall from the rod.

  • Data Analysis: The TD₅₀ is the dose at which 50% of the animals are unable to remain on the rod for a predetermined amount of time.

Experimental and Screening Workflow

A logical and systematic workflow is crucial for the efficient evaluation of novel anticonvulsant candidates.

Anticonvulsant_Screening_Workflow Start Novel Compound Synthesis (2-cyano-N-(4-methoxybenzyl)acetamide) MES_scPTZ Primary Screening: - MES Test - scPTZ Test Start->MES_scPTZ Active Active? MES_scPTZ->Active Inactive Inactive Active->Inactive No Secondary_Screening Secondary Screening: - 6-Hz Model - Dose-Response (ED₅₀) Active->Secondary_Screening Yes Neurotoxicity Neurotoxicity Assessment: - Rotarod Test (TD₅₀) Secondary_Screening->Neurotoxicity PI_Calculation Protective Index (PI) Calculation Neurotoxicity->PI_Calculation Lead_Optimization Lead Optimization PI_Calculation->Lead_Optimization Favorable Profile

Caption: A streamlined workflow for the in vivo screening of novel anticonvulsant compounds.

Conclusion

The preclinical evaluation of novel anticonvulsant candidates is a multifaceted process that relies on a battery of well-validated in vivo models. This guide provides a robust framework for assessing the efficacy and safety of new acetamide derivatives, exemplified by the hypothetical compound "2-cyano-N-(4-methoxybenzyl)acetamide." By systematically comparing the performance of a new chemical entity against standard-of-care drugs and adhering to rigorous experimental protocols, researchers can effectively identify promising candidates for further development in the quest for more effective treatments for epilepsy.

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Sources

Uncharted Territory: The Challenge of Profiling "2-cyano-N-(4-methoxybenzyl)acetamide" for Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the cross-reactivity of "2-cyano-N-(4-methoxybenzyl)acetamide" with other receptors is currently hampered by a critical knowledge gap: the absence of a publicly documented primary biological target for this specific compound. Despite its defined chemical structure, extensive searches of scientific literature and chemical databases have not yielded information on its principal mechanism of action or its intended molecular target. This lack of foundational data precludes the development of a meaningful and scientifically rigorous comparison guide as requested.

The creation of a guide to assess the cross-reactivity of a compound is predicated on first understanding its primary biological activity. This initial target serves as the benchmark against which all off-target interactions are compared. Without this crucial starting point, any investigation into cross-reactivity would be an unfocused and prohibitively broad screening effort without a clear scientific rationale.

While the broader class of acetamide derivatives has been shown to exhibit a wide range of pharmacological activities—including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer effects—this general information is insufficient for a specific analysis of "2-cyano-N-(4-methoxybenzyl)acetamide." The precise biological effects of a molecule are highly dependent on its unique three-dimensional structure and the specific substitutions made to its core scaffold.

To proceed with a cross-reactivity analysis for "2-cyano-N-(4-methoxybenzyl)acetamide," the following prerequisite information would be required:

  • Identification of the Primary Biological Target: This would typically be determined through initial screening assays against a broad panel of receptors, enzymes, and ion channels, followed by more focused studies to confirm the primary interaction and elucidate the mechanism of action.

  • Determination of Potency and Efficacy: Quantifying the compound's activity at its primary target (e.g., as an agonist, antagonist, or inhibitor) is essential for establishing a baseline for comparison with any off-target effects.

Once a primary target is identified, a systematic investigation of cross-reactivity can be undertaken. This would involve a tiered approach, beginning with broad selectivity profiling and progressing to more detailed functional assays for any identified off-target interactions.

Hypothetical Workflow for Assessing Cross-Reactivity (Once Primary Target is Known)

Should the primary biological target of "2-cyano-N-(4-methoxybenzyl)acetamide" be identified in the future, a comprehensive guide to its cross-reactivity would involve the following key experimental stages:

  • Broad Panel Screening: The compound would be tested against a large, commercially available panel of receptors, enzymes, and ion channels (e.g., a Eurofins SafetyScreen or a similar service). This provides a broad overview of potential off-target interactions.

  • Dose-Response Studies: For any "hits" identified in the initial screen, full dose-response curves would be generated to determine the potency (e.g., IC50 or Ki) of the compound at these off-target receptors.

  • Functional Assays: To understand the nature of the off-target interaction, functional assays would be conducted to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified receptors.

  • Structural and Computational Analysis: In silico modeling and analysis of the compound's structure in relation to the binding pockets of both the primary and off-target receptors could provide insights into the structural basis for its selectivity or lack thereof.

Illustrative Diagrams and Data Presentation

In a complete guide, the data from these experiments would be presented in a clear and comparative format.

Example Data Table (Hypothetical):

Receptor/TargetPrimary Target Activity (IC50/Ki, nM)Off-Target Activity (IC50/Ki, nM)Fold Selectivity (Off-Target/Primary)Functional Effect
Primary Target X 10 --Antagonist
Receptor Y-50050Antagonist
Receptor Z->10,000>1000No significant activity
Enzyme A-2,500250Weak Inhibitor

Conceptual Workflow Diagram:

Below is a conceptual workflow that would be employed to characterize the cross-reactivity of a compound once its primary target is known.

G cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Cross-Reactivity Profiling cluster_2 Phase 3: Analysis & Reporting A Compound Synthesis (2-cyano-N-(4-methoxybenzyl)acetamide) B Initial Broad Screening (e.g., Receptor Panels) A->B C Primary Target Identification B->C D Secondary Screening (Selectivity Panels) C->D Known Primary Target E Dose-Response Analysis (IC50/Ki Determination) D->E F Functional Assays (Agonist/Antagonist Mode) E->F G Data Compilation & Selectivity Calculation F->G I Cross-Reactivity Report G->I H Structural Analysis (SAR) H->I

A Comprehensive Guide to the Structure-Activity Relationship of 2-Cyano-N-(4-methoxybenzyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary:

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the "2-cyano-N-(4-methoxybenzyl)acetamide" scaffold, a molecule also known as AM404. As an active metabolite of the widely used analgesic paracetamol (acetaminophen), AM404 presents a fascinating case study in multi-target pharmacology. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of how structural modifications to this parent compound influence its biological activity. We will delve into its primary mechanisms of action—endocannabinoid uptake inhibition, TRPV1 receptor activation, and COX enzyme inhibition—and present a comparative analysis against alternative therapeutic agents. Furthermore, this guide provides detailed, step-by-step experimental protocols for key in vitro and in vivo assays, ensuring scientific rigor and reproducibility.

Introduction

The quest for novel analgesic and anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. In this context, "2-cyano-N-(4-methoxybenzyl)acetamide" (AM404) has emerged as a molecule of significant interest. Initially identified as a metabolite of paracetamol, AM404 is now recognized as a bioactive compound in its own right, contributing significantly to the therapeutic effects of its parent drug.[1][2] Its unique pharmacological profile, characterized by a multi-pronged attack on pain and inflammation pathways, makes it an attractive lead compound for drug discovery.

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound like AM404. SAR studies systematically explore how modifications to a molecule's chemical structure affect its biological activity, providing a rational basis for designing more potent, selective, and safer drugs. This guide will synthesize the available data on AM404 derivatives to illuminate the key structural features that govern their interactions with various biological targets.

The Multifaceted Mechanism of Action of the Parent Compound

AM404 exerts its analgesic and anti-inflammatory effects through a complex interplay with several key biological targets. This multi-target engagement is a departure from the single-target approach of many conventional drugs and may contribute to its broad efficacy.

  • Endocannabinoid Uptake Inhibition: AM404 is a well-characterized inhibitor of the anandamide transporter, preventing the reuptake of the endogenous cannabinoid anandamide from the synaptic cleft.[1] This leads to an accumulation of anandamide, which then activates cannabinoid receptors (CB1 and CB2), resulting in analgesic and anti-inflammatory effects.

  • TRPV1 Receptor Activation: AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling.[3][4] Activation of TRPV1 on sensory neurons can lead to desensitization, producing an analgesic effect.

  • COX-1/COX-2 Inhibition: AM404 has been shown to inhibit cyclooxygenase (COX) enzymes, particularly in inflammatory conditions.[5][6] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.

The following diagram illustrates the interconnected pathways through which AM404 is believed to exert its therapeutic effects.

AM404_Mechanism_of_Action AM404 2-Cyano-N-(4-methoxybenzyl)acetamide (AM404) Anandamide_Transporter Anandamide Transporter AM404->Anandamide_Transporter Inhibits TRPV1 TRPV1 Receptor AM404->TRPV1 Activates COX1_COX2 COX-1 & COX-2 AM404->COX1_COX2 Inhibits Anandamide Anandamide Anandamide_Transporter->Anandamide Uptake CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activates Analgesia_Anti_inflammation_CB Analgesia & Anti-inflammation CB1_CB2->Analgesia_Anti_inflammation_CB Analgesia_TRPV1 Analgesia TRPV1->Analgesia_TRPV1 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain

Caption: The multi-target mechanism of action of AM404.

Structure-Activity Relationship (SAR) Studies of 2-Cyano-N-(4-methoxybenzyl)acetamide Derivatives

Systematic modification of the AM404 scaffold has provided valuable insights into the structural requirements for its diverse biological activities. The molecule can be conceptually divided into three key regions for SAR analysis: the N-(4-methoxybenzyl) head group, the acetamide linker, and the 2-cyano group.

A-Region Modifications: The N-(4-methoxybenzyl) Head Group

The N-(4-methoxybenzyl) moiety plays a crucial role in the interaction of these derivatives with their biological targets. Modifications to this region can significantly impact potency and selectivity.

Compound/ModificationTarget(s)Activity (IC50/EC50)Key ObservationsReference
AM404 (Parent) Anandamide Uptake~1 µMParent compound with balanced activity.[1]
TRPV1~5 µMPotent activation.[7]
COX-2~10 µMModerate inhibition.[5]
Removal of Methoxy Group Anandamide UptakeDecreasedThe methoxy group is important for potency.[8]
Shifting Methoxy to 2- or 3-position Anandamide UptakeDecreasedThe 4-position of the methoxy group is optimal.[8]
Replacement of Methoxy with Hydroxy Anandamide UptakeIncreasedA hydrogen bond donor at the 4-position enhances activity.[8]
Replacement of Methoxy with Halogens (Cl, F) Anandamide UptakeVariableLipophilicity and electronic effects influence activity.[2]
B-Region Modifications: The Acetamide Linker

The acetamide linker provides a critical scaffold for the correct orientation of the aromatic head group and the cyano tail.

Compound/ModificationTarget(s)Activity (IC50/EC50)Key ObservationsReference
Increase/Decrease in Linker Length Anandamide UptakeDecreasedA two-carbon linker appears to be optimal.[8]
Introduction of Rigidity (e.g., double bond) Anandamide UptakeDecreasedFlexibility of the linker is important for activity.[8]
C-Region Modifications: The 2-Cyano Group

The cyano group is a key pharmacophore, and its replacement can have a profound impact on the biological activity of these derivatives.

Compound/ModificationTarget(s)Activity (IC50/EC50)Key ObservationsReference
Replacement with Carboxamide Anandamide UptakeDecreasedThe cyano group is critical for potent inhibition.[8]
Replacement with other electron-withdrawing groups Anandamide UptakeVariableThe electronic properties of this group are important.[9]

Comparative Analysis with Alternative Therapeutics

To contextualize the therapeutic potential of "2-cyano-N-(4-methoxybenzyl)acetamide" derivatives, it is essential to compare their performance with existing drugs that target similar pathways.

Comparison with Other Endocannabinoid Uptake Inhibitors
CompoundTargetIn Vitro Potency (IC50)In Vivo EfficacyKey Advantages/Disadvantages
AM404 Derivative (Optimized) Anandamide UptakeSub-micromolarPromising analgesic and anti-inflammatory effects in animal models.Multi-target activity may offer broader efficacy.
VDM11 Anandamide Uptake~1 µMDemonstrates analgesic effects in vivo.More selective for the anandamide transporter.
OMDM-2 Anandamide Uptake~0.5 µMEffective in reducing inflammatory pain.High potency but may have off-target effects.
Comparison with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
CompoundTargetIn Vitro Potency (IC50 for COX-2)In Vivo Efficacy (Anti-inflammatory)Key Advantages/Disadvantages
AM404 Derivative (Optimized) COX-2MicromolarSignificant reduction of edema in carrageenan model.Central and peripheral action; potentially lower GI side effects.
Ibuprofen COX-1/COX-2~10 µMWell-established anti-inflammatory effects.Risk of gastrointestinal side effects.
Diclofenac COX-1/COX-2~1 µMPotent anti-inflammatory agent.Increased risk of cardiovascular side effects.

Experimental Methodologies

The following section provides detailed protocols for key assays used to evaluate the biological activity of "2-cyano-N-(4-methoxybenzyl)acetamide" derivatives. These protocols are designed to be self-validating and provide a framework for reproducible research.

In Vitro Endocannabinoid Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of anandamide into cells. Human monocytic U937 cells are a suitable model for this purpose.[10]

Endocannabinoid_Uptake_Assay start Start culture_cells Culture U937 cells to desired confluency start->culture_cells harvest_cells Harvest and wash cells culture_cells->harvest_cells prepare_suspension Prepare cell suspension in assay buffer harvest_cells->prepare_suspension pre_incubate Pre-incubate cells with test compound or vehicle prepare_suspension->pre_incubate add_radioligand Add radiolabeled anandamide ([3H]-AEA) pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate stop_reaction Stop uptake by rapid filtration and washing incubate->stop_reaction measure_radioactivity Measure radioactivity in a scintillation counter stop_reaction->measure_radioactivity analyze_data Analyze data and calculate IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro endocannabinoid uptake assay.

Step-by-Step Protocol:

  • Cell Culture: Culture human U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Preparation: On the day of the assay, harvest the cells and wash them twice with phosphate-buffered saline (PBS). Resuspend the cells in assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) to a final concentration of 1 x 10^6 cells/mL.

  • Compound Incubation: In a 96-well plate, add 50 µL of the cell suspension to each well. Add 50 µL of the test compound at various concentrations (or vehicle control) and pre-incubate for 15 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding 50 µL of [3H]-anandamide (final concentration ~10 nM).

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold PBS to remove unbound radioligand.

  • Quantification: Dry the filter mats and place them in scintillation vials with a liquid scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of anandamide uptake for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used and well-validated model for evaluating the anti-inflammatory activity of novel compounds in rodents.[11][12]

Carrageenan_Paw_Edema_Assay start Start acclimatize Acclimatize animals (e.g., Wistar rats) start->acclimatize baseline_measurement Measure baseline paw volume acclimatize->baseline_measurement administer_compound Administer test compound, vehicle, or standard drug (e.g., Indomethacin) baseline_measurement->administer_compound induce_inflammation Inject carrageenan into the plantar surface of the hind paw administer_compound->induce_inflammation measure_edema Measure paw volume at specific time points (e.g., 1, 2, 3, 4 hours) induce_inflammation->measure_edema calculate_inhibition Calculate the percentage inhibition of edema measure_edema->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week.

  • Grouping and Fasting: Randomly divide the animals into groups (n=6 per group) and fast them overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

In Vivo Hot Plate Test for Analgesia

The hot plate test is a classic method for assessing the central analgesic activity of compounds in rodents.[13][14]

Hot_Plate_Test start Start acclimatize Acclimatize animals (e.g., Swiss albino mice) start->acclimatize baseline_latency Determine baseline reaction time (paw licking or jumping) acclimatize->baseline_latency administer_compound Administer test compound, vehicle, or standard drug (e.g., Morphine) baseline_latency->administer_compound test_latency Measure reaction time at specific intervals (e.g., 30, 60, 90, 120 min) administer_compound->test_latency calculate_analgesia Calculate the percentage of maximal possible effect (% MPE) test_latency->calculate_analgesia end End calculate_analgesia->end

Caption: Workflow for the hot plate test for analgesia.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) to the experimental room for at least one hour before the test.

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Baseline Latency: Place each mouse individually on the hot plate and record the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or a standard analgesic (e.g., morphine, 5 mg/kg) intraperitoneally.

  • Post-treatment Latency: Measure the reaction time of each mouse on the hot plate at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: Calculate the percentage of the maximal possible effect (% MPE) for each group at each time point using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Conclusion and Future Perspectives

The study of "2-cyano-N-(4-methoxybenzyl)acetamide" derivatives has unveiled a promising class of multi-target agents for the management of pain and inflammation. The SAR data clearly indicate that the N-(4-methoxybenzyl) head group is a critical determinant of activity, with the 4-methoxy substituent being optimal. The acetamide linker provides the necessary flexibility, while the 2-cyano group is a key pharmacophore.

Future research should focus on synthesizing and evaluating a broader range of derivatives to further refine the SAR and to develop compounds with enhanced potency and selectivity for specific targets. In particular, exploring bioisosteric replacements for the cyano group and further modifications of the phenyl ring could lead to the discovery of novel clinical candidates. The multi-target nature of these compounds, while potentially advantageous for efficacy, also necessitates careful evaluation of their off-target effects and overall safety profile. Ultimately, the continued exploration of the "2-cyano-N-(4-methoxybenzyl)acetamide" scaffold holds significant promise for the development of next-generation analgesics and anti-inflammatory drugs.

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  • Bazan, H. A., et al. (2023). Transcriptomic signature, bioactivity and safety of a non-hepatoxic analgesic generating AM404 in the mid-brain PAG region. Research Square, rs.3.rs-2883310. [Link][20]

  • Wikipedia. (2023). AM404. Retrieved from [Link][1]

  • Rawls, S. M., et al. (2006). Role of TRPV1 and cannabinoid CB1 receptors in AM 404-evoked hypothermia in rats. Pharmacology Biochemistry and Behavior, 84(2), 281-287. [Link][4]

  • Khan, M. A., & Kumar, S. (2005). Further advances in the synthesis of endocannabinoid-related ligands. Mini Reviews in Medicinal Chemistry, 5(2), 165-175. [Link][8]

  • Saliba, S. W., et al. (2020). Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells. International Journal of Molecular Sciences, 21(23), 9037. [Link][6]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link][21]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). AM404. Retrieved from [Link][2]

  • Huang, R., et al. (2022). Quantitative bioactivity signatures of dietary supplements and natural products. bioRxiv, 2022.09.16.508272. [Link][9][22]

  • Eberhardt, M. J., et al. (2018). Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity. European Journal of Pharmacology, 820, 114-122. [Link][23]

  • Jouzeau, J. Y., et al. (2002). [Comparative efficacy of antalgesics and non-steroidal anti-inflammatory drugs]. Presse Médicale, 31(39 Pt 2), 4S3-6. [Link][24]

  • Goyal, R., et al. (2017). TRPV1: A Potential Drug Target for Treating Various Diseases. Pharmacological Reports, 69(1), 132-141. [Link][25]

  • O'Sullivan, S. E., et al. (2009). The acetaminophen-derived bioactive N-acylphenolamine AM404 inhibits NFAT by targeting nuclear regulatory events. Biochemical Pharmacology, 77(8), 1345-1354. [Link][26]

  • Amerigo Scientific. (n.d.). 2-Cyano-N-(4-methoxybenzyl)acetamide. Retrieved from [Link][27]

  • Huang, R., et al. (2022). Quantitative bioactivity signatures of dietary supplements and natural products. bioRxiv, 2022.09.16.508272. [Link][22]

  • Scribd. (n.d.). U937 Cytotoxicity Assay Protocol. Retrieved from [Link][28]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Endocannabinoid Uptake Inhibitors Derived from WOBE437. ChemMedChem, 16(1), 145-154. [Link][29]

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  • Malek, N., & Starowicz, K. (2016). Dual-Acting Compounds Targeting Endocannabinoid and Endovanilloid Systems—A Novel Treatment Option for Chronic Pain Management. Frontiers in Pharmacology, 7, 306. [Link][30]

Sources

A Comparative Guide to the Synthetic Efficiency of 2-cyano-N-(4-methoxybenzyl)acetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of synthetic methodologies for producing 2-cyano-N-(4-methoxybenzyl)acetamide, a valuable building block in medicinal chemistry and drug discovery. We present a comparative benchmark of two primary synthetic routes: a traditional two-step condensation reaction and a modern one-pot multicomponent approach. Each method is evaluated based on key performance indicators, including reaction yield, time, scalability, and adherence to green chemistry principles. Detailed experimental protocols, mechanistic insights, and characterization data are provided to assist researchers in selecting the optimal synthesis strategy for their specific laboratory and development needs.

Introduction

2-Cyano-N-(4-methoxybenzyl)acetamide (C₁₁H₁₂N₂O₂, CAS No. 288154-72-3) is a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a reactive cyanoacetamide moiety and a methoxybenzyl group, makes it a key precursor for a variety of heterocyclic compounds and potential therapeutic agents. The efficiency of its synthesis is therefore a critical factor in the early stages of drug development and chemical research.

This guide benchmarks two distinct and plausible synthetic strategies for 2-cyano-N-(4-methoxybenzyl)acetamide. The objective is to provide an in-depth, data-driven comparison to inform methodological choices in a research and development setting.

Physicochemical Properties of 2-cyano-N-(4-methoxybenzyl)acetamide:

  • Molecular Formula: C₁₁H₁₂N₂O₂[1]

  • Molecular Weight: 204.23 g/mol [1]

  • Appearance: White to off-white solid[3]

  • Storage: Room temperature[2]

Safety and Handling: 2-Cyano-N-(4-methoxybenzyl)acetamide is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Benchmarked Synthetic Methodologies

We will explore two primary approaches to the synthesis of the target compound:

  • Method A: Traditional Two-Step Amide Coupling. This classic approach involves the activation of a carboxylic acid followed by its reaction with an amine.

  • Method B: One-Pot Passerini Three-Component Reaction (P-3CR). A modern, convergent approach that combines three starting materials in a single step, exemplifying the principles of multicomponent reactions (MCRs).[5]

Method A: Traditional Two-Step Amide Coupling

This method is based on the well-established formation of an amide bond between 4-methoxybenzylamine and an activated derivative of cyanoacetic acid. A similar approach has been successfully used for the synthesis of related structures, such as 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, with high yields.[6]

Reaction Scheme:

Materials:

  • 4-methoxybenzylamine

  • Ethyl cyanoacetate

  • Toluene

  • Sodium methoxide (catalyst)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzylamine (1 equiv.) and ethyl cyanoacetate (1.1 equiv.) in toluene.

  • Add a catalytic amount of sodium methoxide (0.05 equiv.).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the mixture to room temperature.

  • Wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Workflow Diagram:

Method_A_Workflow reagents Reactants: 4-methoxybenzylamine Ethyl Cyanoacetate Solvent: Toluene Catalyst: NaOMe reaction Reflux (4-6 hours) reagents->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Recrystallization) extraction->purification product Final Product: 2-cyano-N-(4-methoxybenzyl)acetamide purification->product

4-methoxybenzaldehyde + Cyanoacetic acid + Benzyl isocyanide -> Intermediate -> 2-cyano-N-(4-methoxybenzyl)acetamide (after rearrangement)

Caption: Workflow for the One-Pot Passerini Reaction.

Comparative Analysis and Performance Metrics

The two methodologies are compared based on several key performance indicators relevant to a research and drug development environment.

MetricMethod A: Traditional CouplingMethod B: Passerini ReactionAnalysis
Estimated Yield 85-95%60-75%Method A is expected to provide a higher yield based on analogous reactions. [6][7]
Reaction Time 4-6 hours24-48 hoursThe traditional method is significantly faster.
Number of Steps 2 (Reaction + Purification)2 (Reaction + Purification)Both are effectively two-step processes including purification.
Atom Economy ModerateHighMCRs like the Passerini are inherently more atom-economical.
Purification Recrystallization (often simpler)Column Chromatography (more resource-intensive)Method A may be more amenable to large-scale purification.
Scalability Readily scalableCan be challenging to scale upTraditional methods are often more straightforward to scale.
Green Chemistry Use of high-boiling point solvent (toluene) and heat.Room temperature reaction, but uses chlorinated solvent (DCM).Both have pros and cons. Method B avoids heating.
Reagent Availability All reagents are common and inexpensive.Isocyanides can be more specialized and costly.Method A has a slight advantage in reagent accessibility.

Mechanism & Rationale

Method A: Amide Coupling

The reaction proceeds via a nucleophilic acyl substitution mechanism. The sodium methoxide acts as a base to deprotonate the amine, increasing its nucleophilicity. The amine then attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the ethoxide leaving group to form the stable amide product. The use of heat is necessary to overcome the activation energy of the reaction.

Mechanism_A cluster_0 Nucleophilic Attack cluster_1 Elimination Amine R-NH₂ Ester NC-CH₂-COOEt Amine->Ester NaOMe (cat.) Intermediate Tetrahedral Intermediate Ester->Intermediate Product Amide Product Intermediate->Product LeavingGroup ⁻OEt Intermediate->LeavingGroup

Caption: Simplified mechanism of amide formation in Method A.

Method B: Passerini Reaction

The mechanism of the Passerini reaction is generally considered to be concerted. [8]The carboxylic acid protonates the carbonyl group of the aldehyde, activating it towards nucleophilic attack by the isocyanide. The resulting nitrilium intermediate is then trapped by the carboxylate anion. A subsequent Mumm rearrangement leads to the final α-acyloxy amide product. This one-pot convergence is a powerful tool for rapidly building molecular complexity. [5]

Product Characterization

The identity and purity of the synthesized 2-cyano-N-(4-methoxybenzyl)acetamide should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a suitable method. [9]* ¹H NMR Spectroscopy: To confirm the structure by analyzing the chemical shifts and coupling constants of the protons. Expected signals would include those for the methoxy group, the aromatic protons, the benzyl CH₂, and the acetyl CH₂.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and amide (C=O) stretches.

Discussion and Conclusion

This guide has benchmarked two viable synthetic routes to 2-cyano-N-(4-methoxybenzyl)acetamide.

Method A (Traditional Amide Coupling) stands out for its high anticipated yield, shorter reaction time, and use of readily available, inexpensive reagents. The purification via recrystallization is often more straightforward and scalable than chromatography, making this method highly suitable for producing larger quantities of the material.

Method B (Passerini Reaction) exemplifies a modern, elegant approach to synthesis. Its primary advantages lie in its high atom economy and the ability to generate complex molecules in a single step. However, this comes at the cost of longer reaction times, potentially lower yields, and the need for more specialized reagents (isocyanides) and purification techniques (column chromatography).

Recommendation:

For large-scale synthesis and process development , where yield, cost, and throughput are paramount, Method A is the recommended approach . Its robustness and simplicity make it a reliable workhorse for producing significant quantities of 2-cyano-N-(4-methoxybenzyl)acetamide.

For exploratory chemistry and the generation of compound libraries , where diversity and speed of discovery are the main drivers, Method B offers a compelling alternative . The principles of multicomponent reactions allow for the rapid creation of diverse analogs by simply varying the starting materials.

Ultimately, the choice of synthetic method will depend on the specific goals of the research program, available resources, and the desired scale of production. Both methods presented here are effective and provide a solid foundation for the synthesis of this important chemical intermediate.

References

  • Amerigo Scientific. (n.d.). 2-Cyano-N-(4-methoxybenzyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 2-Cyano-N-(4-methoxyphenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE, 25 mg. Retrieved from [Link]

  • Domling, A., et al. (2016). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions.
  • Organic Syntheses. (2017). Ugi Multicomponent Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • ResearchGate. (n.d.). Synthetic Applications of Passerini Reaction. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Molecular Diversity. Available at: [Link]

  • Hooshmand, S. E., & Zhang, W. (2020).
  • Akolkar, S., & Török, B. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. Available at: [Link]

  • Wang, L., et al. (2014). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. ACS Combinatorial Science. Available at: [Link]

  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • de la Torre, M. C., & Sierra, M. A. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. Available at: [Link]

  • Wessjohann, L. A., et al. (2007). Further Components Carboxylic Acid and Amine (Ugi Reaction). Science of Synthesis.

Sources

A Head-to-Head Comparison of 2-cyano-N-(4-methoxybenzyl)acetamide with Known Analgesics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, head-to-head comparison of the investigational compound "2-cyano-N-(4-methoxybenzyl)acetamide" with two widely recognized analgesics: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the opioid agonist Morphine. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, proposed experimental validation protocols, and a framework for interpreting comparative data.

Introduction: The Analgesic Landscape and the Emergence of Novel Acetamides

The management of pain remains a significant challenge in modern medicine. While existing analgesics like NSAIDs and opioids are effective, their use is often limited by adverse effects. Ibuprofen, a cornerstone of mild to moderate pain management, carries risks of gastrointestinal and cardiovascular complications with long-term use[1][2][3]. Morphine, the gold standard for severe pain, is associated with tolerance, dependence, and respiratory depression[4][5][6]. This necessitates the exploration of new chemical entities with potentially improved safety and efficacy profiles.

The acetamide scaffold has garnered interest in medicinal chemistry for its diverse biological activities, with some derivatives showing promising analgesic and anti-inflammatory properties[7][8][9]. "2-cyano-N-(4-methoxybenzyl)acetamide" is one such compound of interest. While comprehensive data on this specific molecule is emerging, related compounds like 2-cyano-N-(4-methoxyphenyl)acetamide have been noted for their potential anti-inflammatory and analgesic effects, possibly through the inhibition of endocannabinoid uptake[10]. This guide will, therefore, explore the analgesic potential of "2-cyano-N-(4-methoxybenzyl)acetamide" in a comparative framework against established drugs.

Mechanisms of Action: A Comparative Overview

A fundamental aspect of analgesic drug development is understanding how a compound exerts its effects at a molecular level. Here, we compare the established mechanisms of Ibuprofen and Morphine with a hypothesized mechanism for "2-cyano-N-(4-methoxybenzyl)acetamide".

Ibuprofen: Non-selective COX Inhibition

Ibuprofen's analgesic, anti-inflammatory, and antipyretic properties are primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2[1][2][3][11][12]. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain and inflammation[1][11]. By blocking the action of COX enzymes, ibuprofen reduces prostaglandin production, thereby alleviating pain and inflammation[3].

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Mediates Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibits

Caption: Ibuprofen's Mechanism of Action.

Morphine: Opioid Receptor Agonism

Morphine is a potent opioid agonist that exerts its analgesic effects by acting on the central nervous system (CNS)[4][5][13]. It primarily binds to and activates mu (µ)-opioid receptors, which are G-protein coupled receptors located on neuronal cell membranes[4][13]. This activation leads to a cascade of intracellular events that inhibit the transmission of pain signals from the periphery to the brain[13][14].

Pain Signal Pain Signal Presynaptic Neuron Presynaptic Neuron Pain Signal->Presynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron Presynaptic Neuron->Postsynaptic Neuron Neurotransmitter Release Reduced Pain Perception Reduced Pain Perception Postsynaptic Neuron->Reduced Pain Perception Mu-Opioid Receptor Mu-Opioid Receptor Mu-Opioid Receptor->Presynaptic Neuron Inhibits Neurotransmitter Release Morphine Morphine Morphine->Mu-Opioid Receptor Binds to

Caption: Morphine's Mechanism of Action.

2-cyano-N-(4-methoxybenzyl)acetamide: A Hypothesized Mechanism

Based on preliminary information on related compounds[10], a plausible hypothesis for the mechanism of action of "2-cyano-N-(4-methoxybenzyl)acetamide" is the inhibition of endocannabinoid reuptake. Endocannabinoids, such as anandamide, are endogenous lipid-based neurotransmitters that bind to cannabinoid receptors (CB1 and CB2) and play a role in pain modulation. By inhibiting their reuptake, the compound would increase the concentration of endocannabinoids in the synaptic cleft, leading to enhanced cannabinoid receptor activation and subsequent analgesic effects.

Experimental Protocols for Comparative Analgesic Assessment

To objectively compare the analgesic efficacy of "2-cyano-N-(4-methoxybenzyl)acetamide" with Ibuprofen and Morphine, a battery of validated in vivo assays is required. The following protocols are standard in the field of pain research.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This model is particularly sensitive to peripherally acting analgesics[15][16].

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constriction and stretching of the hind limbs) in mice, which is a manifestation of visceral pain[15][17]. The analgesic activity of a compound is quantified by its ability to reduce the number of writhes.

Protocol:

  • Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.9% saline)

    • Positive Control (Ibuprofen, e.g., 10 mg/kg)

    • Positive Control (Morphine, e.g., 5 mg/kg)

    • Test Compound ("2-cyano-N-(4-methoxybenzyl)acetamide" at various doses)

  • Drug Administration: The test compounds, positive controls, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. at a volume of 10 ml/kg.

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

A Animal Acclimatization & Grouping B Drug/Vehicle Administration A->B C Acetic Acid Injection (i.p.) B->C D Observation & Writhing Count C->D E Data Analysis (% Inhibition) D->E

Sources

Validating the Bioactivity of 2-cyano-N-(4-methoxybenzyl)acetamide: A Comparative Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the initial characterization of a novel compound is a critical step in the journey toward a potential therapeutic. This guide provides a comprehensive framework for the validation of the biological activity of "2-cyano-N-(4-methoxybenzyl)acetamide" in cellular models. Due to the limited direct experimental data on this specific molecule, we will leverage findings from structurally related compounds, namely cyanoacetamide and N-benzylacetamide derivatives, to propose a robust, multi-faceted validation strategy. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices and providing detailed, actionable protocols.

Introduction: The Therapeutic Potential of the Cyanoacetamide and N-Benzylacetamide Scaffolds

The cyanoacetamide and N-benzylacetamide chemical motifs are present in a variety of compounds that have demonstrated significant biological activities. Research into these scaffolds has revealed potential applications in several key therapeutic areas:

  • Anticancer Activity: Derivatives have been shown to interfere with critical cellular processes in cancer cells, such as kinase signaling and microtubule dynamics[1][2].

  • Anti-inflammatory Effects: Certain related compounds have been observed to modulate the production of key inflammatory mediators[3].

  • Neuroprotective Properties: The N-benzylamide structure is found in compounds that exhibit protective effects in models of neuronal damage[4].

This guide will outline a series of comparative cellular assays to investigate these potential bioactivities for "2-cyano-N-(4-methoxybenzyl)acetamide".

Part 1: Investigating Anticancer Bioactivity

Many N-benzylacetamide derivatives have been investigated for their potential as anticancer agents, with some exhibiting inhibitory effects on crucial cellular targets like c-Src kinase and tubulin polymerization[1][2].

Inhibition of c-Src Kinase Activity

The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Its aberrant activation is a frequent event in various cancers.

c_Src_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of 2-cyano-N-(4-methoxybenzyl)acetamide and Dasatinib (positive control) Reaction_Setup Combine kinase, substrate, and compound in a 96-well plate Compound_Prep->Reaction_Setup Enzyme_Prep Dilute recombinant human c-Src kinase Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Poly(Glu,Tyr) 4:1 substrate solution Substrate_Prep->Reaction_Setup ATP_Addition Initiate reaction by adding ATP Reaction_Setup->ATP_Addition Incubation Incubate at 30°C for 60 minutes ATP_Addition->Incubation Detection_Reagent Add ADP-Glo™ Reagent to terminate kinase reaction and deplete ATP Incubation->Detection_Reagent Luminescence_Development Add Kinase Detection Reagent to generate luminescent signal Detection_Reagent->Luminescence_Development Measurement Measure luminescence with a plate reader Luminescence_Development->Measurement

Caption: Workflow for the in vitro c-Src kinase inhibition assay.

CompoundTargetIC50 (nM)Reference Cell-Free Assay
2-cyano-N-(4-methoxybenzyl)acetamide c-Src KinaseTo be determinedADP-Glo™ Kinase Assay
Dasatinib (Positive Control)c-Src Kinase<0.37 - 0.5Biochemical Kinase Assay[1][5]
Saracatinib (AZD0530)c-Src Kinase2.7Cell-Free Assay
  • Reagent Preparation:

    • Prepare a 2X stock of recombinant human c-Src kinase in kinase reaction buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BRIJ-35).

    • Prepare a 2X stock of the substrate Poly(Glu,Tyr) 4:1 in kinase reaction buffer.

    • Prepare serial dilutions of "2-cyano-N-(4-methoxybenzyl)acetamide" and the positive control, Dasatinib, in kinase reaction buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final concentration in the assay should be at the ATP Km for c-Src.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the compound dilutions.

    • Add 10 µL of the 2X c-Src kinase solution to each well.

    • Add 10 µL of the 2X substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Inhibition of Tubulin Polymerization

Microtubules, polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs[2].

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of 2-cyano-N-(4-methoxybenzyl)acetamide, Paclitaxel (enhancer), and Colchicine (inhibitor) Reaction_Setup Add tubulin solution and compounds to a pre-warmed 96-well plate Compound_Prep->Reaction_Setup Tubulin_Prep Reconstitute purified bovine tubulin in polymerization buffer with GTP Tubulin_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Measurement Monitor the increase in absorbance at 340 nm over time Incubation->Measurement

Caption: Workflow for the turbidity-based in vitro tubulin polymerization assay.

CompoundMechanismIC50/EC50Reference Assay
2-cyano-N-(4-methoxybenzyl)acetamide To be determinedTo be determinedTurbidity-based Polymerization Assay
Paclitaxel (Positive Control)Polymerization Enhancer~1.1 µM (EC50)Turbidity-based Polymerization Assay[6]
Colchicine (Positive Control)Polymerization Inhibitor~2 µM (IC50)Turbidity-based Polymerization Assay
  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare serial dilutions of "2-cyano-N-(4-methoxybenzyl)acetamide", Paclitaxel, and Colchicine in G-PEM buffer.

  • Polymerization Reaction:

    • Pre-warm a 96-well clear bottom plate to 37°C.

    • To each well, add 10 µL of the compound dilutions.

    • Initiate the reaction by adding 100 µL of the cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each concentration.

    • For inhibitors, determine the IC50 value from the dose-response curve of the polymerization rate or the final plateau of absorbance. For enhancers, determine the EC50 value.

Cell Viability Assessment in Cancer Cell Lines

To determine the cytotoxic effects of "2-cyano-N-(4-methoxybenzyl)acetamide", a cell viability assay should be performed on relevant cancer cell lines.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reaction MTT Reaction cluster_detection Detection Cell_Seeding Seed cancer cells (e.g., A549) in a 96-well plate Incubation_Attach Incubate for 24 hours to allow attachment Cell_Seeding->Incubation_Attach Compound_Treatment Treat cells with serial dilutions of 2-cyano-N-(4-methoxybenzyl)acetamide Incubation_Attach->Compound_Treatment Incubation_Treatment Incubate for 48-72 hours Compound_Treatment->Incubation_Treatment MTT_Addition Add MTT reagent to each well Incubation_Treatment->MTT_Addition Incubation_Formazan Incubate for 2-4 hours at 37°C (Formazan crystal formation) MTT_Addition->Incubation_Formazan Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation_Formazan->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding:

    • Seed A549 human lung carcinoma cells in a 96-well plate at a density of 8,000 to 10,000 cells per well in 100 µL of complete culture medium[7][8].

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of "2-cyano-N-(4-methoxybenzyl)acetamide" in complete culture medium.

    • Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48 to 72 hours.

  • MTT Reaction and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Part 2: Evaluating Anti-inflammatory Potential

The cyanoacetamide scaffold is present in molecules with demonstrated anti-inflammatory properties[3]. A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory cytokine production.

Experimental Workflow: Cytokine Release Assay

Cytokine_Assay_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_elisa ELISA for TNF-α and IL-1β cluster_detection Detection Cell_Seeding Seed macrophages (e.g., RAW 264.7) in a 96-well plate Pretreatment Pre-treat cells with serial dilutions of 2-cyano-N-(4-methoxybenzyl)acetamide and Dexamethasone (positive control) Cell_Seeding->Pretreatment Stimulation Stimulate with Lipopolysaccharide (LPS) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect cell culture supernatants Incubation->Supernatant_Collection ELISA_Procedure Perform sandwich ELISA according to manufacturer's protocol Supernatant_Collection->ELISA_Procedure Measurement Measure absorbance at 450 nm ELISA_Procedure->Measurement Quantification Quantify cytokine concentrations using a standard curve Measurement->Quantification

Caption: Workflow for measuring cytokine release from macrophages.

Comparative Data: Anti-inflammatory Agents
CompoundTarget CytokineIC50Reference Cell Line
2-cyano-N-(4-methoxybenzyl)acetamide TNF-α, IL-1βTo be determinedRAW 264.7
Dexamethasone (Positive Control)TNF-α~10 nMMCF-7 cells[9]
Dexamethasone (Positive Control)IL-1β7 nMTHP-1 cells[10]
Detailed Protocol: ELISA for TNF-α and IL-1β
  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage-like cells in a 96-well plate at a density of 1 x 10⁵ cells/well[11].

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells for 1 hour with serial dilutions of "2-cyano-N-(4-methoxybenzyl)acetamide" or Dexamethasone.

    • Stimulate the cells with 100 ng/mL of Lipopolysaccharide (LPS) for 24 hours to induce cytokine production.

  • ELISA Procedure:

    • Collect the cell culture supernatants.

    • Perform a sandwich ELISA for TNF-α and IL-1β using commercially available kits, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add the cell culture supernatants and a standard curve of the recombinant cytokine.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP).

    • Add a chromogenic substrate (e.g., TMB) and stop the reaction.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve and determine the concentration of TNF-α and IL-1β in each sample.

    • Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.

Part 3: Assessing Neuroprotective Bioactivity

The N-benzylamide moiety is a feature of some neuroprotective compounds[4]. An in vitro model of ischemic stroke, oxygen-glucose deprivation (OGD), is a valuable tool to assess the potential neuroprotective effects of a compound.

Experimental Workflow: Oxygen-Glucose Deprivation (OGD) Assay

OGD_Assay_Workflow cluster_cell_culture Cell Culture cluster_ogd Oxygen-Glucose Deprivation cluster_treatment_reperfusion Treatment & Reperfusion cluster_viability Viability Assessment Cell_Seeding Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate Differentiation Differentiate cells into a neuronal phenotype (optional) Cell_Seeding->Differentiation Incubation_Culture Culture for 24-48 hours Differentiation->Incubation_Culture Medium_Change Replace with glucose-free medium Incubation_Culture->Medium_Change Hypoxia Place in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) Medium_Change->Hypoxia Incubation_OGD Incubate for 2-4 hours Hypoxia->Incubation_OGD Medium_Reperfusion Replace with normal, glucose-containing medium with compound or control Incubation_OGD->Medium_Reperfusion Incubation_Reperfusion Incubate for 24 hours Medium_Reperfusion->Incubation_Reperfusion Viability_Assay Perform MTT or other cell viability assay Incubation_Reperfusion->Viability_Assay

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the exploration of novel chemical scaffolds that can be tailored for potent and selective anticancer activity is a paramount objective.[1][2][3] Among the myriad of structures under investigation, the cyanoacetamide moiety has emerged as a versatile and promising pharmacophore. Its derivatives have demonstrated a broad spectrum of biological activities, including significant cytotoxic effects against various cancer cell lines.[4][5] This guide provides a comparative analysis of the cytotoxic profiles of "2-cyano-N-(4-methoxybenzyl)acetamide" and related acetamide compounds, grounded in experimental data and established methodologies. Our focus is to elucidate the structure-activity relationships that govern their cytotoxic potential and to provide robust, validated protocols for their evaluation.

The Cyanoacetamide Scaffold: A Platform for Anticancer Drug Design

The cyanoacetamide framework is characterized by its reactive methylene group, flanked by electron-withdrawing nitrile and amide functionalities.[4] This unique electronic arrangement makes it a valuable precursor in the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules with therapeutic potential.[6] While "2-cyano-N-(4-methoxybenzyl)acetamide" itself is noted for its role as an inhibitor of endocannabinoid uptake with anti-inflammatory and analgesic properties, its structural cousins have been extensively studied for their anticancer activities.[7] The exploration of various substitutions on the acetamide nitrogen and the alpha-carbon has yielded compounds with potent cytotoxic effects, often rivaling or even surpassing established chemotherapeutic agents in in-vitro studies.[8]

The core scientific premise behind investigating these derivatives lies in understanding how subtle molecular modifications influence their interaction with biological targets, ultimately leading to cell death in cancerous but not healthy tissues.[9] Key to this investigation is the rigorous and standardized assessment of cytotoxicity.

Comparative Cytotoxicity: A Data-Driven Analysis

The evaluation of a compound's cytotoxic potential is a critical early step in the drug discovery pipeline.[1][10] The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%.[1][10] A lower IC50 value indicates greater potency.

While specific IC50 data for "2-cyano-N-(4-methoxybenzyl)acetamide" against cancer cell lines is not extensively published, a review of structurally related cyanoacetamide and acetamide derivatives reveals significant cytotoxic potential across a range of human cancer cell lines. The following table summarizes representative data from the literature, showcasing the impact of structural modifications on cytotoxic activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(2-hydroxyphenyl) acetamide (NA-2) MCF-7 (Breast)1.65 mM (after 48h)[11]
Derivative 3e (bis-cyanoacrylamide) A549 (Lung)2.3[12]
Derivative 3f (bis-cyanoacrylamide) A549 (Lung)1.15[12]
Compound 11 (N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative) PC3 (Prostate)Active[5]
Compound 12 (N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative) HepG2 (Liver)Active[5]
Compound 3 (2-amino-4,6-diphenylnicotinonitrile) MDA-MB-231 (Breast)Potent[8]
N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide HeLa (Cervical)~3.16[13]
Novel Drug Molecule ND-2 MCF-7 (Breast)8.4[9]

Note: The term "Active" or "Potent" is used where specific IC50 values were not provided in the abstract but the compound was highlighted for its significant cytotoxicity.

This data underscores the principle of structure-activity relationships (SAR).[4][14] For instance, the potent activity of the bis-cyanoacrylamide derivatives (3e and 3f) on lung cancer cells suggests that dimerization may enhance cytotoxicity.[12] Similarly, the activity of compounds 11 and 12 highlights the contribution of the tetrahydrobenzothiophene moiety to their anticancer effects.[5]

Elucidating the Mechanism of Cell Death: Beyond Viability Assays

Determining a compound's IC50 value is a crucial first step, but understanding the mechanism by which it induces cell death is equally important for its development as a therapeutic agent.[1] Many effective anticancer drugs work by inducing apoptosis, a form of programmed cell death that minimizes damage to surrounding tissues.[15][16]

The Hallmarks of Apoptosis

Apoptosis is characterized by a series of distinct morphological and biochemical events, including:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer leaflet.[15][16]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[16]

  • Caspase Activation: Apoptosis is executed by a family of proteases called caspases.[17]

  • DNA Fragmentation: In late-stage apoptosis, endonucleases cleave DNA into characteristic fragments.[16]

The following diagram illustrates a simplified workflow for assessing the cytotoxic mechanism of a novel cyanoacetamide derivative.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Treat Cancer Cell Lines with Cyanoacetamide Derivative (Concentration Gradient) B Perform MTT Assay to Determine Cell Viability and IC50 A->B 24-72h incubation C Treat Cells at IC50 Concentration B->C IC50 value determined D Annexin V/PI Staining C->D Apoptosis induction E Flow Cytometry Analysis D->E F Quantify Apoptotic vs. Necrotic Cells E->F MTT_Workflow start Seed Cells in 96-well Plate treat Add Compound Dilutions start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Step-by-step MTT Assay Workflow.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [10][18][19]Annexin V, a calcium-dependent protein, binds with high affinity to externalized phosphatidylserine (PS) on early apoptotic cells. [15]Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. [15][16] Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours). [1][10]2. Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. [16][18]3. Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes). [16][18]4. Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. [16][19]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension. [19]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [10][19]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. [18][19] Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells [15][19]* Annexin V+ / PI+: Late apoptotic or necrotic cells [15][19]

Conclusion and Future Directions

The cyanoacetamide scaffold represents a fertile ground for the discovery of novel anticancer agents. The available data on its derivatives demonstrate that targeted chemical modifications can lead to compounds with potent and selective cytotoxic activity. While "2-cyano-N-(4-methoxybenzyl)acetamide" itself is primarily associated with other pharmacological activities, its core structure is part of a chemical family with significant potential in oncology.

Future research should focus on synthesizing and screening a wider array of derivatives to build a more comprehensive understanding of their structure-activity relationships. Mechanistic studies should extend beyond apoptosis induction to investigate effects on the cell cycle, angiogenesis, and specific signaling pathways implicated in cancer progression. By combining rational drug design with robust in-vitro screening protocols, the full therapeutic potential of cyanoacetamide derivatives can be unlocked.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-cyano-N-(4-methoxybenzyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling and disposal of chemical reagents like 2-cyano-N-(4-methoxybenzyl)acetamide demand a rigorous, protocol-driven approach. This guide provides a comprehensive framework for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a self-validating system of laboratory safety.

Core Principle: Hazard-Informed Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. 2-cyano-N-(4-methoxybenzyl)acetamide (CAS No. 288154-72-3) is a solid compound whose structure combines an acetamide backbone with a nitrile (cyano) group, necessitating a dual-hazard consideration in its disposal pathway.[1][2][3]

The primary risks associated with this compound, as classified by the Globally Harmonized System (GHS), mandate its treatment as a hazardous substance.[4] A failure to respect these classifications can lead to personnel exposure, dangerous chemical reactions in waste streams, and regulatory non-compliance.

Table 1: GHS Hazard Classification for 2-cyano-N-(4-methoxybenzyl)acetamide
Hazard ClassHazard StatementGHS CodeSignal Word
Acute Toxicity, OralHarmful if swallowedH302Warning
Acute Toxicity, DermalHarmful in contact with skinH312Warning
Acute Toxicity, InhalationHarmful if inhaledH332Warning
Skin Corrosion/IrritationCauses skin irritationH315Warning
Serious Eye Damage/IrritationCauses serious eye irritationH319Warning
Specific Target Organ ToxicityMay cause respiratory irritationH335Warning

Source: Information aggregated from PubChem GHS classifications.[4]

The presence of the cyano group is of particular concern. Improper disposal, especially mixing with acidic waste streams, could potentially lead to the formation of highly toxic hydrogen cyanide (HCN) gas.[5][6] Therefore, segregation is not just a best practice but a critical safety imperative.

Pre-Disposal Protocol: Safe Handling and PPE

Before waste is even generated, safety protocols must be in place. Handling 2-cyano-N-(4-methoxybenzyl)acetamide requires specific engineering controls and Personal Protective Equipment (PPE) to mitigate the risks outlined above.

  • Engineering Controls : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to control airborne concentrations and prevent inhalation.[7][8][9] An eyewash station and safety shower must be readily accessible.[8][9]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.

    • Eye Protection : Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[8][9]

    • Body Protection : A standard lab coat is required. For tasks with a higher risk of spillage, consider additional protective clothing.[8][9]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of 2-cyano-N-(4-methoxybenzyl)acetamide is a multi-step process that ensures safety and compliance from the point of generation to final removal by waste management professionals.

Step 1: Waste Characterization and Segregation

Immediately upon generation, all waste containing 2-cyano-N-(4-methoxybenzyl)acetamide must be classified as hazardous chemical waste .

  • Causality : This initial characterization dictates the entire disposal pathway. Misclassifying this waste as non-hazardous could lead to it entering municipal waste streams, posing significant risks to public health and the environment.[10]

  • Action :

    • Segregate at the Source : Keep this waste stream separate from all other types of waste, including non-hazardous trash, sharps, and biological waste.[7][10]

    • Maintain Chemical Incompatibility : Critically, ensure this waste is never mixed with acidic waste.[11] Store it separately from acids, bases, strong oxidizing agents, and other reactive chemicals to prevent dangerous reactions.[8][10]

Step 2: Containerization and Labeling

Proper containment is essential to prevent leaks and ensure clear communication of hazards.

  • Causality : Secure, compatible, and clearly labeled containers prevent accidental exposure and ensure the waste is handled correctly by all personnel, including EHS staff.[11][12]

  • Action :

    • Select a Compatible Container : Use a clean, sealable container made of a material compatible with the waste (e.g., the original product container, or a polyethylene or glass container for solutions).[10][13] The container must be in good condition, free of leaks.[13]

    • Label Accurately : Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "Waste 2-cyano-N-(4-methoxybenzyl)acetamide"

      • The words "Hazardous Waste"

      • A clear listing of the associated hazards (e.g., "Toxic," "Irritant")[10]

      • The date when waste was first added to the container (the "accumulation start date")[10]

    • Keep Containers Closed : Except when adding waste, the container must be kept tightly sealed.[8][12]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories should have a designated area for the temporary storage of hazardous waste.

  • Causality : Centralizing waste in a designated, controlled area minimizes the risk of spills in general work areas and facilitates efficient pickup by EHS personnel.[13]

  • Action :

    • Place the sealed and labeled waste container in your lab's designated SAA.

    • Ensure the SAA is away from high-traffic areas and sources of ignition.[12]

    • Use secondary containment (such as a spill tray) to capture any potential leaks from the primary container.[10][11]

Step 4: Final Disposal via Authorized Personnel

Under no circumstances should laboratory personnel attempt to dispose of this chemical through standard drains or trash.[10]

  • Causality : Federal and local regulations (such as those from the EPA) mandate that hazardous chemical waste be handled and disposed of by licensed professionals who have the expertise and facilities to manage it safely.[10][14]

  • Action :

    • When the waste container is full or has been stored for the maximum allowable time per your institution's policy, contact your organization's Environmental Health & Safety (EHS) department.

    • Schedule a pickup for the hazardous waste. Follow all institutional procedures for waste handover.

Disposal Workflow Diagram

The following diagram visualizes the mandatory workflow for the safe disposal of 2-cyano-N-(4-methoxybenzyl)acetamide.

G cluster_lab Laboratory Operations cluster_ehs EHS / Professional Disposal Gen Step 1: Waste Generation (Solid Residue, Contaminated PPE, Solutions) Seg Step 2: Segregation (Isolate from incompatible waste, especially acids) Gen->Seg Characterize as Hazardous Cont Step 3: Containerization (Use sealed, compatible container) Seg->Cont Label Step 4: Labeling (Attach Hazardous Waste Label with full chemical name and hazards) Cont->Label Store Step 5: Storage (Place in designated Satellite Accumulation Area with secondary containment) Label->Store Pickup Step 6: EHS Pickup (Schedule removal with authorized personnel) Store->Pickup Handover Dispose Step 7: Final Disposal (Transport to a licensed waste disposal facility) Pickup->Dispose Regulatory Compliance

Caption: Workflow for the compliant disposal of 2-cyano-N-(4-methoxybenzyl)acetamide.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to ensuring safety.

  • Evacuate and Alert : Alert all personnel in the immediate area and evacuate if necessary.

  • Control and Assess : If the spill is small and you are trained to handle it, ensure proper ventilation and don PPE. Prevent the spill from entering drains.[15]

  • Clean-up :

    • For a solid spill : Gently sweep or vacuum up the material to avoid generating dust.[8][15] Place the collected material into a labeled hazardous waste container.

    • For a liquid spill : Use an inert absorbent material (e.g., sand, vermiculite) to collect the spill.[14] Place the absorbent material into the hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.[15]

References

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A Senior Application Scientist's Guide to Handling 2-cyano-N-(4-methoxybenzyl)acetamide: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling of 2-cyano-N-(4-methoxybenzyl)acetamide (CAS No. 288154-72-3). As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a culture of safety and precision in the laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work confidently and safely.

Immediate Hazard Assessment: Understanding the Risks

2-cyano-N-(4-methoxybenzyl)acetamide is a solid, typically a white to off-white powder, that presents multiple health hazards.[1][2] A thorough understanding of these risks is the foundational step for implementing effective safety controls. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of its potential dangers.[3]

Table 1: GHS Hazard Classification for 2-cyano-N-(4-methoxybenzyl)acetamide

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3][4]

Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[3]

Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[3]

Skin Irritation (Category 2)H315: Causes skin irritation[3][4]

Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[3][4]

Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[3][4]

The primary risks stem from its nature as a fine powder, which can be easily aerosolized, leading to inadvertent inhalation, and its chemical reactivity, which can cause irritation upon contact with skin and eyes.

Core Directive: The Personal Protective Equipment (PPE) Mandate

Given the compound's hazard profile, a multi-layered PPE approach is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.

Engineering Controls: Your First Line of Defense

Before any PPE is donned, engineering controls must be in place. Always handle 2-cyano-N-(4-methoxybenzyl)acetamide within a certified chemical fume hood or a powder containment hood.[5] These systems are critical for capturing airborne particles at the source, thereby minimizing respiratory exposure.[5][6]

Respiratory Protection

The risk of inhaling fine dust particles is significant.

  • Standard Operations: For routine handling of small quantities (milligram to gram scale) inside a fume hood, a NIOSH-approved N95 dust respirator is the minimum requirement.[5]

  • High-Energy Procedures: For tasks that may generate more dust (e.g., scraping, vigorous mixing, sonicating), or when working outside of a fume hood is unavoidable, upgrade to a half-mask or full-face respirator with P100 (particulate) filters.[6][7]

Eye and Face Protection

Direct contact can cause serious eye irritation.[3][4]

  • Mandatory: ANSI Z87.1-rated chemical splash goggles are required at all times. Standard safety glasses do not provide an adequate seal against airborne dust.[5]

  • Enhanced Protection: When handling larger quantities or during procedures with a higher risk of splashing, supplement goggles with a full-face shield.[8]

Hand and Body Protection

The compound is harmful upon skin contact and can cause irritation.[3]

  • Gloves: Use nitrile gloves as the standard. Nitrile provides good chemical resistance and tactile sensitivity. For prolonged operations, consider double-gloving. Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.[9][10]

  • Lab Coat: A buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing. For operations with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.[5]

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE & Engineering Controls cluster_2 Final Check Start Start: Prepare to handle 2-cyano-N-(4-methoxybenzyl)acetamide Assess_Task Assess Task: Weighing, Transfer, Reaction? Start->Assess_Task Fume_Hood MANDATORY: Use Chemical Fume Hood Assess_Task->Fume_Hood All Tasks N95 Minimum: N95 Dust Respirator Assess_Task->N95 Low-energy task (e.g., simple weighing) P100 Enhanced: Half-mask with P100 Filters Assess_Task->P100 High-energy task (e.g., scraping, sonicating) Goggles MANDATORY: Chemical Splash Goggles Fume_Hood->Goggles Gloves_Coat MANDATORY: Nitrile Gloves & Lab Coat Goggles->Gloves_Coat Gloves_Coat->N95 Gloves_Coat->P100 Proceed Proceed with Experiment N95->Proceed Face_Shield Enhanced: Add Face Shield P100->Face_Shield Face_Shield->Proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol covers the entire lifecycle of the chemical in the laboratory.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • The container should be kept tightly closed and clearly labeled.[4]

Step 2: Handling and Experimental Use
  • Preparation: Designate a specific area within the fume hood for the handling of this compound.

  • Donning PPE: Don PPE in the following order: lab coat, respirator, goggles, and finally gloves (pulling cuffs over the sleeves of the lab coat).

  • Weighing: Use a disposable weigh boat. Perform all weighing and transfers carefully to minimize dust generation.

  • Post-Transfer: Gently tap containers before opening to settle the powder. After use, securely seal the container and decontaminate the exterior with a damp wipe.

  • Doffing PPE: Remove PPE in a way that avoids cross-contamination. First, remove gloves. Then, remove the lab coat, followed by goggles and respirator. Wash hands thoroughly with soap and water immediately after.[9]

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Assess: For a small spill contained within a fume hood, you may proceed with cleanup. For a large spill, evacuate and contact your institution's Environmental Health & Safety (EHS) office.[5]

  • Cleanup (Small Spill):

    • Ensure appropriate PPE is worn, including a P100 respirator.[5]

    • Gently cover the spill with an absorbent material to prevent further aerosolization.

    • Carefully sweep the material into a designated waste container. Do NOT use a dry brush or compressed air.[9]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

    • All cleanup materials are to be disposed of as hazardous waste.

Step 4: Waste Disposal

All waste contaminated with 2-cyano-N-(4-methoxybenzyl)acetamide must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and excess compound. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not pour down the drain.[4]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Designate Area in Fume Hood Don_PPE 2. Don Full PPE Prep->Don_PPE Handle 3. Weigh & Transfer (Minimize Dust) Don_PPE->Handle Decon 4. Decontaminate & Store Handle->Decon Doff_PPE 5. Doff PPE (Avoid Contamination) Decon->Doff_PPE Wash 6. Wash Hands Doff_PPE->Wash Waste 7. Dispose of Waste in Labeled Container Wash->Waste

Caption: A streamlined workflow for the safe handling of 2-cyano-N-(4-methoxybenzyl)acetamide.

Emergency Response: First Aid for Exposure

If exposure occurs despite precautions, immediate action is required.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, perform artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[4]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. PubChem, National Center for Biotechnology Information. [Online]. Available: [Link]

  • 2-Cyano-N-(4-methoxybenzyl)acetamide. Amerigo Scientific. [Online]. Available: [Link]

  • 2-CYANO-N-(4-METHOXYBENZYL)ACETAMIDE, 25 mg. CP Lab Safety. [Online]. Available: [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Online]. Available: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Online]. Available: [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Online]. Available: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.